molecular formula C9H8ClN3 B1270121 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine CAS No. 230617-61-5

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Cat. No.: B1270121
CAS No.: 230617-61-5
M. Wt: 193.63 g/mol
InChI Key: SIJYMRYEGFGOJP-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-(imidazol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYMRYEGFGOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363036
Record name 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

230617-61-5
Record name 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a key building block in medicinal chemistry and agrochemical development. This document details the prevalent and efficient methodologies for the synthesis of its critical precursor, 2-chloro-5-(chloromethyl)pyridine, and the subsequent nucleophilic substitution with imidazole. The causality behind experimental choices, detailed step-by-step protocols, and visual workflows are presented to ensure scientific integrity and reproducibility for researchers in the field.

Introduction: Significance of the Target Molecule

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural motif, featuring a pyridine ring linked to an imidazole moiety, is a common feature in compounds targeting nicotinic acetylcholine receptors (nAChRs). This has led to its use in the development of neonicotinoid insecticides. Beyond agrochemicals, the unique electronic and steric properties of this scaffold make it an attractive component for novel therapeutic agents in drug discovery programs.

This guide will focus on a robust and widely applicable two-stage synthetic approach:

  • Stage 1: Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine.

  • Stage 2: Nucleophilic Substitution with Imidazole to Yield the Final Product.

Synthesis of the Precursor: 2-chloro-5-(chloromethyl)pyridine

The most common and efficient route to 2-chloro-5-(chloromethyl)pyridine involves the radical chlorination of the readily available 2-chloro-5-methylpyridine. This method offers high selectivity for the chlorination of the methyl group over the pyridine ring.

Mechanistic Rationale

The reaction proceeds via a free radical chain mechanism. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is used to generate a radical species upon heating. This radical then abstracts a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a resonance-stabilized benzylic-type radical. This radical reacts with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to form the desired product and a new radical to propagate the chain reaction. The use of a non-polar solvent like carbon tetrachloride or dichloromethane is preferred to facilitate the radical reaction and prevent unwanted side reactions.

Experimental Protocol: Radical Chlorination of 2-chloro-5-methylpyridine

This protocol is adapted from established procedures for the synthesis of neonicotinoid intermediates.[1]

Materials:

  • 2-chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in the chosen solvent (CCl₄ or CH₂Cl₂).

  • Add the chlorinating agent (NCS or SO₂Cl₂, 1.1 equivalents) and a catalytic amount of the radical initiator (BPO or AIBN, 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter off the solid by-products (e.g., succinimide if NCS is used).

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic by-products, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-(chloromethyl)pyridine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Reagents for Precursor Synthesis

ReagentRoleMolar Equivalents
2-chloro-5-methylpyridineStarting Material1
N-Chlorosuccinimide (NCS)Chlorinating Agent1.1
Benzoyl Peroxide (BPO)Radical Initiator0.05
Carbon TetrachlorideSolvent-

Synthesis of this compound

The final step in the synthesis is a nucleophilic substitution reaction where the chloride of the chloromethyl group in the precursor is displaced by the nitrogen of the imidazole ring. This is a classic SN2 reaction.

Mechanistic Considerations

Imidazole is a good nucleophile, and the reaction is facilitated by the use of a base to deprotonate the imidazole, further increasing its nucleophilicity. Potassium carbonate is a suitable and cost-effective base for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, which can solvate the potassium cation and does not interfere with the nucleophilic attack. Heating the reaction mixture increases the reaction rate.

Experimental Protocol: N-Alkylation of Imidazole

This protocol is based on analogous procedures for the synthesis of related neonicotinoid insecticides.[1]

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of imidazole (1.2 equivalents) in acetonitrile in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir until the reaction is complete, as monitored by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Table 2: Summary of Reagents for Final Product Synthesis

ReagentRoleMolar Equivalents
2-chloro-5-(chloromethyl)pyridineElectrophile1
ImidazoleNucleophile1.2
Potassium CarbonateBase1.5
AcetonitrileSolvent-

Visualizing the Synthetic Workflow

To provide a clear, at-a-glance understanding of the entire synthetic process, the following diagrams illustrate the key transformations and logical flow.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Final Product Synthesis A 2-chloro-5-methylpyridine B Radical Chlorination (NCS, AIBN, CCl4, Reflux) A->B Starting Material C 2-chloro-5-(chloromethyl)pyridine B->C Key Intermediate E Nucleophilic Substitution (K2CO3, Acetonitrile, Reflux) C->E Reactant D Imidazole D->E Reactant F This compound E->F Final Product

Caption: Overall synthetic workflow from the starting material to the final product.

Reaction_Scheme cluster_reaction Detailed Reaction Scheme start R1 2-chloro-5-methylpyridine plus1 + reagent1 NCS, AIBN Reflux arrow1 -> P1 2-chloro-5-(chloromethyl)pyridine plus2 + R2 Imidazole, K2CO3 arrow2 -> P2 This compound

Caption: Step-by-step chemical reaction scheme.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. The two-stage approach detailed in this guide, involving the radical chlorination of 2-chloro-5-methylpyridine followed by the N-alkylation of imidazole, represents an efficient and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this compound for their ongoing research and development endeavors.

References

Sources

An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the synthesis of its critical precursor, 2-chloro-5-(chloromethyl)pyridine, and outlines a validated protocol for its subsequent conversion. Key aspects of its chemical reactivity, supported by mechanistic insights, are discussed. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this important molecule.

Introduction: The Significance of Imidazolyl-Pyridine Scaffolds

The fusion of pyridine and imidazole rings into a single molecular scaffold has given rise to a class of compounds with remarkable pharmacological potential. The pyridine ring, a ubiquitous motif in numerous natural products and pharmaceuticals, offers a versatile template for substitution, influencing the molecule's steric and electronic properties. The imidazole moiety, another key player in biological systems, is known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites. The combination of these two heterocycles in this compound creates a molecule with a unique three-dimensional structure and a rich electronic landscape, making it a compelling candidate for interaction with biological targets.

Derivatives of imidazo[1,2-a]pyridine, a related bicyclic system, are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anthelmintic properties. This established therapeutic relevance underscores the importance of exploring the chemical space of related structures like this compound. This guide will delve into the fundamental chemical characteristics of this compound, providing a robust framework for its utilization in research and development.

Physicochemical and Structural Properties

The structural and electronic attributes of this compound are central to its chemical behavior and potential biological activity.

Structural Characterization

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a methylene-linked 1H-imidazole ring.

  • Molecular Formula: C₉H₈ClN₃

  • Molecular Weight: 193.64 g/mol

  • CAS Number: 230617-61-5

The key structural features include the electron-withdrawing chlorine atom, which influences the reactivity of the pyridine ring, and the nucleophilic nitrogen atoms of the imidazole ring. The methylene linker provides conformational flexibility, allowing the imidazolyl group to orient itself in various spatial arrangements.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in the literature, key properties of its precursors and related analogs provide valuable insights. The compound is commercially available as a solid with a purity of 95% or higher.

Table 1: Physicochemical Properties of 2-chloro-5-(chloromethyl)pyridine (Precursor)

PropertyValueReference
Molecular Formula C₆H₅Cl₂N
Molecular Weight 162.01 g/mol
Appearance White to off-white solid
Melting Point 43-46 °C
Boiling Point 110-112 °C at 12 mmHg

The introduction of the imidazole group is expected to increase the polarity and melting point of the final compound compared to its chloromethyl precursor.

Synthesis and Purification

The synthesis of this compound is logically achieved through a two-step process, starting from the commercially available 2-chloro-5-methylpyridine. The first step involves the radical chlorination of the methyl group to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step is a nucleophilic substitution reaction where the chloromethyl group is displaced by imidazole.

Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine

The conversion of 2-chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine is a well-documented radical chlorination reaction. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and utilizes a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Caption: Radical chlorination of 2-chloro-5-methylpyridine.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO) (0.02 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid succinimide by-product.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, the solvent is removed under reduced pressure to yield the crude 2-chloro-5-(chloromethyl)pyridine. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the chlorine atom in the chloromethyl group of the precursor with imidazole. This is a standard Sₙ2 reaction, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Caption: Nucleophilic substitution to form the final product.

Detailed Experimental Protocol (Adapted from analogous reactions):

  • Reaction Setup: To a solution of imidazole (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Reagent Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in the same solvent dropwise to the imidazole mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removal of the drying agent and solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three key components: the 2-chloropyridine ring, the imidazole ring, and the methylene linker.

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This site can be targeted for further functionalization, for instance, through the introduction of amines, alkoxides, or through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to form C-C or C-N bonds, respectively.

Reactivity of the Imidazole Moiety

The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (N-1) is involved in the linkage to the pyridine moiety. The pyridine-type nitrogen (N-3) is basic and can be protonated or alkylated. It is also a key site for hydrogen bonding interactions with biological macromolecules.

The Role of the Methylene Linker

The methylene bridge provides rotational freedom, allowing the imidazole ring to adopt various conformations. It also insulates the two heterocyclic rings electronically to some extent, although inductive effects will still be transmitted.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings, as well as the methylene linker. The pyridine protons would appear as a set of coupled doublets and a doublet of doublets in the aromatic region. The imidazole protons would also resonate in the aromatic region, with the proton at the 2-position of the imidazole ring typically appearing as a sharp singlet. The methylene protons would give a characteristic singlet further upfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environment, with the carbon bearing the chlorine atom on the pyridine ring and the carbons of the imidazole ring showing characteristic shifts.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, C=C and C=N stretching vibrations of the pyridine and imidazole rings, and a C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest that it could be a suitable starting point for the development of kinase inhibitors, a major class of anticancer drugs. The imidazole and pyridine moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.

While the direct application of this specific molecule in a marketed drug is not yet documented, its potential as a key intermediate is significant. For instance, it is structurally related to intermediates used in the synthesis of neonicotinoid insecticides, highlighting the utility of the chloropyridinylmethyl scaffold in bioactive molecules. Further research into the biological activity of derivatives of this compound is warranted.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the known hazards of its precursor, 2-chloro-5-(chloromethyl)pyridine, and related chlorinated aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a logical and referenced synthetic pathway, and an analysis of its reactivity. While a complete set of experimental data for the final compound is not yet publicly available, the information provided herein on its precursor and analogous reactions offers a solid foundation for its synthesis and further investigation. The unique combination of the chloropyridine and imidazole moieties makes this a promising scaffold for the development of novel therapeutic agents.

References

  • Synthesis method of 2-chloro-5-chloromethylpyridine. Chinese Patent CN104086480A, published October 8, 2014.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent US5329011A, published July 12, 1994. ()
  • Preparation of 2-chloro-5-methylpyridine. European Patent EP0121320A1, published October 10, 1984. ()
  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com, procedure number 12345.
  • 2-Chloro-5-(chloromethyl)pyridine. Sigma-Aldrich, Product Page.
  • Fisher, M. H., & Lusi, A. (1983). Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry, 26(11), 1625–1628.

An In-depth Technical Guide to 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine (CAS 230617-61-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

This compound, with the CAS registry number 230617-61-5, belongs to a class of compounds that incorporate both a pyridine and an imidazole ring system. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently found in molecules with a wide range of biological activities.[1] The pyridine ring, an electron-deficient aromatic system, and the imidazole ring, an amphoteric heterocycle, together confer unique electronic and steric properties that are conducive to interactions with biological targets.[1]

The precursor to this compound, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides, highlighting the reactivity of the chloromethyl group and the overall utility of this chemical framework in creating bioactive molecules.[2] This guide will focus on the synthesis, characterization, and potential utility of this compound as a valuable intermediate for further chemical exploration.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an imidazolylmethyl group at the 5-position.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 230617-61-5[3]
Molecular Formula C₉H₈ClN₃[4]
Molecular Weight 193.64 g/mol [4]
Appearance Predicted: Off-white to light yellow solidInferred
Purity >95% (commercially available)[3]
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solventsInferred

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of the chlorine atom in 2-chloro-5-(chloromethyl)pyridine with imidazole. The following protocol is a detailed, step-by-step methodology for this synthesis.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectral characteristics are predicted based on the known values for analogous compounds and the principles of spectroscopic analysis.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole H~7.8 - 8.0s
Imidazole H~7.2 - 7.4s
Imidazole H~7.0 - 7.2s
Pyridine H~8.3 - 8.5d
Pyridine H~7.6 - 7.8dd
Pyridine H~7.3 - 7.5d
Methylene H (-CH₂-)~5.2 - 5.4s
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Imidazole C~135 - 140
Imidazole C~128 - 132
Imidazole C~118 - 122
Pyridine C-Cl~150 - 155
Pyridine C~148 - 152
Pyridine C~138 - 142
Pyridine C~124 - 128
Pyridine C~135 - 140
Methylene C (-CH₂-)~50 - 55
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
C-H (aromatic)3050 - 3150
C=N, C=C (aromatic)1400 - 1600
C-Cl700 - 800
Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 194.04, corresponding to the molecular formula C₉H₉ClN₃⁺.

Applications in Drug Development and Research

The 2-chloro-5-(imidazolylmethyl)pyridine scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The imidazole and pyridine moieties are known to be important pharmacophores in many biologically active molecules.

  • Kinase Inhibitors: The imidazole-pyridine core is present in numerous kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[5] The nitrogen atoms in both rings can act as hydrogen bond acceptors, and the overall structure can be tailored to fit into the ATP-binding pocket of various kinases.

  • Fungicides and Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal properties. The combination with a pyridine ring can lead to compounds with a broad spectrum of antimicrobial activity.[6]

  • Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs that act on the central nervous system. The physicochemical properties of this compound make it a suitable starting point for the synthesis of novel CNS-active compounds.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Safety and Handling

Hazard Statements (Inferred):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the proven biological relevance of the imidazole-pyridine scaffold, makes it an attractive target for further chemical exploration. This technical guide provides a solid foundation for researchers and scientists to work with this compound, from its synthesis and characterization to its potential applications in the creation of new therapeutic agents.

References

  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
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The Architectural Versatility of Pyridine-Imidazole Compounds: A Deep Dive into Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyridine-imidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules.[1][2][3] Its unique electronic properties and conformational flexibility allow for precise interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core mechanisms of action of pyridine-imidazole compounds, delving into their molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these pathways.

Section 1: The Structural Foundation of Activity

The fusion of a pyridine and an imidazole ring creates a bicyclic heteroaromatic system with a unique distribution of electron density and hydrogen bonding capabilities.[6][7] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the imidazole ring, a five-membered ring with two nitrogen atoms, together create a scaffold that can be readily functionalized at multiple positions.[6][7] This allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[8] The nitrogen atoms within the rings can act as hydrogen bond acceptors, while substituents on the rings can be designed to act as hydrogen bond donors or to engage in hydrophobic and electrostatic interactions.[6]

Section 2: Key Mechanisms of Action

The therapeutic potential of pyridine-imidazole compounds stems from their ability to modulate the activity of key proteins involved in various disease processes. The predominant mechanism of action is the inhibition of protein kinases, a large family of enzymes that play critical roles in cellular signaling.

Kinase Inhibition: A Dominant Paradigm

Pyridine-imidazole derivatives have emerged as potent inhibitors of several kinases, often by competing with ATP for binding to the enzyme's active site.[9][10]

The pyridinylimidazole class of compounds were among the first potent inhibitors of p38 mitogen-activated protein (MAP) kinase to be discovered.[11] p38 MAP kinase is a key enzyme in the inflammatory cascade, and its inhibition by these compounds has been a major focus for the development of anti-inflammatory drugs.[11] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream targets involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[9] Kinetic studies have shown that these compounds are competitive with ATP, with Ki values in the nanomolar range.[9] However, it is important to note that some pyridinyl imidazole inhibitors, such as SB203580, have been shown to have off-target effects, particularly at higher concentrations, which can complicate the interpretation of experimental results.[12][13]

Signaling Pathway: p38 MAP Kinase Inhibition by Pyridine-Imidazole Compounds

p38_pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Pro-inflammatory Stimuli->p38 MAP Kinase Activates Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylates Pyridine-Imidazole Inhibitor Pyridine-Imidazole Inhibitor Pyridine-Imidazole Inhibitor->p38 MAP Kinase Inhibits (ATP Competitive) ATP ATP ATP->p38 MAP Kinase Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Substrates->Pro-inflammatory Cytokine Production Leads to

Caption: Inhibition of the p38 MAP kinase pathway by pyridine-imidazole compounds.

Targeting transcriptional regulation through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) is a promising strategy in cancer treatment.[14] Pyridine-imidazole derivatives have been designed as selective CDK9 inhibitors.[14] These compounds bind to the ATP-binding domain of CDK9, with the imidazole moiety often forming π-π stacking interactions with key residues in the active site.[14] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[14] For instance, compound LB-1, with an imidazo[1,2-a]pyridine framework, exhibited potent and selective CDK9 inhibition with an IC50 value of 9.22 nM and induced apoptosis in colorectal cancer cell lines.[14]

The epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met) are receptor tyrosine kinases that are often dysregulated in cancer. Pyridine-imidazole compounds have been developed as inhibitors of both EGFR and c-Met.

  • EGFR Inhibition: Imidazole[1,5-a]pyridine derivatives have shown potential as EGFR tyrosine kinase inhibitors.[15] Computational studies, such as umbrella sampling and steered molecular dynamics simulations, have been used to understand the binding interactions of these compounds with the EGFR active site.[15]

  • c-Met Inhibition: A series of 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine derivatives have been discovered as selective c-Met inhibitors.[16] The most potent of these compounds inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L and demonstrated dose-dependent inhibition of c-Met phosphorylation and downstream signaling in cancer cells.[16]

  • Glycogen Synthase Kinase-3β (GSK-3β): Imidazole-pyridine hybrids have been identified as potent inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer.[17][18] Molecular docking studies have revealed excellent binding affinity of these compounds to GSK-3β.[17]

  • Transforming Growth Factor β-activated Kinase 1 (TAK1): TAK1 is a potential therapeutic target in cancer and inflammatory diseases.[19] Imidazopyrazine derivatives, a related class of compounds, have been shown to exhibit potent inhibitory effects against TAK1.[19] Additionally, 2,4-1H-imidazole carboxamides have been discovered as selective TAK1 inhibitors, with X-ray crystallography revealing a distinct binding mode within the kinase hinge region.[20]

Anti-inflammatory Action via COX Inhibition

Beyond kinase inhibition, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[21] Some of these compounds have shown potent and selective inhibition of COX-2, which is a desirable trait for developing anti-inflammatory agents with reduced gastrointestinal side effects.[21] Docking studies have been employed to understand the interactions between these molecules and the active site of COX-2.[21]

Section 3: Experimental Methodologies

The elucidation of the mechanisms of action of pyridine-imidazole compounds relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

A variety of in vitro assays are employed to characterize the activity and selectivity of these compounds.

These assays are fundamental to determining the potency of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay , which is a fluorescence resonance energy transfer (FRET)-based competition assay.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

kinase_assay cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Data Analysis Kinase Kinase Binding Equilibrium Binding Equilibrium Kinase->Binding Equilibrium Eu-labeled Antibody Eu-labeled Antibody Eu-labeled Antibody->Binding Equilibrium Alexa Fluor 647-labeled Tracer Alexa Fluor 647-labeled Tracer Alexa Fluor 647-labeled Tracer->Binding Equilibrium Test Compound Test Compound Test Compound->Binding Equilibrium FRET Signal FRET Signal Binding Equilibrium->FRET Signal High FRET (No Inhibition) Low FRET (Inhibition) IC50 Determination IC50 Determination FRET Signal->IC50 Determination

Caption: Workflow for determining kinase inhibition using a FRET-based assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare assay buffer, kinase, europium-labeled anti-tag antibody, and Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand) at appropriate concentrations.

  • Compound Preparation: Serially dilute the pyridine-imidazole test compounds in DMSO and then in the assay buffer.

  • Assay Plate Preparation: Add the test compounds, kinase, and tracer to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite the europium donor and measure the emission from both the donor and the acceptor.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

These assays assess the effect of the compounds on cancer cell viability. The MTT assay is a widely used colorimetric assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-imidazole compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins.

Protocol: Western Blotting for Phosphorylated Kinases

  • Cell Lysis: Treat cells with the pyridine-imidazole compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38) and an antibody for the total form of the kinase as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated and total proteins.

In Vivo Models

To evaluate the efficacy of pyridine-imidazole compounds in a more complex biological system, in vivo models are utilized.

Protocol: Mouse Tumor Xenograft Model

  • Cell Implantation: Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the pyridine-imidazole compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.[22]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.[22]

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to assess the in vivo efficacy of the compound.[22]

Section 4: Quantitative Data and Structure-Activity Relationships

The biological activity of pyridine-imidazole compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[8]

Table 1: Inhibitory Activity of Selected Pyridine-Imidazole Compounds

Compound IDTargetAssayIC50Cell LineReference
LB-1CDK9Kinase Assay9.22 nM-[14]
LB-1-Proliferation1.80 µMHCT116[14]
3fCOX-2Enzyme Assay< 20 µM-[21]
5d-Proliferation-HepG2, HUH-7, PLC/PRF/5[17][18]
12-Cytotoxicity4.15 µMHT-29[4][23]
14-Cytotoxicity21.75 µMB16F10[4][23]
5e-Proliferation39.19 µM (24h)BT474[22][24]
31c-MetKinase Assay12.8 nM-[16]

SAR studies have revealed that modifications to the substituents on both the pyridine and imidazole rings can significantly impact activity. For example, in the case of CDK9 inhibitors, structural diversification of the R1 and R2 groups was a key focus for optimization.[14] Similarly, for imidazo-pyridinium analogs as antagonists of the Neuropeptide S receptor, preserving the 2-methylimidazopyridium core and the thiophosphorus moiety was found to be important for activity.[25]

Section 5: Conclusion and Future Directions

Pyridine-imidazole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their primary mechanism of action involves the inhibition of a wide range of protein kinases, leading to potent anti-inflammatory and anticancer effects. The continued exploration of the chemical space around this scaffold, guided by SAR studies and computational modeling, will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future research should also focus on elucidating potential off-target effects and resistance mechanisms to ensure the safe and effective clinical translation of these promising compounds.

References

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A Technical Guide to the Solubility of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a substituted pyridine ring linked to an imidazole moiety, presents a unique combination of physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for a wide range of applications, from synthesis and purification to formulation and bioavailability assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers in the field.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a common feature in many biologically active molecules.[1] It is polar, amphoteric, and can act as both a hydrogen bond donor and acceptor.[2] These characteristics suggest that this compound will exhibit a degree of polarity. The pyridine ring, another nitrogen-containing heterocycle, further contributes to the polar nature of the molecule. The presence of a chlorine atom introduces an element of hydrophobicity. The interplay of these structural features dictates the compound's affinity for different organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

Key Physicochemical Drivers of Solubility for this compound:

  • Polarity: The presence of nitrogen atoms in both the pyridine and imidazole rings, along with the chloro-substituent, creates a significant dipole moment, making the molecule polar. Therefore, it is expected to be more soluble in polar organic solvents.

  • Hydrogen Bonding: The imidazole moiety has a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor, and an N-H group that can act as a hydrogen bond donor.[2] Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • pKa: The imidazole ring is weakly basic (the pKa of imidazole is approximately 7).[2] The solubility of the compound in protic solvents may be influenced by the solvent's acidity or basicity.

Based on these principles, we can anticipate the following general solubility trends for this compound:

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding with the imidazole and pyridine nitrogens. Similar polarity.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighPolar nature allows for dipole-dipole interactions. Lack of hydrogen bond donation may limit solubility compared to protic solvents.
Non-Polar Solvents (e.g., Hexane, Toluene)LowSignificant mismatch in polarity. Weak van der Waals forces are insufficient to overcome the crystal lattice energy of the solid.
Chlorinated Solvents (e.g., Dichloromethane)ModerateThe presence of the chlorine atom on the pyridine ring may enhance solubility in chlorinated solvents through favorable dipole-dipole interactions. Studies on other imidazoles have shown some solubility in dichloromethane.[3]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[4][5] This method involves allowing a solid compound to reach equilibrium with a solvent, resulting in a saturated solution.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess amount of This compound prep_solvent Add a known volume of the organic solvent prep_compound->prep_solvent 1 agitation Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) prep_solvent->agitation 2 centrifugation Centrifuge the sample to pellet the excess solid agitation->centrifugation 3 filtration Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles centrifugation->filtration 4 dilution Dilute an aliquot of the clear saturated solution filtration->dilution 5 quantification Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilution->quantification 6 calculation Calculate the solubility (e.g., in mg/mL or mol/L) quantification->calculation 7

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Detailed Experimental Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • After the equilibration period, visually confirm the presence of undissolved solid.

  • Separate the solid and liquid phases. This can be achieved by centrifugation followed by careful filtration of the supernatant through a 0.22 µm syringe filter.[6]

  • Prepare a series of dilutions of the clear, saturated solution.

  • Analyze the diluted solutions using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[6]

  • Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L.

Practical Implications for Drug Development

A comprehensive understanding of the solubility of this compound in various organic solvents is critical for several stages of the drug development process:

  • Process Chemistry: The choice of solvents for synthesis, work-up, and crystallization is directly influenced by the compound's solubility. Poor solubility can lead to low reaction yields and difficulties in purification.

  • Formulation Development: For a drug to be effective, it must be formulated in a way that allows for adequate bioavailability. Solubility data is essential for developing both oral and parenteral dosage forms.

  • Preclinical Studies: In vitro and in vivo studies often require the compound to be dissolved in a suitable vehicle. Knowledge of its solubility in various pharmaceutically acceptable solvents is therefore crucial.

Conclusion

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An In-depth Technical Guide to the Stability and Storage of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The inherent reactivity of its constituent moieties—a substituted chloropyridine ring and an imidazole ring—necessitates a thorough understanding of its chemical stability to ensure the integrity, purity, and safety of downstream products. This guide provides a comprehensive overview of the potential degradation pathways, recommended stability testing protocols, and best practices for the storage and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Intrinsic Stability Considerations

While specific experimental data on the stability of this compound is not extensively documented in publicly available literature, a robust stability profile can be predicted by analyzing its structural components. The molecule's stability is primarily influenced by the chemical properties of the 2-chloropyridine and the 1-substituted imidazole rings.

PropertyValue/InformationSource
Molecular Formula C₉H₈ClN₃Inferred
Molecular Weight 193.64 g/mol Inferred
Appearance Likely a solid at room temperatureInferred

The presence of the chlorine atom on the pyridine ring and the nitrogen atoms in the imidazole ring creates a molecule with multiple sites susceptible to chemical degradation.

Potential Degradation Pathways

Forced degradation studies, which subject a compound to more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and pathways.[1][2][3] Based on the known reactivity of imidazole and chloropyridine derivatives, the following degradation pathways are of primary concern for this compound.

Hydrolytic Degradation

The compound's susceptibility to hydrolysis should be evaluated across a range of pH values, as both acidic and basic conditions can promote degradation.[2][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring can be protonated, which may increase the lability of the bond between the methylene bridge and the imidazole.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by hydroxide ions, potentially leading to the formation of the corresponding 2-hydroxypyridine derivative. The imidazole ring itself is generally more stable to base-catalyzed hydrolysis but can be involved in base-mediated autoxidation.[5]

Oxidative Degradation

The imidazole moiety is known to be sensitive to oxidation.[1][5] Exposure to oxidizing agents, such as hydrogen peroxide, or autoxidation can lead to the formation of various oxidation products.[5] The pyridine ring is generally more resistant to oxidation, but the overall molecule's stability to oxidative stress must be empirically determined.

Photodegradation

Many compounds containing imidazole and pyridine rings are sensitive to light and UV radiation.[1][5] Photolytic degradation can lead to complex mixtures of degradants through various photochemical reactions, including ring opening and rearrangements.[5][6] It is crucial to protect the compound from light exposure during storage and handling.

The following diagram illustrates the potential degradation pathways:

Degradation_Pathways Acid Acidic pH Parent 2-chloro-5-(1H-imidazol- 1-ylmethyl)pyridine Base Alkaline pH Oxidant Oxidizing Agent (e.g., H₂O₂) Light Light/UV Radiation Hydrolysis_Product 2-hydroxy-5-(1H-imidazol- 1-ylmethyl)pyridine Parent->Hydrolysis_Product Hydrolysis Oxidation_Products Imidazole Ring Oxidation Products Parent->Oxidation_Products Oxidation Photodegradants Various Photolytic Products Parent->Photodegradants Photodegradation

Potential degradation pathways for this compound.

Recommended Stability Testing Protocol

A comprehensive forced degradation study is recommended to elucidate the stability of this compound. The goal should be to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.[1]

Experimental Workflow for Forced Degradation

The following workflow outlines the key steps for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress_conditions Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of the compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H₂O₂, room temp) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C, solid & solution) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose to Analysis Analyze samples at time points using a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify and characterize degradation products. Determine degradation pathways. Analysis->Evaluation

Workflow for a comprehensive forced degradation study.
Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for stability studies.[4][7] Method development should focus on achieving adequate resolution between the parent compound and all significant degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification and structural elucidation of degradation products.[5]

  • Gas Chromatography (GC): GC may be suitable for analyzing volatile impurities or degradation products.[7][8]

The following table summarizes suitable analytical methods:

Analytical MethodPurposeKey Considerations
RP-HPLC-UV Primary method for separation and quantification of the parent compound and degradation products.[4]Method must be validated for specificity, linearity, accuracy, precision, and robustness.
LC-MS/MS Identification and structural elucidation of unknown degradation products.[5]High-resolution mass spectrometry provides accurate mass data for formula determination.
GC-MS Analysis of volatile or semi-volatile impurities and degradants.[7]May require derivatization for non-volatile compounds.
NMR Spectroscopy Definitive structural confirmation of isolated degradation products.[5]Requires isolation and purification of the degradants.

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

General Storage Conditions
  • Temperature: Store in a cool, dry, and well-ventilated area.[9] Refrigeration (2-8 °C) is recommended for long-term storage to minimize thermal degradation.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed, opaque containers to protect from moisture and light.[9][10]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11][12]

Handling
  • Handle in a well-ventilated area to avoid inhalation.[9]

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Minimize exposure to light, especially UV light. Use amber vials or cover containers with aluminum foil when working with solutions.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be derived from its chemical structure. The imidazole and chloropyridine moieties suggest susceptibility to hydrolysis, oxidation, and photodegradation. A rigorous stability testing program, centered around forced degradation studies and the development of a stability-indicating analytical method, is essential for any research or development activities involving this compound. Adherence to the recommended storage and handling conditions will ensure the material's integrity and the reliability of experimental outcomes.

References

  • 2-Chloro-5-[[2-(nitromethylene)
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. (2025). Benchchem.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3135-3143. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • SAFETY D
  • Al-Aani, H., & Al-Saeed, S. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
  • 2-chloro-5-trifluoromethylpyridine Safety D
  • Kumar, V., & Kumar, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00034.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Pyridine. (2017). In ACS Reagent Chemicals. American Chemical Society.
  • Degradation of 1. Reagents and conditions: a) Ac2O, pyridine, overnight, 77%. (n.d.).
  • Analytical Methods for Determining Pyridine in Biological Materials. (1992). In Toxicological Profile for Pyridine.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
  • SAFETY D
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • SAFETY D
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • Journal of Chemical Health Risks, 14(4). (2024).
  • 2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine. (n.d.). BLDpharm.
  • Narkhede, H. D., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-. (n.d.). In PubChem.
  • Papadimitriou, V. C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
  • Preparation of 2-chloro-5-methylpyridine. (1984).
  • 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-chloro-5-(1h-imidazol-2-yl)-pyridine. (n.d.). In PubChemLite.
  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992).
  • Preparation method of 2-chloro-5-chloromethylpyridine. (2017).
  • Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied Microbiology and Biotechnology, 50(2), 233-240.
  • Mutavdžić Pavlović, D., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 237, 115767.

Sources

potential biological activity of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Potential Biological Activity of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical exploration of the potential biological activities of the novel heterocyclic compound, this compound. Given the limited direct research on this specific molecule, this guide employs a structure-activity relationship (SAR) analysis, leveraging established knowledge of its core chemical motifs: the 2-chloropyridine scaffold, the 1-substituted imidazole ring, and the methylene linker. We infer and propose potential therapeutic applications ranging from oncology and infectious diseases to agrochemistry. This whitepaper synthesizes theoretical analysis with actionable experimental protocols, offering a roadmap for researchers to systematically investigate this promising compound. Key areas of focus include potential kinase inhibition, antifungal activity based on the imidazole moiety, and insecticidal properties analogous to neonicotinoids. Detailed experimental workflows and specific protocols are provided to facilitate immediate laboratory investigation.

Introduction and Physicochemical Profile

The compound this compound (CAS No: 230617-61-5) is a small molecule built upon a pyridine framework, a cornerstone of medicinal chemistry.[1] It features a 1-substituted imidazole ring, a well-known pharmacophore, connected via a flexible methylene bridge. The presence of a chlorine atom at the 2-position of the pyridine ring significantly influences the molecule's electronic properties and provides a potential vector for further synthetic modification.

While direct biological data for this specific molecule is sparse, its constituent parts are prevalent in a wide array of biologically active agents. The imidazopyridine class of molecules, for instance, demonstrates a vast range of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2][3] This guide will deconstruct the molecule to predict its biological potential and lay out a structured approach for its empirical validation.

Table 1: Physicochemical Properties (Predicted)

Property Value Significance
Molecular Formula C₉H₈ClN₃ Provides elemental composition.
Molecular Weight 193.64 g/mol Falls within the range for typical small molecule drugs.
LogP (Predicted) ~1.5 - 2.0 Suggests good membrane permeability and drug-like properties.
H-Bond Donors 0 Lacks traditional hydrogen bond donating groups.
H-Bond Acceptors 3 The pyridine and imidazole nitrogens can act as acceptors.

| Polar Surface Area | ~30 Ų | Indicates potential for good oral bioavailability. |

Inferred Biological Activities from Structural Analysis

The true potential of this compound can be inferred by examining the well-documented activities of its structural analogs.

G core This compound chloro_pyridine 2-Chloropyridine Moiety core->chloro_pyridine imidazole Imidazole Moiety core->imidazole linker Methylene Linker core->linker neonicotinoid Insecticidal Activity (nAChR Agonism) chloro_pyridine->neonicotinoid Structural analog to neonicotinoid insecticides kinase Anticancer Activity (Kinase Inhibition) imidazole->kinase Key feature in kinase inhibitors antifungal Antifungal Activity (Ergosterol Synthesis Inhibition) imidazole->antifungal Classic azole pharmacophore p450 Enzyme Inhibition (Cytochrome P450) imidazole->p450 Heme-binding pharmacophore cns CNS Activity (GABA-A Receptor Modulation)

Caption: Structural deconstruction of the target molecule and its associated potential activities.

Potential as an Insecticide

The 2-chloro-5-(substituted-methyl)pyridine scaffold is the defining feature of neonicotinoid insecticides, such as Imidacloprid and Thiamethoxam.[4] In these compounds, the substituent at the 5-methyl position is typically a nitrogen-containing heterocycle or acyclic moiety that acts as an agonist of insect nicotinic acetylcholine receptors (nAChRs). This binding leads to irreversible nerve stimulation, paralysis, and death of the insect.[4]

Our target molecule is a direct structural analog, where the typical neonicotinoid pharmacophore is replaced by an imidazole ring. It is highly plausible that this compound could exhibit similar nAChR binding and possess insecticidal properties. This represents a significant and underexplored potential application.

Potential as an Anticancer Agent

Fused imidazopyridine scaffolds are present in numerous compounds designed as kinase inhibitors for cancer therapy.[5] For example, derivatives have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in colorectal cancer.[6][7] Other imidazo[4,5-b]pyridine-based compounds have been identified as dual FLT3/Aurora kinase inhibitors for treating acute myeloid leukemia.[8]

The imidazole ring in these inhibitors often forms crucial interactions within the ATP-binding pocket of the kinase, such as π-π stacking with key amino acid residues.[7] The nitrogen atoms can also form critical hydrogen bonds. Given these precedents, our target molecule warrants investigation as a potential kinase inhibitor.

Potential as an Antifungal Agent

The imidazole ring is the cornerstone of the "azole" class of antifungal drugs (e.g., Ketoconazole, Miconazole). These agents function by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The imidazole nitrogen coordinates with the heme iron atom in the enzyme's active site, disrupting its function. The broader class of imidazopyridines and their derivatives have also shown promising antifungal and antibacterial activities.[9][10] Therefore, a primary hypothesis is that this compound will exhibit antifungal activity through a similar mechanism.

Proposed Experimental Workflows for Activity Validation

A systematic, multi-tiered screening approach is recommended to efficiently probe the predicted biological activities.

G start Compound Synthesis & Quality Control primary Tier 1: Primary Screening (In Vitro) start->primary cytotoxicity Anticancer Screening (MTT Assay vs. NCI-60 Panel) primary->cytotoxicity Broad Spectrum antimicrobial Antimicrobial Screening (MIC vs. Bacterial/Fungal Panel) primary->antimicrobial Broad Spectrum insecticidal Insecticidal Screening (Insect nAChR Binding Assay) primary->insecticidal Targeted secondary Tier 2: Hit Confirmation & Potency cytotoxicity->secondary If Hits Identified antimicrobial->secondary If Hits Identified insecticidal->secondary If Hits Identified ic50 IC50/EC50 Determination (Dose-Response Curves) secondary->ic50 kinase_panel Kinase Panel Profiling secondary->kinase_panel moa Tier 3: Mechanism of Action Studies ic50->moa kinase_panel->moa p450_inhibition Cytochrome P450 Inhibition Assay moa->p450_inhibition cell_cycle Cell Cycle Analysis moa->cell_cycle in_vivo Tier 4: In Vivo Model Testing moa->in_vivo If Promising MOA

Caption: A tiered experimental workflow for systematic biological activity screening.

Detailed Experimental Protocols

To ensure reproducibility and robustness, the following detailed protocols are provided for key primary screening assays.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the compound's cytotoxic effect on a panel of human cancer cell lines.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound, dissolved in DMSO to a 10 mM stock

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the stock compound in complete medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) against fungal pathogens.

Objective: To find the lowest concentration of the compound that inhibits visible fungal growth.

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well U-bottom plates

  • This compound, dissolved in DMSO

  • Positive control drug (e.g., Fluconazole)

  • Spectrophotometer (530 nm)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to get the final inoculum concentration.

  • Compound Dilution: In a 96-well plate, add 100 µL of RPMI to all wells. Add 100 µL of the stock compound (e.g., at 256 µg/mL) to the first well. Perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well. This brings the final volume to 200 µL and halves the drug concentration in each well. Include a sterility control (medium only) and a growth control (inoculum, no drug).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density.

Summary and Future Directions

This compound is a molecule of significant untapped potential. Based on a rigorous analysis of its structural motifs, we have outlined compelling hypotheses for its utility as an insecticide, an anticancer agent, and an antifungal compound. The chloropyridine core strongly suggests neonicotinoid-like activity, while the imidazole ring is a proven pharmacophore for targeting kinases and fungal cytochrome P450 enzymes.

The immediate path forward involves the systematic execution of the proposed screening workflows. Positive hits in primary assays should be followed by more detailed secondary assays to confirm potency and elucidate the mechanism of action. Should the compound prove to be a potent kinase inhibitor, for example, subsequent research should focus on selectivity profiling and structure-based drug design to optimize its activity and pharmaceutical properties. If insecticidal activity is confirmed, investigation into its spectrum of activity against various pest species and its relative toxicity to non-target organisms will be critical. This guide serves as a foundational blueprint for unlocking the therapeutic or agrochemical value of this promising molecule.

References

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing. [Link]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (n.d.). ResearchGate. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

  • Process for the preparation of 2-chloro-5-chloro-methyl-pyridine, and new intermediates. (n.d.).
  • Preparation of 2-chloro-5-methylpyridine. (n.d.).
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. [Link]

Sources

Spectroscopic Data of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyridine ring with an imidazole moiety, is found in numerous biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization, as well as for elucidating its role in molecular interactions. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies presented herein are grounded in established principles and are designed to ensure scientific integrity and reproducibility.

Synthesis and Structural Context

The primary route for the synthesis of this compound involves a two-step process commencing with 2-chloro-5-methylpyridine. The first step is a radical chlorination of the methyl group to yield 2-chloro-5-(chloromethyl)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with imidazole to afford the target compound.

Synthesis 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-methylpyridine->2-chloro-5-(chloromethyl)pyridine Radical Chlorination (e.g., NCS, AIBN) This compound This compound 2-chloro-5-(chloromethyl)pyridine->this compound Nucleophilic Substitution (Imidazole, Base)

Caption: Synthetic pathway for this compound.

Understanding this synthetic pathway is crucial for anticipating potential impurities in the final product. Unreacted starting materials, over-chlorinated byproducts, or regioisomers of the imidazole substitution could be present and would be discernible through the spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Im)~7.60s-
H-6 (Py)~8.35d~2.5
H-4 (Py)~7.65dd~8.0, 2.5
H-3 (Py)~7.30d~8.0
H-4', H-5' (Im)~7.10, ~6.90s, s-
CH₂~5.20s-

Interpretation and Rationale:

  • Pyridine Ring Protons (H-6, H-4, H-3): The protons on the pyridine ring exhibit a characteristic splitting pattern. H-6, being ortho to the nitrogen, is the most deshielded. H-4 shows a doublet of doublets due to coupling with both H-3 and H-6. H-3 appears as a doublet from coupling with H-4. The chloro-substituent at position 2 influences the chemical shifts of the adjacent protons.

  • Imidazole Ring Protons (H-2', H-4', H-5'): The proton at the 2-position of the imidazole ring (H-2') is typically the most deshielded among the imidazole protons. The H-4' and H-5' protons will appear as distinct singlets.

  • Methylene Protons (CH₂): The methylene bridge protons are expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent pyridine and imidazole rings.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Py)~151.0
C-5 (Py)~135.0
C-6 (Py)~150.0
C-3 (Py)~124.0
C-4 (Py)~139.0
C-2' (Im)~137.0
C-4' (Im)~129.0
C-5' (Im)~119.0
CH₂~50.0

Interpretation and Rationale:

  • Pyridine Ring Carbons: The carbon atom bearing the chlorine (C-2) is significantly deshielded. The other pyridine carbons show chemical shifts typical for a substituted pyridine ring.

  • Imidazole Ring Carbons: The chemical shifts of the imidazole carbons are characteristic of this heterocyclic system.

  • Methylene Carbon: The methylene carbon appears in the aliphatic region, with its chemical shift influenced by the electronegative nitrogen atoms of the imidazole ring and the aromatic pyridine ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Tune and Shim Spectrometer Tune and Shim Spectrometer Transfer to NMR Tube->Tune and Shim Spectrometer Acquire 1H Spectrum Acquire 1H Spectrum Tune and Shim Spectrometer->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Fourier Transform Fourier Transform Acquire 13C Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Peak Integration and Chemical Shift Referencing Peak Integration and Chemical Shift Referencing Phase and Baseline Correction->Peak Integration and Chemical Shift Referencing Structural Elucidation Structural Elucidation Peak Integration and Chemical Shift Referencing->Structural Elucidation

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₉H₈ClN₃, MW = 193.64). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak should be observed, which is a characteristic signature for a molecule containing one chlorine atom.

  • Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

    • Benzylic Cleavage: The most prominent fragmentation is likely the cleavage of the C-N bond between the methylene group and the imidazole ring, leading to the formation of a stable benzyl-type cation.

    • Loss of HCl: Elimination of HCl from the molecular ion is another plausible fragmentation pathway.

    • Pyridine and Imidazole Ring Fragmentations: Further fragmentation of the pyridine and imidazole rings can lead to a series of smaller fragment ions.

MS_Fragmentation M+ (m/z 193/195) M+ (m/z 193/195) {[2-chloro-5-pyridyl]methyl cation (m/z 126/128)} + Imidazole radical {[2-chloro-5-pyridyl]methyl cation (m/z 126/128)} + Imidazole radical M+ (m/z 193/195)->{[2-chloro-5-pyridyl]methyl cation (m/z 126/128)} + Imidazole radical {[M-Cl]+ (m/z 158)} + Cl radical {[M-Cl]+ (m/z 158)} + Cl radical M+ (m/z 193/195)->{[M-Cl]+ (m/z 158)} + Cl radical {[M-HCl]+. (m/z 157)} + HCl {[M-HCl]+. (m/z 157)} + HCl M+ (m/z 193/195)->{[M-HCl]+. (m/z 157)} + HCl {[2-chloro-5-pyridyl]methyl cation (m/z 126/128)} {[2-chloro-5-pyridyl]methyl cation (m/z 126/128)} Further Fragmentation Further Fragmentation {[2-chloro-5-pyridyl]methyl cation (m/z 126/128)}->Further Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight, or magnetic sector analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine and Imidazole)
2950-2850C-H stretchAliphatic (CH₂)
~1600, ~1570, ~1470C=C and C=N stretchAromatic Rings (Pyridine and Imidazole)
~1450C-H bendAliphatic (CH₂)
~1250C-N stretchImidazole ring
~1100C-Cl stretchChloro-substituted Pyridine
850-750C-H out-of-plane bendSubstituted Pyridine

Interpretation and Rationale:

The IR spectrum will be characterized by the stretching and bending vibrations of the C-H bonds in both the aromatic rings and the methylene bridge. The characteristic ring stretching vibrations of the pyridine and imidazole rings will be prominent in the 1600-1400 cm⁻¹ region. The C-Cl stretch will likely appear in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

FTIR_Protocol cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Spectral Analysis Grind Sample with KBr Grind Sample with KBr Press into Pellet Press into Pellet Grind Sample with KBr->Press into Pellet Acquire Background Spectrum Acquire Background Spectrum Press into Pellet->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Background Subtraction Background Subtraction Acquire Sample Spectrum->Background Subtraction Peak Identification and Assignment Peak Identification and Assignment Background Subtraction->Peak Identification and Assignment

Caption: Step-by-step methodology for FTIR analysis of a solid sample.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a robust framework for its unequivocal identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. By understanding the principles behind these techniques and the expected spectral features of the target molecule, scientists can confidently verify its structure, assess its purity, and advance its application in their research endeavors.

References

  • Synthesis of 2-chloro-5-(chloromethyl)
  • NMR Spectroscopy of Organic Molecules

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
    • URL: [Link]

  • Mass Spectrometry Fragmentation

    • Title: Interpret
    • Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
    • URL: [Link]

  • Infrared Spectroscopy

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
    • URL: [Link]

  • NMR Prediction Software

    • Title: NMRDB.org: Online NMR Prediction
    • Source: NMRDB.org
    • URL: [Link]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound of significant interest as a key building block in pharmaceutical and agrochemical research. The synthetic strategy is presented as a robust two-stage process, commencing with the preparation of the critical electrophilic intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by a nucleophilic substitution reaction with imidazole. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols, mechanistic insights, and critical safety considerations for researchers, chemists, and professionals in drug development. All procedures are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction & Strategic Overview

This compound is a valuable scaffold in medicinal chemistry. The unique arrangement of a halogenated pyridine ring linked to an imidazole moiety makes it a versatile precursor for developing novel bioactive agents, including potential antimicrobial and anti-malarial compounds.[1][2][3] Its synthesis is a cornerstone for the exploration of new chemical entities.

The most logical and efficient synthetic pathway involves a convergent strategy. This approach hinges on the preparation of a reactive pyridine-based electrophile which can then be coupled with the imidazole nucleophile. Our analysis identifies the N-alkylation of imidazole with 2-chloro-5-(chloromethyl)pyridine as the optimal final step. Therefore, this guide is structured around two core transformations:

  • Synthesis of the Key Intermediate: The conversion of a stable precursor, 2-chloro-5-(hydroxymethyl)pyridine, into the highly reactive alkylating agent, 2-chloro-5-(chloromethyl)pyridine.

  • Final Coupling Reaction: The N-alkylation of imidazole via a nucleophilic substitution reaction to yield the final target molecule.

The overall synthetic workflow is visualized below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Alkylation Start 2-Chloro-5-(hydroxymethyl)pyridine Intermediate 2-Chloro-5-(chloromethyl)pyridine Start->Intermediate SOCl₂ Product This compound Intermediate->Product Imidazole Imidazole Imidazole->Product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The conversion of the primary alcohol on 2-chloro-5-(hydroxymethyl)pyridine to the corresponding alkyl chloride is the pivotal first step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.

Reaction Principle & Mechanism

This reaction proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride, displacing a chloride ion. Subsequent collapse of this intermediate releases gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion. This process cleanly converts the hydroxyl group into an excellent leaving group, which is then displaced by the chloride ion.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the chlorination of hydroxymethylpyridines.[4]

Materials & Equipment:

  • Two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • 2-Chloro-5-(hydroxymethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (or another suitable inert solvent)

  • Chloroform

  • Water

  • Sodium hydrogen carbonate (NaHCO₃)

  • Activated carbon

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a chemical fume hood, charge a two-neck round-bottom flask with thionyl chloride (1.2 eq.) and 1,2-dichloroethane. Equip the flask with a magnetic stir bar and a reflux condenser. Cool the flask in an ice-water bath.

  • Reagent Addition: Dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq.) in 1,2-dichloroethane in a dropping funnel. Add this solution dropwise to the stirred thionyl chloride mixture over 30 minutes, maintaining the temperature between 5-20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 90 minutes. Following this, heat the mixture to reflux and maintain for approximately 4.5 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove excess thionyl chloride and solvent.

  • Quenching & Extraction: Carefully dilute the residue with chloroform and water. Place the mixture in an ice bath and slowly add sodium hydrogen carbonate in small portions to neutralize the excess acid (vigorous gas evolution will occur).

  • Isolation: Separate the organic layer. Treat the organic phase with activated carbon to remove colored impurities, then dry over anhydrous magnesium sulfate.

  • Final Product: Filter off the drying agent and activated carbon. Concentrate the filtrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine, typically as a solid.[4]

Stage 2: N-Alkylation of Imidazole

This stage involves the formation of the C-N bond between the pyridine intermediate and imidazole. It is a classic Sₙ2 reaction where the nucleophilic nitrogen of imidazole attacks the electrophilic carbon of the chloromethyl group.

Reaction Principle & Mechanism

Imidazole is a moderately strong nucleophile. To enhance its reactivity and ensure the reaction proceeds efficiently, a non-nucleophilic base such as potassium carbonate is used. The base deprotonates the N-H of imidazole, forming the highly nucleophilic imidazolate anion. This anion then attacks the benzylic-like carbon of 2-chloro-5-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired product. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

SN2_Mechanism cluster_activation Step 1: Imidazole Activation cluster_substitution Step 2: Nucleophilic Substitution (Sₙ2) Imidazole Imidazole Anion Imidazolate Anion (Nucleophile) Imidazole->Anion + Base K₂CO₃ (Base) Product Final Product Anion->Product attacks Electrophile 2-Chloro-5-(chloromethyl)pyridine Electrophile->Product

Caption: Reaction mechanism for the N-alkylation of imidazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the N-alkylation of imidazoles and the synthesis of related neonicotinoid insecticides.[5][6][7]

Materials & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Reagents:

  • Imidazole

  • 2-Chloro-5-(chloromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethanol (for recrystallization, optional)

Procedure:

  • Setup: To a round-bottom flask, add imidazole (1.1 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile. Stir the suspension at room temperature.

  • Reagent Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq.) in anhydrous acetonitrile. Add this solution dropwise to the stirring imidazole suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir until the starting material is consumed, as monitored by TLC (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mmol)Mass/Volume
2-Chloro-5-(chloromethyl)pyridine162.021.010.01.62 g
Imidazole68.081.111.00.75 g
Potassium Carbonate (K₂CO₃)138.211.515.02.07 g
Acetonitrile---25-50 mL
Expected Product Yield (Theoretical) 195.64 - 10.0 1.96 g

Safety & Handling Precautions

Professional laboratory safety practices are mandatory when performing this synthesis. All operations should be conducted in a well-ventilated chemical fume hood.

  • Imidazole: This compound is corrosive and can cause severe skin burns and eye damage.[8][9] It is also suspected of damaging fertility or the unborn child.[8] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[8][10]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.

  • Pyridine Derivatives: 2-chloro-5-(chloromethyl)pyridine and its precursors are irritants. Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • General Handling: Ensure eyewash stations and safety showers are readily accessible.[8] Handle all chemicals in accordance with their Safety Data Sheets (SDS). Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the chlorination of 2-chloro-5-(hydroxymethyl)pyridine followed by the N-alkylation of imidazole. The protocols detailed in this guide are robust and based on established chemical principles, providing a clear pathway for researchers to access this valuable chemical intermediate. Adherence to the described procedures and stringent safety measures is paramount for the successful and safe execution of this synthesis.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from PrepChem.com. [Link]

  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Bayer Aktiengesellschaft. (1990). US Patent 4958025A: Preparation of 2-chloro-5-chloromethylpyridine.
  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from carlroth.com. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from chemsupply.com.au. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from chemos.de. [Link]

  • Bayer Aktiengesellschaft. (1994). US Patent 5329011A: Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Asian Publication Corporation. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. PubMed Central (PMC). [Link]

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • The Dow Chemical Company. (1986). US Patent 4612377A: Preparation of 2-chloro-5-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from organic-chemistry.org. [Link]

  • Akbari, J., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. [Link]

  • Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. [Link]

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Google Patents. (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from organic-chemistry.org. [Link]

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preparation of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to the Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of this compound, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The core of this synthesis is the N-alkylation of imidazole with 2-chloro-5-(chloromethyl)pyridine. We will explore the underlying SN2 reaction mechanism, dissect the critical roles of solvent and base selection, and provide a detailed, field-proven experimental protocol. This guide is designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, actionable insights to ensure a successful and reproducible synthesis.

Introduction and Strategic Importance

The pyridine and imidazole moieties are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The title compound, this compound, serves as a key building block, combining these two essential pharmacophores. Its precursor, 2-chloro-5-(chloromethyl)pyridine, is itself a crucial intermediate for various active ingredients, including neonicotinoid insecticides.[2][3] The synthesis described herein represents a fundamental N-alkylation reaction, a cornerstone of heterocyclic chemistry. A thorough understanding of this reaction's nuances is paramount for achieving high yield, purity, and scalability.

Mechanistic Deep Dive: The SN2 Pathway

The formation of this compound from 2-chloro-5-(chloromethyl)pyridine and imidazole is a classic bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Imidazole + 2-chloro-5-(chloromethyl)pyridine → this compound + HCl

The Role of the Nucleophile and the Impact of a Base

Imidazole itself can act as a nucleophile. However, its nucleophilicity is moderate. The reaction rate can be dramatically enhanced by the addition of a base. The base deprotonates the N-H proton of the imidazole ring, forming the imidazolide anion. This anion is a significantly more potent nucleophile due to its increased electron density and negative charge, leading to a much faster reaction.

The choice of base is a critical experimental parameter:

  • Strong Bases (e.g., Sodium Hydride, NaH): These ensure essentially complete deprotonation of imidazole to the imidazolide anion. They are typically used in anhydrous aprotic solvents like THF or DMF. This approach is often the most effective for maximizing reaction rates.[4]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often sufficient, especially with reactive alkylating agents.[4] They establish an equilibrium, continuously generating the imidazolide anion as it is consumed in the reaction. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective, potentially due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the anion.

The Electrophile and Leaving Group

The electrophile is 2-chloro-5-(chloromethyl)pyridine. The key reactive site is the benzylic-like carbon of the chloromethyl (-CH₂Cl) group. This carbon is susceptible to nucleophilic attack because the chlorine atom is a good leaving group, capable of stabilizing the negative charge as a chloride ion (Cl⁻).

The Decisive Factor: Solvent Selection

For any SN2 reaction, the choice of solvent is arguably the most influential factor governing the reaction rate.[5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are detrimental to this SN2 reaction. They possess acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with the anionic nucleophile (imidazolide).[6][7] This creates a "solvent cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophilic carbon.[5][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for this transformation.[5][6] They possess strong dipole moments, allowing them to dissolve ionic species, but they lack acidic protons. Consequently, they solvate the cation (e.g., Na⁺, K⁺) effectively but interact only weakly with the anionic nucleophile.[5][6] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[6][7]

Experimental Protocol

This protocol outlines a robust procedure for the synthesis, employing potassium carbonate as a base and acetonitrile as the solvent.

Materials and Reagent Data
CompoundFormulaM.W. ( g/mol )CAS No.Role
2-chloro-5-(chloromethyl)pyridineC₆H₅Cl₂N162.0270258-18-3Electrophile
ImidazoleC₃H₄N₂68.08288-32-4Nucleophile
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Base
Acetonitrile (anhydrous)C₂H₃N41.0575-05-8Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

  • Electrophile Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in 25 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred imidazole suspension over 20-30 minutes using an addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-5-(chloromethyl)pyridine) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The resulting crude residue can be purified by column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_imidazole Imidazole + K₂CO₃ prep_solvent Add Anhydrous Acetonitrile prep_imidazole->prep_solvent prep_stir Stir at RT prep_solvent->prep_stir add_electrophile Dropwise addition of 2-chloro-5-(chloromethyl)pyridine prep_stir->add_electrophile reflux Heat to Reflux (~82°C) add_electrophile->reflux monitor Monitor via TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography final_product Pure Product chromatography->final_product

Caption: Synthetic workflow for the preparation of the target compound.

Product Characterization

Confirming the structure and purity of the final product is essential. The following data are typical for this compound.

PropertyExpected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to the pyridine ring protons, the methylene bridge protons (-CH₂-), and the imidazole ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z corresponding to C₉H₉ClN₃⁺.
Visualization of the SN2 Mechanism

Caption: The concerted SN2 mechanism for the N-alkylation of imidazole.

Safety and Handling

  • 2-chloro-5-(chloromethyl)pyridine: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile: Flammable liquid and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Carbonate: Can cause irritation upon contact. Avoid generating dust.

  • Imidazole: Corrosive and can cause burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound via the N-alkylation of imidazole with 2-chloro-5-(chloromethyl)pyridine is a robust and efficient transformation. Success hinges on the rational selection of reaction conditions, with the choice of a polar aprotic solvent being paramount to facilitate the SN2 mechanism. By leveraging a suitable base, such as potassium carbonate, to enhance the nucleophilicity of imidazole, this synthesis can be performed to achieve high yields of the desired product. The protocol and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently and successfully perform this valuable synthetic step.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. Quora. [Link]

  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Neonicotinoids Utilizing 2-Chloro-5-(imidazol-1-ylmethyl)pyridine and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neonicotinoids are a critical class of insecticides that act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[1][2] A cornerstone of their synthesis is the use of functionalized chloropyridine intermediates. This guide provides an in-depth examination of the synthetic pathways leading to neonicotinoids, focusing on the pivotal role of 2-chloro-5-(chloromethyl)pyridine (CCMP) as a primary building block. While the direct reaction of CCMP with imidazole yields 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, the more commercially significant neonicotinoids, such as Imidacloprid, are formed by reacting CCMP with other nitrogen-containing heterocycles.[3][4] This document offers detailed, field-proven protocols for the synthesis of the CCMP intermediate and its subsequent conversion to Imidacloprid, elucidates the causality behind procedural choices, and presents a visual guide to the compound's mode of action.

Part 1: Strategic Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)pyridine (CCMP)

The journey to synthesizing many potent neonicotinoids begins with the creation of a highly reactive intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP). This molecule is prized for its activated chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[1] The most common industrial route involves the free-radical chlorination of the readily available 2-chloro-5-methylpyridine.

Causality of the Method: Free-radical chlorination is the chosen pathway because it selectively targets the methyl group's C-H bonds over the more stable aromatic C-H bonds of the pyridine ring. This selectivity is initiated by a radical initiator, such as Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), which decomposes upon heating to generate free radicals. These radicals then abstract a hydrogen atom from the methyl group, creating a resonance-stabilized benzylic-type radical, which readily reacts with the chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride) to form the desired CCMP.[1]

Experimental Workflow for CCMP Synthesis

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product A 2-Chloro-5-methylpyridine E Combine reactants in flask and heat to reflux B Chlorinating Agent (NCS) C Radical Initiator (AIBN) D Solvent (CCl4) F Monitor reaction by TLC/GC E->F G Cool reaction mixture and filter solids F->G H Wash filtrate with NaHCO3 and brine G->H I Dry organic layer and concentrate under vacuum H->I J Crude CCMP I->J K Purify via vacuum distillation or column chromatography J->K L Pure 2-Chloro-5- (chloromethyl)pyridine (CCMP) K->L

Caption: Workflow for the synthesis of the CCMP intermediate.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)

This protocol is designed for robustness and high yield, based on established free-radical chlorination principles.[1]

Materials:

  • 2-Chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine in the chosen solvent (e.g., CCl₄).

  • Addition of Reagents: Add the chlorinating agent (1.1 equivalents) and a catalytic amount of the radical initiator (0.05 equivalents). Rationale: Using a slight excess of the chlorinating agent ensures complete conversion of the starting material. The initiator is used in catalytic amounts as it is regenerated during the radical chain reaction.

  • Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent) and maintain for several hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: a. Once complete, cool the mixture to room temperature. b. Filter off any solid by-products (e.g., succinimide if NCS was used). c. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts, while the brine wash helps to remove water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude CCMP.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure CCMP.

Quantitative Data for CCMP Synthesis

Parameter Value Reference
Typical Yield 75-90% [1]
Appearance White to off-white solid [3]
Melting Point 38-42 °C [3]

| Purity (Post-Purification) | >98% |[4] |

Part 2: Synthesis of Imidacloprid via Nucleophilic Substitution

With pure CCMP in hand, the final step to creating Imidacloprid involves a nucleophilic substitution reaction. This is the most widely employed method for synthesizing Imidacloprid on a laboratory scale.[5]

Mechanistic Overview: The reaction proceeds via an SN2 mechanism. The nitrogen atom of 2-nitroiminoimidazolidine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on CCMP.[5] This attack displaces the chloride ion as a leaving group. The reaction is typically performed in the presence of a weak base, such as potassium carbonate (K₂CO₃), which serves to deprotonate the N-H of the 2-nitroiminoimidazolidine, increasing its nucleophilicity and neutralizing the HCl generated during the reaction.[4][6]

Chemical Reaction Pathway for Imidacloprid Synthesis

Caption: Synthesis of Imidacloprid from CCMP.

Protocol 2: Synthesis of Imidacloprid

This protocol details a common and efficient method for coupling CCMP with the requisite heterocycle.[2][7]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP)

  • 2-Nitroiminoimidazolidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Cesium chloride (CsCl), catalytic amount (optional, can improve yield)[7]

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Standard reflux and filtration apparatus

Procedure:

  • Reaction Setup: To a solution of 2-nitroiminoimidazolidine in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents). Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilic attack.

  • Addition of Electrophile: Prepare a solution of CCMP in acetonitrile and add it dropwise to the stirring mixture. Rationale: Dropwise addition helps to control the reaction rate and temperature, preventing the formation of side products.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir until the reaction is complete, typically 4-6 hours. Monitor the reaction's progress by TLC.[1][7]

  • Work-up: a. Cool the mixture to room temperature. b. Filter the reaction mixture to remove potassium carbonate and other inorganic salts. c. Wash the collected solids with a small amount of fresh acetonitrile. d. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.[1][2]

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure Imidacloprid as a crystalline solid.[1][4]

Quantitative Data for Imidacloprid Synthesis

Parameter Value Reference
Typical Yield 80-97% [4][8]
Appearance White to pale yellow crystalline solid [9]
Melting Point 143-144 °C [9]
Solvent Acetonitrile, DMF [2][7]

| Base | K₂CO₃, NaH |[4][10] |

Part 3: Visualization of the Neonicotinoid Mode of Action

Understanding the mechanism by which neonicotinoids function is paramount for developing next-generation insecticides and for toxicological studies. They act as selective agonists of the insect nicotinic acetylcholine receptors (nAChRs).

Mechanism Explained: In the insect's central nervous system, acetylcholine (ACh) binds to nAChRs, opening an ion channel and propagating a nerve signal. Neonicotinoids like Imidacloprid bind to this same receptor, but they do so irreversibly or with much higher affinity.[1] This leads to the persistent and uncontrolled opening of the ion channel, causing a constant influx of ions. The neuron becomes overstimulated, leading to paralysis and ultimately the death of the insect.[2]

Signaling Pathway of Neonicotinoid Toxicity

G A Neonicotinoid (e.g., Imidacloprid) B Binds to Nicotinic Acetylcholine Receptor (nAChR) in Postsynaptic Membrane A->B C Receptor Conformation Change (Agonist Action) B->C D Ion Channel Opens C->D E Uncontrolled Influx of Na⁺/Ca²⁺ Ions D->E F Continuous Depolarization of the Neuron E->F G Nerve Over-excitation F->G H Paralysis and Death of Insect G->H

Caption: Agonistic action of neonicotinoids on insect nAChRs.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.
  • ResearchGate. (2025). Study on synthesis of imidacloprid via cascade reaction.
  • AERU. Imidacloprid (Ref: BAY NTN 33893). University of Hertfordshire.
  • Google Patents. (2016). CN105924428A - Method for synthesizing imidacloprid.
  • Google Patents. (2001). US6307053B1 - Process for preparing imidacloprid.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-chloromethylpyridine: Key Pesticide Intermediate for Neonicotinoids and Advanced Agrochemicals.
  • ChemicalBook. Imidacloprid synthesis.
  • Benchchem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
  • Smolecule. (2023). Buy Imidacloprid | 138261-41-3 | >98%.
  • Google Patents. (2020).
  • PubMed Central (PMC). (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case.
  • Google Patents. (2014). CN103772354A - Synthesis method of imidacloprid as insecticide.
  • ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.
  • ACS Publications. (2010). Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs. Journal of Agricultural and Food Chemistry.
  • ResearchGate. Synthesis of thiadiazolium 9. Reagents: (i) 2‐chloro‐5‐(chloromethyl)pyridine, NaH, DMF, r.t..
  • Google Patents. (1990). JPH02212475A - Preparation of 2-chloro-5-chloromethylpyridine.
  • MDPI. (2022). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole.
  • PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine.

Sources

Experimental Protocol for N-Alkylation with 2-Chloro-5-(chloromethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth scientific context for performing N-alkylation reactions using 2-chloro-5-(chloromethyl)pyridine. This versatile bifunctional reagent is a cornerstone in the synthesis of a wide array of pharmacologically and agriculturally significant compounds. The narrative delves into the mechanistic underpinnings, offers a robust, adaptable experimental protocol, presents a table of exemplary reaction conditions, and provides a practical troubleshooting guide. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this key synthetic transformation.

Introduction: The Synthetic Utility of 2-Chloro-5-(chloromethyl)pyridine

2-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate in synthetic organic chemistry. Its structure features two distinct electrophilic sites: a chlorine atom on the pyridine ring and a chloromethyl group at the 5-position. The benzylic-like reactivity of the chloromethyl group makes it significantly more susceptible to nucleophilic substitution than the chloro group on the aromatic ring under standard S_N2 conditions. This inherent selectivity allows for the precise installation of the (6-chloropyridin-3-yl)methyl moiety onto a variety of nitrogen-containing nucleophiles.

This reagent is a critical building block for numerous commercial products, including neonicotinoid insecticides like Imidacloprid and Acetamiprid, and pharmaceuticals such as Varenicline, a smoking cessation aid.[1][2][3] Its utility lies in its ability to introduce a key pharmacophore that modulates biological activity.

Critical Hazard Analysis & Safety Protocols

2-Chloro-5-(chloromethyl)pyridine is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[4][5][6][7][8]

Hazard Summary:

  • Corrosive: Causes severe skin burns and serious eye damage.[4][5][6][7][8]

  • Toxicity: Harmful if swallowed, potentially causing chemical burns to the gastrointestinal tract.[4][5][7]

  • Irritant: Causes irritation to the respiratory tract upon inhalation.[4]

  • Sensitizer: May cause an allergic skin reaction upon contact.[4][6]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

  • Skin Protection: Use impervious gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat. Ensure no skin is exposed.[5][6][7]

  • Respiratory Protection: If there is a risk of dust or vapor inhalation, use a full-face respirator with appropriate cartridges.[5][7]

Handling and Emergency Procedures:

  • Handling: Avoid all personal contact. Do not breathe dust or vapors.[4][6] Wash hands thoroughly after handling.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6][8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[5][6][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]

Reaction Mechanism and Scientific Principles

The N-alkylation with 2-chloro-5-(chloromethyl)pyridine proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon (-CH₂-) of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral.

The reaction is facilitated by a base, which serves one of two primary roles:

  • Proton Scavenging: For primary and secondary amines, the initial alkylation product is an ammonium salt. The base neutralizes the proton to yield the final product and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Deprotonation: For less nucleophilic amines (e.g., some heterocycles like imidazoles or pyrazoles), a stronger base may be required to deprotonate the nitrogen first, forming a more potent nucleophilic anion.

Caption: General S_N2 N-alkylation reaction scheme.

Key Factors Influencing the Reaction:

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base and the transition state, accelerating the S_N2 reaction without interfering with the nucleophile.[9] The choice of solvent can also dramatically influence regioselectivity in complex heterocyclic systems.[10][11]

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective for a wide range of amines. Organic, non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also suitable alternatives. The strength of the base should be matched to the pKa of the amine.

  • Temperature: Reactions are typically run at temperatures ranging from room temperature to 80-100 °C. Higher temperatures increase the reaction rate but may also lead to the formation of byproducts, including the dialkylated quaternary ammonium salt.

  • Nucleophile: The reactivity of the nitrogen nucleophile is paramount. Aliphatic amines are generally more nucleophilic than aromatic amines. Steric hindrance around the nitrogen atom can significantly slow the reaction rate.

Detailed Experimental Protocol: General Procedure

This protocol provides a generalized workflow for the N-alkylation of a representative amine. Reagent quantities and reaction parameters should be optimized for each specific substrate.

G start Start reagents 1. Reagent Preparation - Weigh Amine (1.0 eq), Base (1.5-2.0 eq) - Add dry solvent (e.g., DMF) - Stir under N₂ atmosphere start->reagents addition 2. Addition of Alkylating Agent - Add 2-chloro-5-(chloromethyl)pyridine (1.0-1.1 eq) - Can be added as solid or solution in DMF - Monitor for exotherm reagents->addition reaction 3. Reaction - Heat mixture to desired temp (e.g., 60-80 °C) - Monitor progress by TLC or LC-MS addition->reaction workup 4. Aqueous Work-up - Cool to RT - Pour into water - Extract with organic solvent (e.g., EtOAc) reaction->workup wash 5. Washing - Wash organic layer with water, then brine - Dry over Na₂SO₄ workup->wash purify 6. Purification - Filter and concentrate in vacuo - Purify crude product via column chromatography wash->purify characterize 7. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, MS purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equivalent) and the selected base (e.g., K₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., DMF, to make a 0.2-0.5 M solution with respect to the amine) via syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Reagent Addition: While stirring the suspension at room temperature, add 2-chloro-5-(chloromethyl)pyridine (1.05 equivalents) either as a solid in one portion or as a solution in a small amount of the reaction solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 70 °C). Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and an appropriate organic solvent for extraction (e.g., Ethyl Acetate).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent (e.g., 3x). Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of various amine substrates. These serve as a starting point for experimental design.

Substrate (Amine)BaseSolventTemp (°C)Time (h)Typical YieldNotes
AnilineK₂CO₃DMF806-12>85%Standard conditions for aromatic amines.
PiperidineK₂CO₃MeCN602-4>90%Highly nucleophilic secondary aliphatic amine; reacts quickly.
ImidazoleNaHTHF0 to RT4-8>80%Stronger base needed to deprotonate the imidazole nitrogen.
BenzylamineEt₃NDCMRT12-18>90%Can often be performed at room temperature.
Ammonia (liquid)(Excess)Toluene-35 to 252-6~85%Used in excess as both nucleophile and base.[12]
HydrazineEt₃NEthanol505~70%Forms the key intermediate for hydrazone synthesis.[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (e.g., protonated).2. Insufficient temperature.3. Poor quality of reagents/solvent.4. Base is too weak.1. Ensure the amine is in its free-base form. Use a stronger base or more equivalents.2. Gradually increase the reaction temperature by 10-20 °C.3. Use freshly distilled/dried solvent and high-purity reagents.4. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).
Formation of Dialkylated Quaternary Salt 1. The N-alkylated product is still nucleophilic.2. Excess alkylating agent used.3. High reaction temperature.1. Use a precise stoichiometry (1.0 eq of amine to 1.0-1.05 eq of alkylating agent).2. Add the 2-chloro-5-(chloromethyl)pyridine solution slowly to the reaction mixture.3. Perform the reaction at a lower temperature.
Reaction at Ring Chlorine 1. Extremely harsh conditions (very high temp).2. Use of a very strong, small nucleophile.This is generally not observed under standard N-alkylation conditions. If suspected, reduce the reaction temperature and avoid excessively strong bases/nucleophiles.
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of polar byproducts (e.g., salts).1. Drive the reaction to full conversion to eliminate starting material.2. Perform a thorough aqueous work-up to remove inorganic salts.3. Consider an acidic or basic wash to remove unreacted starting materials if their properties differ significantly from the product.

References

  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Chloro-5-(chloromethyl)pyridine SDS, 70258-18-3 Safety Data Sheets.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
  • Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine.
  • Chemsrc. (2025). 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3.
  • Pudlo, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(12), 6334-6353. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • Bayer Aktiengesellschaft. (1990). Preparation of 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,026,864.
  • Narkhede, H., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. Retrieved from [Link]

  • Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyridine-Imidazole Ligands

In the landscape of coordination chemistry, the design of ligands is paramount to tailoring the properties of metal complexes for specific applications. Ligands containing both pyridine and imidazole moieties have garnered significant attention due to their versatile coordination modes and the diverse functionalities they can impart to a metal center. The pyridine ring, an electron-deficient aromatic system, and the imidazole ring, a key component in biological systems such as the amino acid histidine, create a unique electronic and steric environment. This combination has proven fruitful in the development of metal complexes with applications ranging from catalysis to medicinal chemistry.[1]

This document provides detailed application notes and protocols for a promising, yet underexplored, member of this family: 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine . The presence of a chloro substituent on the pyridine ring and the flexible methylene linker between the two heterocyclic rings offers intriguing possibilities for fine-tuning the electronic and steric properties of its coordination compounds. While specific literature on the coordination chemistry of this exact ligand is emerging, the methodologies and applications described herein are based on established and widely cited procedures for structurally analogous pyridine-imidazole ligands.[2] These notes are intended to serve as a comprehensive guide for researchers poised to explore the potential of this and related ligands in the synthesis of novel coordination complexes for drug discovery and catalysis.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be logically achieved through the nucleophilic substitution of a chloromethyl group on the pyridine ring by the imidazole anion. The starting material, 2-chloro-5-(chloromethyl)pyridine, is a known intermediate in the synthesis of neonicotinoid insecticides and its preparation is well-documented.[3][4]

Plausible Synthetic Protocol for this compound

This protocol is adapted from standard procedures for the N-alkylation of imidazole and related heterocycles.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Imidazole Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of imidazole.

  • Alkylation Reaction: Cool the reaction mixture back to 0 °C. Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous DMF and add it dropwise to the imidazole anion solution over 30 minutes.

  • Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

Diagram of the Synthetic Workflow:

G cluster_0 Imidazole Anion Formation cluster_1 Alkylation cluster_2 Work-up & Purification NaH Sodium Hydride in DMF Imidazole Imidazole in DMF NaH->Imidazole 0°C to RT Anion Sodium Imidazolide Imidazole->Anion H₂ evolution Precursor 2-chloro-5-(chloromethyl)pyridine Reaction Reaction Mixture Anion->Reaction Precursor->Reaction 0°C to RT, overnight Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Ligand Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 2: Coordination Chemistry and Synthesis of Metal Complexes

This compound is anticipated to act as a bidentate N,N-donor ligand, coordinating to a metal center through the pyridine nitrogen and one of the imidazole nitrogens. The flexible methylene bridge allows the ligand to form a stable six-membered chelate ring.

General Protocol for the Synthesis of Metal(II) Complexes

This protocol is a general method for the synthesis of metal(II) chloride complexes and can be adapted for other metal salts and stoichiometries.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂, PdCl₂)

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of hot ethanol or methanol.

  • In a separate flask, dissolve this compound (2 equivalents for a 1:2 metal-to-ligand ratio) in the same solvent.

  • Add the ligand solution dropwise to the stirred metal salt solution.

  • A precipitate may form immediately or upon stirring. The reaction mixture is typically stirred at room temperature or gently refluxed for a few hours to ensure complete complexation.

  • Monitor the reaction for the formation of a precipitate. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or a counter-solvent like diethyl ether can be added to induce precipitation.

  • Collect the solid complex by vacuum filtration and wash it with a small amount of cold solvent, followed by diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

Diagram of the Complexation Workflow:

G Metal_Salt Metal(II) Chloride in Ethanol/Methanol Reaction Reaction Mixture Metal_Salt->Reaction Ligand Ligand in Ethanol/Methanol Ligand->Reaction Precipitate Precipitate Formation Reaction->Precipitate Stirring/Reflux Filter_Wash Filter & Wash Precipitate->Filter_Wash Dry Dry in Desiccator Filter_Wash->Dry Complex Metal Complex Dry->Complex

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique Expected Observations for Ligand Expected Observations for Metal Complexes
¹H NMR Aromatic protons of the pyridine and imidazole rings, a singlet for the methylene bridge protons.Shifts in the signals of the ligand protons upon coordination to the metal center. Broadening of signals for paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)).
¹³C NMR Resonances for all unique carbon atoms in the pyridine, imidazole, and methylene groups.Shifts in the carbon signals of the ligand upon coordination.
FT-IR Characteristic C=N and C=C stretching vibrations of the aromatic rings.Shifts in the vibrational frequencies of the pyridine and imidazole rings upon coordination. New bands in the far-IR region corresponding to metal-nitrogen bonds.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the ligand.Molecular ion peaks corresponding to the complex or its fragments. The isotopic distribution pattern will be indicative of the metal and chlorine atoms present.
Elemental Analysis Experimental percentages of C, H, and N should match the calculated values.Experimental percentages of C, H, and N should match the calculated values for the proposed complex formula.
X-ray Cryst. Provides the definitive solid-state structure of the ligand.Determines the coordination geometry around the metal center, bond lengths, and angles, and intermolecular interactions.[5]

Part 4: Applications in Drug Development and Catalysis

Metal complexes of pyridine and imidazole derivatives are of significant interest due to their potential as therapeutic agents and catalysts.[2][6] The introduction of a metal center can enhance the biological activity of the organic ligand.[7]

Potential Therapeutic Applications
  • Anticancer Agents: Many metal complexes, particularly those of ruthenium, platinum, gold, and copper, with imidazole-based ligands have demonstrated significant cytotoxicity against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like topoisomerase.

  • Antimicrobial Agents: The coordination of ligands to metal ions like silver(I), copper(II), and zinc(II) has been shown to enhance their antimicrobial properties.[2] These complexes can disrupt microbial cell membranes or inhibit essential enzymes in pathogens.

Proposed Signaling Pathway for Anticancer Activity:

A plausible mechanism for the anticancer activity of such metal complexes involves the induction of apoptosis through an intrinsic, ROS-mediated pathway.

G Complex Metal Complex Cell Cancer Cell Complex->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for anticancer activity.

Potential Catalytic Applications

The electron-withdrawing nature of the chloro-substituent on the pyridine ring can influence the electronic properties of the metal center, making these complexes candidates for various catalytic transformations.

  • Oxidation Catalysis: Metal complexes with pyridine-imidazole ligands can act as catalysts for the oxidation of alcohols and other organic substrates.

  • Cross-Coupling Reactions: Palladium complexes, in particular, are widely used as catalysts in C-C and C-N bond-forming reactions, such as the Suzuki and Heck couplings. The specific ligand environment can influence the efficiency and selectivity of these reactions.

Conclusion

This compound represents a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for the development of novel metal complexes. The protocols and application notes provided here, grounded in the established chemistry of related compounds, offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in the fields of medicinal chemistry and catalysis. Further investigation into the synthesis, characterization, and application of its metal complexes is highly encouraged and is expected to yield exciting new discoveries.

References

  • Chen, Z., Guo, K., Liu, C., & Li, S. (2024). The crystal structure of (E)-2-chloro- 5-((2-(nitromethylene)imidazolidin-1-yl)methyl) pyridine, C10H11ClN4O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 461–463. Available at: [Link]

  • Betanzos-Lara, S., & Gacía-Ramos, J. C. (2018). Metal Complexes for Therapeutic Applications. Inorganica Chimica Acta, 472, 1-15. Available at: [Link]

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available at: [Link]

  • Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o752. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances, 14, 30143-30160. Available at: [Link]

  • Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Available at: [Link]

  • Afrasiabi, Z., et al. (2023). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4993. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-5-(1h-imidazol-2-yl)-pyridine. Retrieved January 16, 2026, from [Link]

  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloro-meth-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available at: [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine. Retrieved January 16, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved January 16, 2026, from [Link]

  • Kia, R., et al. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 16, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • Galiullina, A. R., et al. (2022). Novel PEPPSI-Type NHC Pd(II) Metallosurfactants on the Base of 1H-Imidazole-4,5-dicarboxylic Acid: Synthesis and Catalysis in Water–Organic Media. Molecules, 27(22), 8031. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5371. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved January 16, 2026, from [Link]

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Application Notes and Protocols for 2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of a reactive chloropyridine ring, a flexible methylene linker, and a versatile imidazole moiety provides a trifecta of opportunities for synthetic diversification and the exploration of chemical space. The pyridine ring, being electron-deficient, activates the chlorine atom at the 2-position for a variety of transformations, while the imidazole ring offers multiple points for interaction with biological targets through hydrogen bonding and metal coordination. This combination makes it a valuable scaffold for the development of novel therapeutic agents across a range of disease areas.

This guide provides an in-depth exploration of the applications of this compound, detailing its synthesis and subsequent elaboration into more complex molecular architectures. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into the potential of this promising intermediate.

Synthesis of the Core Scaffold: A Foundational Protocol

The primary route to this compound involves the N-alkylation of imidazole with the commercially available precursor, 2-chloro-5-(chloromethyl)pyridine. This reaction is a straightforward yet crucial step in accessing the title compound.

Protocol 1: Synthesis of this compound

This protocol details the nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and imidazole to yield the title compound.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Electrophile: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild, inexpensive base that is sufficient to deprotonate imidazole, activating it as a nucleophile. Its heterogeneity simplifies removal by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

  • Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when working with anhydrous solvents.

Medicinal Chemistry Applications: Unleashing the Potential

The true utility of this compound lies in its capacity to serve as a versatile starting material for the synthesis of a diverse array of more complex molecules with potential biological activity. The reactivity of the 2-chloro position is the primary handle for diversification.

A. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 2-chloropyridine moiety with a boronic acid or ester.[1][2] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Workflow for Suzuki-Miyaura Coupling:

Start 2-Chloro-5-(1H-imidazol- 1-ylmethyl)pyridine Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Start->Reagents + Solvent Solvent (e.g., Dioxane/H₂O) Reagents->Solvent in Reaction Heat (e.g., 80-100 °C) Solvent->Reaction under Product 2-Aryl/Heteroaryl-5-(1H-imidazol- 1-ylmethyl)pyridine Reaction->Product yields

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Degassing: Degas the 1,4-dioxane and water by bubbling argon or nitrogen through them for at least 30 minutes.

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to yield 2-phenyl-5-(1H-imidazol-1-ylmethyl)pyridine.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.

Workflow for Buchwald-Hartwig Amination:

Start 2-Chloro-5-(1H-imidazol- 1-ylmethyl)pyridine Amine Primary or Secondary Amine Start->Amine + Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, RuPhos) Amine->Catalyst + Base Base (e.g., NaOtBu, Cs₂CO₃) Catalyst->Base + Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Base->Solvent in Reaction Heat (e.g., 90-110 °C) Solvent->Reaction under Product N-Substituted-5-(1H-imidazol- 1-ylmethyl)pyridin-2-amine Reaction->Product yields

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and morpholine (1.2 eq) dissolved in anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 90-110°C with stirring until the reaction is complete.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

B. Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen makes the 2-chloro substituent susceptible to direct displacement by strong nucleophiles in a Nucleophilic Aromatic Substitution (SₙAr) reaction.[4][5] This provides a complementary, often palladium-free, method for functionalization.

Protocol 4: SₙAr with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Add sodium methoxide (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, dry, and concentrate. Purify by column chromatography to obtain 2-methoxy-5-(1H-imidazol-1-ylmethyl)pyridine.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

Position of ModificationSynthetic MethodPotential for SAR Exploration
Pyridine C2-Position Suzuki, Buchwald-Hartwig, SₙArIntroduction of various aryl, heteroaryl, alkyl, amino, and alkoxy groups to probe interactions with hydrophobic pockets or form new hydrogen bonds.
Imidazole Ring N-alkylation, C-H functionalizationModification of the imidazole nitrogen not involved in the linkage or functionalization of the C2, C4, or C5 positions can modulate the electronic properties and steric bulk.
Methylene Linker (Requires synthesis of analogs)Altering the linker length or rigidity can optimize the spatial orientation of the pyridine and imidazole rings for improved target binding.

Conclusion: A Gateway to Novel Chemical Entities

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive and interactive functional groups provides a robust platform for the synthesis of diverse compound libraries. The protocols and applications detailed in this guide offer a comprehensive overview of its potential, empowering researchers to leverage this scaffold in their quest for novel and effective therapeutic agents. The ability to readily perform C-C and C-N bond-forming reactions at the 2-position, coupled with the inherent biological relevance of the imidazole and pyridine cores, ensures that this compound will continue to be a cornerstone of many drug discovery programs.

References

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine purity. The developed isocratic method is accurate, precise, and specific for the analysis of the active pharmaceutical ingredient (API) and its potential degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, a step-by-step analytical protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to ensure its quality. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[1][2]

This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound. The method is designed to separate the main component from its potential process-related impurities and degradation products generated under various stress conditions.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈ClN₃[3]

  • Molecular Weight: 193.64 g/mol [3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reference Standard: this compound of known purity.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of this compound from its potential impurities and degradants.

ParameterCondition
Mobile Phase Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (70:30, v/v)
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Method Development Choices:

  • Column Selection: A C18 column was chosen as it is a versatile, non-polar stationary phase suitable for the retention of moderately polar compounds like the target analyte.

  • Mobile Phase: A mixture of aqueous buffer and an organic modifier is ideal for reversed-phase chromatography. A phosphate buffer at pH 3.0 was selected to ensure the protonation of the basic nitrogen atoms in the pyridine and imidazole rings, leading to better peak shape and retention. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and good elution strength. The isocratic mode was selected for its simplicity and robustness.

  • Detection Wavelength: The UV absorbance spectrum of the target analyte is expected to have a maximum around 260 nm, based on the absorbance of the 2-chloropyridine (λmax ≈ 256 nm) and imidazole chromophores.[4] This wavelength provides good sensitivity for the analyte and its potential impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time, resolution, and backpressure.

Analytical Protocol

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing the Phosphate Buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in an appropriate solvent.

Calculation of Purity

The purity of the sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5][6] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on the this compound sample. The sample was subjected to various stress conditions to induce degradation. The imidazole and pyridine moieties are known to be susceptible to oxidation, photodegradation, and degradation under acidic and basic conditions.[7][8][9]

  • Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 1N HCl and heated at 80 °C for 2 hours. The solution was then neutralized with 1N NaOH and diluted to 10 mL with diluent.

  • Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 1N NaOH and heated at 80 °C for 2 hours. The solution was then neutralized with 1N HCl and diluted to 10 mL with diluent.

  • Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with diluent.

  • Thermal Degradation: The solid sample was kept in an oven at 105 °C for 24 hours. A sample solution was then prepared from the stressed solid.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of the analyte spiked into a placebo mixture. The analysis was performed in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different HPLC system to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the system suitability parameters. The varied parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.2 units)

Results and Discussion

The validation results are summarized in the following tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20007500
%RSD of Peak Areas≤ 2.0%0.5%

Table 2: Linearity Results

ParameterResult
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c

Table 3: Accuracy (Recovery) Results

Spiked Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.4
100%100.2 ± 0.3
120%99.8 ± 0.5

Table 4: Precision Results

Precision%RSD (n=6)
Repeatability0.6%
Intermediate Precision0.8%

Table 5: LOD and LOQ Results

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL

The forced degradation studies showed significant degradation of the analyte under acidic, basic, and oxidative conditions, with the formation of several degradation products. The developed method was able to resolve the main peak from all the degradation products, demonstrating its stability-indicating nature.

Potential Impurities

Based on the potential synthetic routes for this compound, which likely involves the reaction of 2-chloro-5-(chloromethyl)pyridine with imidazole, the following process-related impurities could be present:

  • 2-chloro-5-(chloromethyl)pyridine: Unreacted starting material.

  • Imidazole: Unreacted starting material.

  • By-products from the synthesis of 2-chloro-5-(chloromethyl)pyridine: This intermediate is often synthesized from 3-picoline (3-methylpyridine), which can lead to the formation of other chlorinated pyridine isomers.

The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the determination of the purity of this compound has been developed and validated. The method was found to be specific, linear, accurate, precise, and robust. The stability-indicating nature of the method was confirmed through forced degradation studies. This method is suitable for routine quality control analysis of this compound in a pharmaceutical setting.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Prepare Mobile Phase (Buffer:ACN 70:30) h1 Equilibrate System p1->h1 p2 Prepare Standard Solution (100 µg/mL) h3 System Suitability (5x Standard) p2->h3 p3 Prepare Sample Solution (100 µg/mL) h4 Inject Sample (2x) p3->h4 h2 Inject Blank h1->h2 h2->h3 h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Purity d1->d2

Caption: HPLC Analysis Workflow.

Method Validation Logic

G cluster_stress Forced Degradation Conditions Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (50-150%) Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Acid Acidic Specificity->Acid Base Basic Specificity->Base Oxidative Oxidative Specificity->Oxidative Thermal Thermal Specificity->Thermal Photolytic Photolytic Specificity->Photolytic

Caption: Method Validation Parameters.

References

  • Gogoi, P., Mohan, U., Borpuzari, M. P., & Baruah, S. K. (n.d.). UV-Vis spectra of 2-chloropyridine-ICl charge transfer complex in (a) Hexane, (b). ResearchGate. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Asma S Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USP. (2022). <621> Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

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Application Notes & Protocols: A Guide to the Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine and its derivatives. This heterocyclic scaffold is a critical intermediate in the development of various biologically active molecules. We will explore the prevalent synthetic strategies, offering detailed, step-by-step protocols for the preparation of the key electrophilic intermediate, 2-chloro-5-(chloromethyl)pyridine, and its subsequent reaction with imidazole. The causality behind experimental choices, potential challenges, and analytical characterization are discussed to ensure reproducible and efficient synthesis.

Introduction and Strategic Overview

The 2-chloro-5-(imidazolylmethyl)pyridine moiety is a foundational structural unit in medicinal chemistry and agrochemical research. Its importance is highlighted by its presence in compounds like the neonicotinoid insecticide Imidacloprid. The synthetic approach is logically dissected into two primary stages: the formation of a reactive chloromethyl group on the pyridine ring, followed by a nucleophilic substitution with imidazole or a derivative thereof.

The overall synthetic workflow hinges on the preparation of the key intermediate, 2-chloro-5-(chloromethyl)pyridine . This intermediate is the linchpin that connects readily available pyridine precursors to the final imidazole-containing target. The choice of synthetic route to this intermediate often depends on the starting material's availability and scale of the reaction. Once obtained, this potent electrophile readily undergoes N-alkylation with imidazole.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Key_Intermediate 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-methylpyridine->Key_Intermediate Radical Chlorination 2-chloro-5-(hydroxymethyl)pyridine 2-chloro-5-(hydroxymethyl)pyridine 2-chloro-5-(hydroxymethyl)pyridine->Key_Intermediate Chlorination (e.g., SOCl₂) Final_Product This compound Key_Intermediate->Final_Product N-Alkylation (Nucleophilic Substitution) Imidazole Imidazole Imidazole->Final_Product

Caption: High-level synthetic workflow.

Synthesis of the Key Intermediate: 2-chloro-5-(chloromethyl)pyridine

The preparation of this crucial electrophile can be approached from several precursors. We will detail the two most common and practical laboratory-scale methods.

Method A: Chlorination of 2-chloro-5-(hydroxymethyl)pyridine

This is a direct and high-yielding conversion of a primary alcohol to an alkyl chloride. The use of thionyl chloride (SOCl₂) is standard for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Rationale: Thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi (internal nucleophilic substitution) reaction or an Sₙ2 reaction with a chloride ion to yield the desired product. The reaction is typically performed in a non-protic solvent to avoid quenching the thionyl chloride.

Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-(hydroxymethyl)pyridine [1][2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) to a suitable solvent like 1,2-dichloroethane or chloroform. Cool the mixture in an ice-water bath (5-10 °C).

  • Reagent Addition: Dissolve 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in the same solvent and add it dropwise to the stirred thionyl chloride solution over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 90 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess SOCl₂ and solvent.

  • Quenching & Extraction: Dilute the residue with chloroform and slowly add water. Carefully neutralize the mixture by adding sodium bicarbonate (NaHCO₃) in small portions until effervescence ceases.

  • Isolation: Separate the organic layer. The aqueous layer can be extracted again with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid or oil, 2-chloro-5-(chloromethyl)pyridine, can be used directly or purified further by recrystallization or column chromatography if necessary.[1]

Method B: Radical Chlorination of 2-chloro-5-methylpyridine

For larger-scale syntheses where 2-chloro-5-methylpyridine is a more economical starting material, free-radical chlorination of the benzylic methyl group is an effective strategy.[4] This method requires a radical initiator to start the chain reaction.

Rationale: The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. A radical initiator like AIBN or BPO generates initial radicals, which abstract a hydrogen atom from the methyl group of the pyridine. The resulting benzylic radical reacts with the chlorinating agent (e.g., NCS or SO₂Cl₂) to form the product and a new radical, propagating the chain.

Protocol 2: Synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-methylpyridine [4][5]

  • Setup: To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 2-chloro-5-methylpyridine (1.0 equivalent) and a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add the chlorinating agent, such as N-Chlorosuccinimide (NCS, 1.0-1.1 equivalents) or Sulfuryl Chloride (SO₂Cl₂, 1.0-1.1 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Reaction: Heat the mixture to reflux. The reaction is often initiated by light and should be monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the monochlorinated product. Over-chlorination to dichlorinated species is a potential side reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If NCS was used, the succinimide byproduct can be removed by filtration.

  • Purification: Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Comparison of Intermediate Synthesis Methods
FeatureMethod A: From AlcoholMethod B: Radical Chlorination
Starting Material 2-chloro-5-(hydroxymethyl)pyridine2-chloro-5-methylpyridine
Key Reagents Thionyl chloride (SOCl₂) or PCl₅NCS or SO₂Cl₂; AIBN or BPO
Selectivity High, targets the hydroxyl group specifically.Can lead to over-chlorination (dichloromethyl byproduct).
Typical Yield Generally high (>80%).[1][2]Moderate to high, depends on controlling selectivity.
Advantages Clean reaction, gaseous byproducts.Often more cost-effective for large scale.[4]
Disadvantages Requires synthesis of the starting alcohol.Risk of multiple chlorinations, requires careful control.

N-Alkylation Protocol: Synthesis of this compound

This final step is a classical Sₙ2 reaction where the deprotonated imidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.

Rationale: Imidazole is a weak acid (pKa of N-H ≈ 14.5). A base is required to deprotonate it, forming the much more nucleophilic imidazolide anion. An aprotic polar solvent like DMF or acetonitrile is ideal as it can dissolve the ionic intermediates and does not interfere with the nucleophile.

G Imidazole Imidazole (Nucleophile) TransitionState [Transition State]‡ Imidazole->TransitionState Sₙ2 Attack Chloromethyl 2-chloro-5-(chloromethyl)pyridine (Electrophile) Chloromethyl->TransitionState Product Final Product TransitionState->Product Chloride Cl⁻ (Leaving Group) TransitionState->Chloride

Caption: Mechanism of the N-Alkylation step.

Protocol 3: N-Alkylation of Imidazole

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.0 equivalent) and a suitable dry aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with extreme caution). Stir the suspension at room temperature for 30-60 minutes. If using NaH, stir until hydrogen evolution ceases.

  • Electrophile Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0-1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the imidazole mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C). Monitor the reaction by TLC until the starting chloromethylpyridine is consumed.

  • Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the inorganic salts.[4] If using NaH, quench carefully with a few drops of water or isopropanol.

  • Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Note on Regioselectivity: For unsymmetrically substituted imidazoles, N-alkylation can potentially occur at two different nitrogen atoms. The regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring.[6] For unsubstituted imidazole, this is not a concern.

Synthesis of Derivatives

The protocols described can be readily adapted to create a library of derivatives for structure-activity relationship (SAR) studies:

  • Varying the Imidazole: A wide range of commercially available substituted imidazoles (e.g., 2-methylimidazole, 4-nitroimidazole) can be used in Protocol 3 to explore the effect of substitution on the imidazole ring.[7]

  • Further Reactions: The synthesized core structure can be a substrate for further derivatization. For instance, the chloride on the pyridine ring can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, although this often requires harsh conditions or specific catalysts. The core intermediate is also used to synthesize hydrazone derivatives with potential biological activities.[8][9][10]

References

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Catalytic Applications of Pyridine-Imidazole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-Imidazole Scaffolds in Catalysis

Pyridine-imidazole derivatives have emerged as a versatile and powerful class of ligands and catalysts in modern organic synthesis and materials science. This guide provides an in-depth exploration of their applications, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The unique electronic properties and structural modularity of these bicyclic heteroaromatic compounds allow for the fine-tuning of catalytic activity, making them indispensable tools in a wide array of chemical transformations.

The core structure, typically featuring a fused pyridine and imidazole ring system, provides a robust scaffold for coordinating with a variety of transition metals. The nitrogen atoms in both rings act as effective ligands, creating stable metal complexes that can catalyze reactions with high efficiency and selectivity. Furthermore, the development of chiral pyridine-imidazole derivatives has opened new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development.

This document will delve into the practical applications of these derivatives in key areas such as cross-coupling reactions, photocatalysis, and electrocatalysis, providing not just the "how" but also the "why" behind the experimental designs and protocols.

I. Cross-Coupling Reactions: Forging New Bonds with Precision

Pyridine-imidazole derivatives, particularly those functionalized as N-heterocyclic carbenes (NHCs), have proven to be exceptional ligands for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials.

A. The Heck-Mizoroki Reaction: An Aqueous Approach

The Heck reaction is a cornerstone of C-C bond formation. Traditional protocols often rely on toxic organic solvents and phosphine ligands. A significant advancement is the use of hydrophilic pyridine-bridged bis(benzimidazolylidene)-palladium pincer complexes, which facilitate the reaction in water, aligning with the principles of green chemistry.

Rationale for Experimental Design: The use of a pincer ligand provides high stability to the palladium center, preventing catalyst decomposition and allowing for very low catalyst loadings. The hydrophilic nature of the complex enables the reaction to proceed efficiently in an aqueous medium, minimizing the environmental impact. Tetrabutylammonium iodide (TBAI) is used as an additive to facilitate the oxidative addition step and improve reaction yields.

Experimental Protocol: Aqueous-Phase Heck Reaction

  • Materials:

    • Aryl iodide (1.0 mmol)

    • Alkene (1.2 mmol)

    • Hydrophilic pyridine-bridged bis(benzimidazolylidene)-palladium pincer complex (0.01 mol%)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Tetrabutylammonium iodide (TBAI) (0.1 mmol)

    • Deionized water (5 mL)

  • Procedure:

    • To a Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, alkene, palladium catalyst, and TBAI.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add deionized water and triethylamine via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (usually 4-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Aryl IodideAlkeneCatalyst Loading (mol%)Yield (%)Reference
4-IodoanisoleStyrene0.001>99[Synlett 2011, 951-954]
1-Iodo-4-nitrobenzenen-Butyl acrylate0.0198[Synlett 2011, 951-954]
2-IodopyridineMethyl acrylate0.0195[Synlett 2011, 951-954]

Workflow Diagram:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Iodide, Alkene, Catalyst, TBAI B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Solvents & Base: Water, Et3N B->C D Heat & Stir: 80-120 °C, 4-24 h C->D E Monitor Progress: TLC / GC D->E F Cool to RT & Extract: Organic Solvent E->F Reaction Complete G Dry, Filter, Concentrate F->G H Purify: Column Chromatography G->H

Figure 1. Experimental workflow for the aqueous-phase Heck reaction.

II. Photocatalysis: Harnessing Light for Chemical Transformations

The unique electronic properties of pyridine-imidazole derivatives make them excellent candidates for photocatalysis, where light energy is used to drive chemical reactions. A notable application is in the synthesis of imidazo[1,2-a]pyridines themselves.

A. Visible-Light-Mediated Synthesis of Imidazo[1,2-a]pyridines

A metal-free method utilizing Eosin-Y as a photocatalyst allows for the synthesis of imidazopyridines from ethylarenes and 2-aminopyridine under visible light. This approach is environmentally friendly and provides access to a wide range of derivatives with promising photophysical properties.

Mechanistic Insight: Eosin-Y, a metal-free organic dye, acts as a photoredox catalyst. Upon irradiation with visible light, it initiates the formation of a benzylic radical from the ethylarene via N-bromosuccinimide (NBS)-mediated bromination. This is followed by a nucleophilic cyclization with 2-aminopyridine to form the final imidazopyridine scaffold.

Experimental Protocol: Photocatalytic Synthesis of Imidazo[1,2-a]pyridines

  • Materials:

    • Ethylarene (0.5 mmol)

    • 2-Aminopyridine (0.6 mmol)

    • N-Bromosuccinimide (NBS) (0.75 mmol)

    • Eosin-Y (1 mol%)

    • Acetonitrile (ACN) (2 mL)

  • Procedure:

    • In a sealed vial, combine the ethylarene, 2-aminopyridine, NBS, and Eosin-Y.

    • Add acetonitrile and stir the mixture at room temperature.

    • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Catalytic Cycle Diagram:

Photocatalytic_Cycle cluster_cycle Eosin-Y Photocatalytic Cycle PC Eosin-Y PC_star Eosin-Y* PC->PC_star Visible Light (hν) PC_radical Eosin-Y•- PC_star->PC_radical SET with Amine PC_radical->PC SET with NBS PC_oxidized Eosin-Y•+ Ethylarene Ethylarene Benzylic_Radical Benzylic Radical Ethylarene->Benzylic_Radical H-abstraction by Br• Intermediate Cyclized Intermediate Benzylic_Radical->Intermediate + 2-Aminopyridine NBS NBS Br_radical Br• NBS->Br_radical e- Aminopyridine 2-Aminopyridine Product Imidazo[1,2-a]pyridine Intermediate->Product Oxidation & Deprotonation

Figure 2. Proposed mechanism for the photocatalytic synthesis of imidazo[1,2-a]pyridines.

III. Electrocatalysis: Driving Water Oxidation

Transition metal complexes with pyridine-imidazole ligands are promising electrocatalysts for water oxidation, a key reaction in artificial photosynthesis and the production of hydrogen fuel. The ligand framework plays a crucial role in stabilizing the high oxidation states of the metal center required for the catalytic cycle.

A. Cobalt-Complexed Pyridine-Imidazoles for Water Oxidation

A cobalt complex featuring a tetraimidazolyl-substituted pyridine chelate has been shown to be an active electrocatalyst for water oxidation.[1][2] The imidazole donors create a more electron-rich cobalt center compared to analogous pyridine-based systems, leading to enhanced activity at lower pH.[1]

Underlying Principles: The catalytic cycle involves the cobalt center cycling through multiple oxidation states. The pyridine-imidazole ligand stabilizes these higher oxidation states, facilitating the O-O bond formation, which is the critical and often rate-limiting step in water oxidation. The ionizable nature of the imidazole ligand can also play a role in proton-coupled electron transfer (PCET) steps, further enhancing catalytic activity.

Protocol for Electrochemical Analysis:

  • Electrode Preparation:

    • Prepare a working electrode (e.g., glassy carbon or fluorine-doped tin oxide) by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

    • Deposit the cobalt-pyridine-imidazole catalyst onto the electrode surface by drop-casting a solution of the complex and allowing the solvent to evaporate.

  • Electrochemical Measurements:

    • Use a standard three-electrode setup with the catalyst-modified working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

    • Perform cyclic voltammetry (CV) in a buffered aqueous solution (e.g., phosphate or borate buffer) at a specific pH to determine the catalytic onset potential and current density.

    • Conduct controlled potential electrolysis (bulk electrolysis) at a potential in the catalytic wave to quantify the amount of oxygen produced over time, typically measured with a dissolved oxygen sensor or by gas chromatography.

    • Calculate the turnover frequency (TOF) and Faradaic efficiency to assess the catalyst's performance.

Electrocatalytic Water Oxidation Diagram:

Water_Oxidation cluster_setup Electrochemical Setup cluster_analysis Analysis WE Working Electrode (Catalyst-Modified) CV Cyclic Voltammetry (Onset Potential, Current Density) WE->CV BE Bulk Electrolysis (O2 Quantification) WE->BE CE Counter Electrode (Pt wire) RE Reference Electrode (Ag/AgCl) Electrolyte Aqueous Buffer Performance Performance Metrics (TOF, Faradaic Efficiency) CV->Performance BE->Performance

Figure 3. Workflow for the electrochemical analysis of water oxidation catalysts.

IV. Asymmetric Catalysis: Crafting Chirality

Chiral pyridine-imidazole derivatives are valuable organocatalysts and ligands for asymmetric synthesis, enabling the production of enantiomerically enriched molecules.

A. Enantioselective Aldol Reaction

A notable application is the use of chiral C2-symmetric 2-pyridyl-2-imidazolines as organocatalysts in the direct asymmetric aldol reaction.[3] This reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.

Rationale for Stereocontrol: The chiral imidazoline catalyst creates a chiral environment around the reacting molecules. It is proposed to activate the ketone component by forming an enamine intermediate, which then attacks the aldehyde in a stereocontrolled manner. The C2-symmetric nature of the catalyst is crucial for achieving high enantioselectivity. The use of brine as a solvent has been found to enhance both the yield and the enantiomeric ratio.[3]

General Protocol for Asymmetric Aldol Reaction

  • Materials:

    • Aldehyde (0.5 mmol)

    • Ketone (e.g., cyclohexanone, 1.0 mL)

    • Chiral 2-pyridyl-2-imidazoline catalyst (10 mol%)

    • Brine (saturated aqueous NaCl solution) (1.0 mL)

  • Procedure:

    • To a vial containing the aldehyde and the chiral catalyst, add the ketone and brine.

    • Stir the mixture at room temperature for the specified time (e.g., 1-24 hours).

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Data Summary:

AldehydeCatalystEnantiomeric Ratio (er)Yield (%)Reference
Benzaldehyde1c99:195[Acta Manilana 64 (2016)]
4-Nitrobenzaldehyde1c98:292[Acta Manilana 64 (2016)]
4-Chlorobenzaldehyde1c97:390[Acta Manilana 64 (2016)]

Conclusion and Future Outlook

The catalytic applications of pyridine-imidazole derivatives are vast and continue to expand. Their modular synthesis, tunable electronic properties, and ability to form stable and highly active metal complexes make them a cornerstone of modern catalytic research. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of these remarkable compounds. Future research will undoubtedly uncover new catalytic transformations and more sustainable chemical processes enabled by pyridine-imidazole derivatives, further solidifying their importance in both academic and industrial laboratories.

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  • Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/Water Systems. (2022). Molecules, 27(21), 7436. [Link]

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Application Notes and Protocols for 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The presence of a reactive 2-chloropyridine moiety and a biologically relevant imidazole side chain makes this compound a valuable precursor for generating diverse molecular scaffolds. This guide furnishes detailed, field-proven protocols for its synthesis and its subsequent use in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices, typical reaction parameters, and the significance of the resulting products in drug discovery are discussed in detail.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Specifically, the pyridine ring is a ubiquitous scaffold found in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the imidazole moiety is a "privileged scaffold," known for its role in coordinating to metallic centers in enzymes and its versatile interaction capabilities.[2]

The compound this compound strategically combines these two key heterocycles. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, providing a gateway to a vast chemical space of potential drug candidates. The imidazolylmethyl side chain can act as a key pharmacophoric element, influencing the solubility, polarity, and biological target engagement of the final molecule.

This guide details the synthetic pathway to access this building block and provides robust protocols for its derivatization, empowering researchers to leverage its full potential in their synthetic campaigns.

Compound Profile

PropertyValueSource
CAS Number 230617-61-5[3]
Molecular Formula C₉H₈ClN₃N/A
Molecular Weight 193.63 g/mol N/A
Appearance Typically an off-white to pale yellow solidN/A

Synthesis of this compound

The most direct synthesis of the title compound is a two-step process starting from the commercially available 2-chloro-5-methylpyridine. The first step involves a radical chlorination of the methyl group to form a reactive benzylic-type chloride, which is then displaced by imidazole.

G cluster_0 Step 1: Radical Chlorination cluster_1 Step 2: Nucleophilic Substitution A 2-chloro-5-methylpyridine B 2-chloro-5-(chloromethyl)pyridine A->B  NCS or SO₂Cl₂,  Radical Initiator (AIBN/BPO),  Solvent (e.g., CCl₄) C 2-chloro-5-(chloromethyl)pyridine D This compound (Target Compound) C->D  Imidazole,  Base (e.g., K₂CO₃),  Solvent (e.g., Acetonitrile)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine

This protocol describes the radical chlorination of the methyl group on the pyridine ring. The use of N-Chlorosuccinimide (NCS) is often preferred for its ease of handling compared to sulfuryl chloride.

Materials:

  • 2-chloro-5-methylpyridine

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 equiv) in the chosen solvent (e.g., CCl₄).

  • Add NCS (1.1 equiv) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05 equiv).[4]

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the solid by-product (succinimide).

  • Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acidic species, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-5-(chloromethyl)pyridine by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol involves a standard SN2 reaction where the newly formed chloromethyl group is displaced by imidazole.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (from Protocol 1)

  • Imidazole

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of imidazole (1.2 equiv) in acetonitrile, add a base such as potassium carbonate (1.5 equiv). Using a stronger base like NaH in DMF can accelerate the reaction but requires stricter anhydrous conditions.

  • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equiv) in acetonitrile dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., to 50-60°C) until completion, monitoring by TLC. This step is analogous to syntheses of related compounds where a chloromethylpyridine is alkylated.[4]

  • Once the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining imidazole and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this building block is realized in its capacity to undergo cross-coupling reactions at the C2 position. The following sections provide robust protocols for two of the most powerful C-C and C-N bond-forming reactions in modern synthesis.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and hetero-biaryl motifs which are prevalent in pharmaceuticals.[5][6] Despite chloropyridines being less reactive than their bromo- or iodo- counterparts, modern catalyst systems can effectively couple them in high yields.[5][7]

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) product_complex Ar-R-Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R) G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)L₂(NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation (HNR₂ + Base) product_complex Ar-NR₂-Pd(0)L₂ amido_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-NR₂)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.

The primary route to this molecule is the N-alkylation of imidazole with the key intermediate, 2-chloro-5-(chloromethyl)pyridine. This reaction, while straightforward in principle, is prone to several challenges that can impact yield and purity. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I resolve this?

Low yields are the most frequently reported issue. The root cause often lies in one of three areas: incomplete deprotonation of imidazole, the reactivity of the electrophile, or competing side reactions.

Potential Causes & Recommended Solutions

  • Incomplete Deprotonation of Imidazole: Imidazole has a pKa of approximately 14.5. For the N-alkylation to proceed efficiently, the imidazole must be deprotonated to form the more nucleophilic imidazolide anion. If the base is not strong enough or used incorrectly, the concentration of the active nucleophile will be too low.

    • Solution A - Evaluate Your Base: For routine synthesis, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often sufficient. Cs₂CO₃ is particularly effective due to its high solubility and basicity.[1][2] For more challenging or scaled-up reactions, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF ensures near-quantitative deprotonation.[1] Caution: NaH is highly reactive and requires handling under strictly anhydrous conditions.

    • Solution B - Optimize the Solvent: The solvent must be able to dissolve the imidazole and the base to a reasonable extent. Polar aprotic solvents like DMF, acetonitrile (MeCN), and DMSO are standard choices as they effectively solvate the cation of the base, enhancing the reactivity of the imidazolide anion.[1]

  • Poor Quality or Degradation of 2-chloro-5-(chloromethyl)pyridine: This starting material is a reactive benzylic-type halide and can degrade upon storage, especially if exposed to moisture.

    • Solution: Always use high-purity 2-chloro-5-(chloromethyl)pyridine. If the purity is questionable, it can be purified by recrystallization. The synthesis of this intermediate, typically from 2-chloro-5-(hydroxymethyl)pyridine with a chlorinating agent like thionyl chloride, should be carefully controlled to avoid impurities.[3]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: If the reaction is sluggish at room temperature, gentle heating to 40-60°C can significantly increase the rate. However, be aware that higher temperatures can also promote side reactions, particularly dialkylation (see Question 2). It is crucial to monitor the reaction progress closely using TLC or LC-MS to find the optimal balance.

Experimental Protocol: Optimized N-Alkylation Procedure

This protocol provides a robust starting point for achieving high yields.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add imidazole (1.1-1.2 equivalents) and anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • In a separate flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of 2-chloro-5-(chloromethyl)pyridine dropwise to the imidazolide solution over 30-60 minutes at room temperature.

  • Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: My final product is contaminated with a significant amount of a polar, UV-active impurity. What is this and how can I prevent its formation?

This is a classic symptom of dialkylation. The desired product, this compound, is itself a nucleophile and can react with a second molecule of the electrophile (2-chloro-5-(chloromethyl)pyridine) to form a quaternary imidazolium salt. This salt is highly polar and often difficult to remove.

Mechanism of Dialkylation Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction Im Imidazolide Anion P Desired Product Im->P SN2 Attack E 2-chloro-5- (chloromethyl)pyridine E->P P2 Desired Product (acts as nucleophile) Imp Dialkylated Imidazolium Salt P2->Imp SN2 Attack E2 2-chloro-5- (chloromethyl)pyridine E2->Imp

Caption: Main reaction vs. dialkylation side reaction.

Prevention Strategies

  • Stoichiometry Control: This is the most critical factor. Use a slight excess of imidazole (1.1 to 1.2 equivalents) relative to the 2-chloro-5-(chloromethyl)pyridine. This ensures the electrophile is the limiting reagent, minimizing its availability for a second reaction.[1]

  • Slow Addition of Electrophile: Adding the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the imidazolide mixture maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant and more reactive imidazolide anion over the less reactive product molecule.[1]

  • Maintain Moderate Temperature: Avoid excessive heating, as this can accelerate the rate of the undesired second alkylation.

  • Reaction Monitoring: Stop the reaction as soon as the limiting reagent (2-chloro-5-(chloromethyl)pyridine) has been consumed, as determined by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Can I use Phase Transfer Catalysis (PTC) for this synthesis?

Absolutely. Phase Transfer Catalysis is an excellent technique for this N-alkylation and offers several advantages. It facilitates the transfer of the imidazolide anion, formed in an aqueous or solid phase with a mild base like NaOH or K₂CO₃, into an organic phase where it reacts with the alkylating agent.[4][5]

Benefits of PTC:

  • Avoids the need for strong, hazardous bases like NaH.[6]

  • Often allows for the use of less expensive and more environmentally benign solvents.[6]

  • Can lead to higher yields and cleaner reactions by minimizing side products.[4]

PTC Workflow Diagram

PTC_Workflow cluster_phases Two-Phase System cluster_cycle Catalytic Cycle org_phase { Organic Phase | 2-chloro-5-(chloromethyl)pyridine (R-Cl) Phase Transfer Catalyst (Q+X-) } step3 step3 org_phase->step3 aq_phase { Aqueous/Solid Phase | Imidazole (ImH) Inorganic Base (MOH) } step1 step1 aq_phase->step1 step2 step2 step1->step2 step2->org_phase Q+Im- transfers to organic phase step3->aq_phase Q+Cl- returns to aqueous phase

Sources

Technical Support Center: Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. This molecule is a key intermediate in pharmaceutical and agrochemical research, notably in the synthesis of neonicotinoid insecticides. The most common synthetic route involves the N-alkylation of imidazole with 2-chloro-5-(chloromethyl)pyridine. While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis and maximize your success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-chloro-5-(chloromethyl)pyridine starting material. What is the likely cause?

A: This issue typically points to incomplete deprotonation of the imidazole or suboptimal reaction conditions. The nucleophilicity of imidazole is significantly enhanced upon deprotonation to the imidazolide anion.

  • Causality—Insufficient Basicity: The base you are using may not be strong enough to effectively deprotonate the imidazole (pKa of conjugate acid ≈ 7.0) to maintain a sufficient concentration of the reactive imidazolide anion. While strong bases like sodium hydride (NaH) can be used, they often lead to decomposition issues (see Q3). A moderately strong base like potassium carbonate (K₂CO₃) is often effective, but requires appropriate solvent and temperature conditions to drive the reaction.

  • Troubleshooting Steps:

    • Choice of Base: If using a weak base like K₂CO₃, ensure the reaction is heated sufficiently (e.g., reflux in acetonitrile) to facilitate deprotonation and subsequent alkylation.[1]

    • Solvent Selection: Use a polar aprotic solvent such as acetonitrile or DMF. These solvents are effective at dissolving the imidazole and the base, facilitating the reaction.

    • Moisture Control: Ensure all reagents and glassware are thoroughly dried. Water will consume the base and protonate the imidazolide anion, quenching the reaction.

    • Phase Transfer Catalyst: In a solid-liquid system (e.g., K₂CO₃ in acetonitrile), adding a catalytic amount of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can improve the reaction rate by helping to shuttle the imidazolide anion into the organic phase.

Q2: I've isolated my product, but it's contaminated with a major, highly polar byproduct that is difficult to remove by standard column chromatography. What is this impurity?

A: The most probable culprit is an overalkylation product resulting from the quaternization of the pyridine nitrogen on your desired product molecule.

  • Causality—Mechanism of Formation: Your product, this compound, contains a nucleophilic pyridine ring. This ring can act as a nucleophile and attack the electrophilic benzylic chloride of the starting material, 2-chloro-5-(chloromethyl)pyridine. This forms a bulky, charged pyridinium salt, which is highly polar.[2][3][4] This side reaction is particularly problematic if an excess of the alkylating agent is used or if the reaction is run at high concentrations for extended periods.

  • Troubleshooting & Mitigation Strategy:

    • Stoichiometric Control (Critical): Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to 2-chloro-5-(chloromethyl)pyridine. This ensures the electrophile is the limiting reagent and is consumed before it can react with the product.

    • Reverse Addition: Add the solution of 2-chloro-5-(chloromethyl)pyridine slowly and dropwise to the mixture of imidazole and base. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant imidazolide anion over the less nucleophilic product's pyridine ring.

    • Temperature Management: Avoid excessively high temperatures, which can increase the rate of the undesired quaternization reaction. Refluxing in acetonitrile (approx. 82°C) is generally sufficient.[1]

Q3: My reaction mixture turned dark brown or black, and the yield was poor, with a complex mixture of products on the TLC plate. What is causing this decomposition?

A: Darkening of the reaction mixture is a classic sign of decomposition, often caused by an inappropriate choice of base and solvent, particularly at elevated temperatures.

  • Causality—Base/Solvent Incompatibility: The use of strong, reactive bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO is a known hazard.[5] At elevated temperatures, NaH can deprotonate the solvent itself, initiating a cascade of decomposition reactions that generate numerous byproducts and lead to the dark coloration. Both the starting materials and the product can be unstable under these harsh conditions.[6]

  • Troubleshooting & Recommended Alternatives:

    • AVOID NaH in DMF/DMSO with Heat: This combination is strongly discouraged due to safety risks and poor synthetic outcomes.[5]

    • Safer Base/Solvent Systems:

      • Potassium Carbonate (K₂CO₃) in Acetonitrile: This is a widely used, effective, and much safer alternative. It provides sufficient basicity without promoting decomposition.[1]

      • Sodium Hydride (NaH) in THF: If a strong base is necessary, tetrahydrofuran (THF) is a more stable solvent choice for NaH-mediated alkylations.[5]

      • Milder Carbonates: Cesium carbonate (Cs₂CO₃) is a stronger base than K₂CO₃ and can be very effective in DMF or acetonitrile, often at lower temperatures.[5]

Q4: Besides pyridine quaternization, are there other potential side reactions I should be aware of?

A: Yes, while generally less common than N-alkylation and subsequent quaternization, other side reactions can occur.

  • C-Alkylation: Alkylation can potentially occur at the C2 position of the imidazole ring. The C2 proton is the most acidic C-H bond on the ring.[5] This is more likely if both nitrogen atoms are sterically hindered, which is not the case here, but it remains a minor possibility.[6]

  • Bis-N,N'-Alkylation: It is theoretically possible for a single imidazole molecule to be alkylated on both nitrogen atoms by two molecules of 2-chloro-5-(chloromethyl)pyridine, forming a positively charged imidazolium salt. However, this is sterically and electronically less favorable than the primary N-alkylation.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the primary side reaction.

main_reaction reagent1 2-chloro-5-(chloromethyl)pyridine product This compound reagent1->product + Imidazole (Base, Solvent) reagent2 Imidazole reagent2->product

Caption: The desired N-alkylation synthetic pathway.

side_reaction product Desired Product (Nucleophile) byproduct Quaternized Pyridinium Salt (Polar Impurity) product->byproduct reagent Starting Material (Electrophile) reagent->byproduct + Another molecule of 2-chloro-5-(chloromethyl)pyridine

Caption: Formation of the quaternized byproduct.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis via N-Alkylation

This protocol is optimized to minimize the formation of the quaternized byproduct and avoid decomposition.

Materials:

  • Imidazole

  • 2-chloro-5-(chloromethyl)pyridine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a slurry.

  • In a separate flask, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to the stirring imidazole slurry at room temperature over 20-30 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material (2-chloro-5-(chloromethyl)pyridine) is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl byproduct), washing the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Product Purification

The crude product from Protocol 1 will contain the desired product and potentially some unreacted imidazole.

Aqueous Workup:

  • Dissolve the crude residue in ethyl acetate.

  • Wash the organic layer with water (2x) to remove any remaining imidazole and inorganic salts.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for many applications.

Column Chromatography (if necessary):

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is typically effective. The quaternized byproduct, if present, will remain at the baseline. The desired product is moderately polar.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues.

troubleshooting_flowchart start Reaction Complete. Analyze Crude Product (TLC/LCMS) q1 Is Yield Low? start->q1 q2 Is a Highly Polar Byproduct Present? q1->q2 No a1_yes Significant unreacted 2-chloro-5-(chloromethyl)pyridine remains. q1->a1_yes Yes a2_yes Byproduct is likely the Quaternized Pyridinium Salt. q2->a2_yes Yes q3 Did the reaction turn dark brown/black? q2->q3 No a1_sol Solution: - Ensure anhydrous conditions. - Increase reaction time/temp. - Consider a stronger base (e.g., Cs₂CO₃). a1_yes->a1_sol a2_sol Solution: - Use slight excess of imidazole. - Add alkylating agent slowly. - Avoid high concentrations/temps. a2_yes->a2_sol a3_yes Decomposition Occurred. q3->a3_yes Yes success Product is clean. Proceed with purification. q3->success No a3_sol Solution: - AVOID NaH in DMF/DMSO. - Use K₂CO₃/Acetonitrile system. a3_yes->a3_sol

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.
  • Sokolenko, V. A., & Svirskaya, N. M. (1987). Quaternization of pyridines with haloadamantanes. OSTI.GOV. Retrieved from [Link]

  • Bušić, V., Pavlović, H., Roca, S., Vikić-Topić, D., & Gašo-Sokač, D. (2019). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Hao, E., et al. (2006). Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization. Journal of Materials Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing side reactions in sodium imidazole mediated alkylations.

Sources

Technical Support Center: Purification of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine using column chromatography. This molecule's unique chemical structure, featuring both a basic pyridine and an imidazole moiety, presents specific purification hurdles on standard silica gel. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification strategy.

Q1: Why does my compound, this compound, show significant streaking or "tailing" on a standard silica gel TLC plate?

A: Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the stationary phase.[1][2] Silica gel has a surface covered with weakly acidic silanol groups (Si-OH). The basic nitrogen atoms on both the pyridine and imidazole rings of your molecule can form strong hydrogen bonds or acid-base interactions with these silanol groups.[1][2][3] This causes a portion of the molecules to "stick" to the silica and elute much slower than the main band, resulting in a characteristic streak or tail.

Q2: What is a good starting solvent system for developing a purification method for this compound?

A: Given the polar and basic nature of the target molecule, a moderately polar solvent system with a basic additive is the recommended starting point. A common and effective approach is to use a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start your TLC analysis with a system like 95:5 DCM/MeOH , and systematically increase the methanol percentage to achieve an Rf value of 0.2-0.3. Crucially, you should also add a small amount of a basic modifier to this system.

Q3: My compound seems to be irreversibly stuck on the silica column; even with high concentrations of methanol, it won't elute. What's happening?

A: This indicates an exceptionally strong interaction with the silica gel, which can sometimes occur with poly-basic compounds. If increasing the solvent polarity (e.g., to 100% MeOH) is ineffective, the issue is likely the acidity of the stationary phase rather than just polarity.[4] In this case, you have two primary options:

  • Use a stronger basic modifier: A stock solution of 10% ammonium hydroxide in methanol can be used to create a highly polar, basic mobile phase (e.g., 1-10% of this stock in dichloromethane).[1]

  • Change the stationary phase: The compound may not be suitable for purification on standard silica gel. Switching to a more inert or basic stationary phase, such as neutral or basic alumina, is a logical next step.[1]

Q4: I suspect my compound might be decomposing on the column. How can I confirm this and what can I do about it?

A: On-column decomposition is a real possibility for compounds sensitive to acid.[4] To test for this, you can perform a 2D TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[4] If decomposition is confirmed, immediately switch to a less acidic stationary phase like neutral alumina or consider using silica gel that has been deactivated.[4][5]

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-solution framework for specific experimental challenges.

Problem 1: Severe Peak Tailing and Poor Resolution
  • Symptom: Your compound elutes as a broad, asymmetrical band, making it difficult to separate from closely eluting impurities.

  • Root Cause: Strong secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[2][3]

  • Solution 1: Employ a Basic Mobile Phase Modifier. The most effective strategy is to add a small amount of a competitive base to the mobile phase. This base will interact with the silanol groups, effectively "masking" them from your compound. Triethylamine (TEA) is a common choice.

    • Protocol: Add 0.5-1% (v/v) of triethylamine to your entire mobile phase (both the non-polar and polar components of your gradient).

    • Mechanism: TEA is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your compound to elute with minimal interaction and a much-improved peak shape.[1]

ModifierRecommended ConcentrationUse Case & Notes
Triethylamine (TEA) 0.5 - 2% (v/v)Excellent for masking silanol groups. Volatile and easily removed under vacuum. Standard choice for most basic compounds.
Ammonium Hydroxide 1 - 10% of a 10% NH4OH in MeOH stockUsed for very polar, strongly basic compounds that do not elute even with TEA.[1] Prepares a highly polar and basic mobile phase.
  • Solution 2: Switch to a Basic Stationary Phase. If modifiers are insufficient or introduce other issues, change your stationary phase.

    • Protocol: Pack a column with neutral or basic alumina. Develop a solvent system using TLC on alumina plates. Alumina is generally more robust for strongly basic compounds.[1]

Problem 2: Poor Sample Solubility for Column Loading
  • Symptom: Your crude product does not dissolve well in the initial, low-polarity mobile phase (e.g., 98:2 DCM/MeOH). Using a stronger solvent to dissolve it causes poor separation at the start of the column.

  • Root Cause: The sample is being loaded in a solvent that is much stronger than the starting mobile phase, causing the initial band to broaden significantly and move down the column too quickly.

  • Solution: Use the Dry Loading Technique. This method is ideal when your compound has poor solubility in the eluent system.[6]

    • Protocol:

      • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., pure DCM or Methanol).

      • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[6]

      • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[6]

      • Carefully add this powder to the top of your packed column.[6] This ensures the sample is introduced to the column in a very fine, uniform band, leading to superior separation.

Problem 3: Co-elution of Product and Impurities
  • Symptom: TLC analysis shows that fractions contain both the desired product and one or more impurities.

  • Root Cause: The chosen solvent system does not provide sufficient selectivity to resolve the compounds.

  • Solution 1: Optimize the Elution Gradient. A steep gradient can cause compounds with close Rf values to elute together.

    • Protocol: Make your gradient shallower. Instead of increasing the polar solvent by 5% increments, try 1-2% increments. This increases the column volumes over which the compounds elute, improving the chances of separation.

  • Solution 2: Change the Solvent System. Different solvents interact with compounds in different ways, offering unique selectivity.

    • Protocol: If you are using a Dichloromethane/Methanol system, try switching to an Ethyl Acetate/Hexanes system (with the required basic modifier). The change in solvent properties (dipole moment, hydrogen bonding capability) can alter the elution order and resolve the co-eluting species.

Section 3: Detailed Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Stock Solutions: Create small vials of test solvents. For example:

    • Solvent A: 99:1 Dichloromethane / Triethylamine

    • Solvent B: 99:1 Methanol / Triethylamine

  • Spot the Plate: Dissolve a small amount of your crude mixture and spot it on a silica gel TLC plate.

  • Test Solvent Systems: Run TLC plates in pre-mixed mobile phases of increasing polarity (e.g., 98:2 A/B, 95:5 A/B, 90:10 A/B).

  • Identify Optimal System: The ideal system will give your target compound an Rf value of approximately 0.2-0.3, with good separation from major impurities.

Protocol 2: Standard Purification on Silica Gel (Wet Loading)
  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 98% DCM / 2% MeOH + 1% TEA). Pour it into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve your crude product in the minimum amount of the initial mobile phase. If it doesn't dissolve, use a slightly more polar solvent like pure DCM, but keep the volume to an absolute minimum.[6]

  • Loading: Carefully pipette the dissolved sample onto the top of the silica bed, trying not to disturb the surface.[6] Allow the solvent to absorb until the liquid level just touches the top of the silica.

  • Elution: Carefully add your starting mobile phase and begin collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visual Workflow and Troubleshooting Guides

General Purification Workflow

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem Technical Support.
  • ChemistryViews. (2012).
  • University of Rochester, Department of Chemistry.
  • PubChem. Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Chromatography Forum. (2015).
  • MSU Chemistry. (2011). One-Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines.
  • BenchChem. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Technical Support.

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Technical Support Center: Troubleshooting Pyridine-Imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine-Imidazole Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C and C-N bonds between these two critical heterocyclic motifs. The insights provided herein are based on established literature and extensive field experience to help you diagnose and resolve common experimental challenges.

Introduction

The coupling of pyridine and imidazole rings is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials.[1][2] However, the distinct electronic properties of these heterocycles—the electron-deficient nature of pyridine and the electron-rich character of imidazole—present unique challenges.[3][4][5] Pyridine's nitrogen can act as a ligand, potentially inhibiting the metal catalyst, while imidazole's two nitrogen atoms offer multiple sites for arylation, leading to regioselectivity issues.[6][7][8]

This guide provides a structured approach to troubleshooting common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as emerging C-H activation strategies.

Part 1: General Troubleshooting Workflow

Encountering issues with your coupling reaction can be frustrating. A systematic approach to troubleshooting is often the most effective way to identify and solve the underlying problem. The following workflow provides a logical sequence of steps to diagnose common failures.

Troubleshooting_Workflow start Reaction Failure (Low or No Yield) reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Step 2: Scrutinize Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Anhydrous Solvents? Fresh Boronic Acid? Correct Base? reagent_check->sub_reagent1 catalyst_check Step 3: Evaluate Catalyst System conditions_check->catalyst_check Conditions OK sub_conditions1 Inert Atmosphere? Correct Temperature? Sufficient Degassing? conditions_check->sub_conditions1 analysis Step 4: Analyze Crude Reaction Mixture catalyst_check->analysis Catalyst OK sub_catalyst1 Appropriate Ligand? Correct Pd Source? Pre-catalyst Activation? catalyst_check->sub_catalyst1 solution Implement Solution & Re-run analysis->solution sub_analysis1 Starting Material Consumed? Side Products Formed? (e.g., Homocoupling, Protodeboronation) analysis->sub_analysis1

Caption: A logical workflow to diagnose and solve common issues.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into specific coupling reactions and common problems. Each question is followed by a detailed explanation and actionable solutions.

Section A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling pyridine and imidazole moieties can be challenging.

Q1: My Suzuki-Miyaura reaction shows no or very low conversion. What are the most common causes?

A1: This is a frequent issue stemming from several potential sources.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[6][8] The active Pd(0) catalyst is also highly sensitive to oxygen.[6]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands promote the desired catalytic cycle and can prevent catalyst poisoning. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[6]

  • Poor Reagent Quality: Water is a key culprit. It can lead to the hydrolysis of the boronic acid, a side reaction known as protodeboronation, which removes it from the catalytic cycle.[6] Pyridineboronic acids are particularly susceptible to this.[9]

    • Solution: Use anhydrous solvents and reagents.[6] If you suspect your boronic acid has degraded, use a fresh batch or consider converting it to a more stable boronate ester (e.g., a pinacol ester).

  • Incorrect Base: The base is crucial for the transmetalation step. A base that is too weak or not sufficiently soluble may fail to activate the boronic acid.

    • Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[6] Ensure the base is finely ground and anhydrous to maximize its reactivity.[6]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), promoting this unwanted pathway.[6]

  • Solution 1: Rigorous Exclusion of Oxygen: This is the most critical factor. Flame-dry your glassware and ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[6]

  • Solution 2: Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: My pyridineboronic acid seems to be decomposing during the reaction. What is happening?

A3: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, such as water, to yield the corresponding unfunctionalized pyridine.[6]

  • Solution:

    • Ensure Anhydrous Conditions: Use thoroughly dried solvents and bases.[6]

    • Choose the Right Base: While a base is necessary, certain aqueous basic conditions can accelerate this side reaction. Using a non-aqueous system with a base like K₃PO₄ can be beneficial.[6]

    • Use a Boronate Ester: As mentioned, converting the boronic acid to a more robust boronate ester can prevent decomposition.

ParameterRecommendation for Pyridine-Imidazole Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))Pd(0) is the active species. Precatalysts are often more air-stable and are reduced in situ.[6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(tBu)₃) or NHCsFacilitates reductive elimination and prevents catalyst inhibition by pyridine nitrogen.[6][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are effective for the transmetalation step.[6][9]
Solvent Anhydrous aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, DMF)Solubilizes reactants and facilitates the reaction. Often used with water as a co-solvent.[11]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxygen.[6]
Section B: Buchwald-Hartwig Amination

This reaction is key for forming C-N bonds between an aryl halide (e.g., a halopyridine) and an amine (e.g., imidazole).

Q4: My Buchwald-Hartwig amination of imidazole with a halopyridine is not working. What should I check first?

A4: Similar to the Suzuki reaction, catalyst and conditions are paramount.

  • Catalyst Inhibition: Both the pyridine and imidazole can coordinate with the palladium center and inhibit catalysis.[7] This is a significant challenge in this specific coupling. Imidazoles can have a strong inhibitory effect on the formation of the active Pd(0)-ligand complex.[12]

    • Solution: Use a pre-activated catalyst. Heat a solution of the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., a biarylphosphine like XPhos) briefly before adding the imidazole and aryl halide.[12] This ensures the active catalyst forms before the imidazole can interfere.[12]

  • Base Selection: The pKa of the N-H bond in imidazole is ~14.5, meaning a sufficiently strong base is needed for deprotonation. However, very strong bases might react with other functional groups on your substrates.[13]

    • Solution: NaOt-Bu is a commonly used strong base.[13] However, weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, especially at higher temperatures, and offer better functional group tolerance.[12][13]

  • Regioselectivity (for unsymmetrical imidazoles): If you are using a 4- or 5-substituted imidazole, you can get two different N-arylated products.

    • Solution: The choice of ligand and reaction conditions can influence regioselectivity. Highly N1-selective arylations of unsymmetrical imidazoles have been achieved using specific palladium/biarylphosphine catalyst systems.[12] Careful optimization and analysis are required to favor the desired isomer.

Buchwald_Hartwig_Mechanism Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inhibition Inhibition by Pyridine/Imidazole Pd0->Inhibition PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Base, Amine (Imidazole) PdII_Complex->Amine_Coord Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product Inhibition->Pd0 Reversible Coordination

Caption: Catalytic cycle for Buchwald-Hartwig amination and potential catalyst inhibition.

Section C: C-H Activation/Functionalization

Directly coupling a C-H bond on one heterocycle with the other is an atom-economical strategy.[3][14]

Q5: I am attempting a direct C-H arylation of imidazole with a halopyridine, but I am only recovering starting materials. Why?

A5: C-H activation reactions are often sensitive to the electronic nature of the C-H bond and steric hindrance.

  • Site Selectivity: Imidazo[1,2-a]pyridines, a common fused system, are nucleophilic at the C3 position, making it a preferential site for reactions with electrophiles or radicals.[15] For simple imidazoles, the C2 position is often the most acidic and reactive.

  • Catalyst and Directing Group: Many C-H activation reactions require a directing group to position the metal catalyst near the target C-H bond. The N-1 atom in 2-arylImidazo[1,2-a]pyridine can facilitate coordination with metal catalysts, leading to ortho-substituted products on the aryl ring.[14]

  • Reaction Conditions: These reactions often require specific oxidants, catalysts (e.g., Pd, Rh, Cu), and higher temperatures to proceed.[16][17][18]

    • Solution: Consult literature for specific protocols matching your substrate class.[19][20][21] If a directing group is required, you may need to modify your substrate. Experiment with different metal catalysts and oxidants. Transition-metal-free approaches, often involving radical pathways, are also an emerging alternative.[15][19]

Section D: Purification Challenges

Q6: My final product is difficult to purify. The imidazole or pyridine starting material is co-eluting with my product.

A6: This is a common issue due to the similar polarities of the reactants and products.

  • Solution 1: Acid-Base Extraction: This is a highly effective technique for separating basic compounds.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic pyridine/imidazole-containing product and starting materials will move into the aqueous layer as salts.

    • Separate the layers. Carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until basic.[22]

    • Back-extract your now-neutral product into a fresh organic solvent.[22] This process should leave behind more polar or non-basic impurities.

  • Solution 2: Chromatography Optimization:

    • Switch to a Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a gradient elution can improve separation.[22]

    • Modify the Mobile Phase: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape and resolution on silica gel.

Q7: My imidazole-containing product is highly water-soluble, making extraction difficult.

A7: The polar nature of the imidazole ring can lead to high water solubility.[5][22]

  • Solution: After neutralization of the aqueous layer, saturate it with NaCl (brine). This increases the ionic strength of the aqueous phase and can "salt out" your organic product, reducing its solubility in water and making it easier to extract into an organic solvent like dichloromethane or ethyl acetate.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for specific substrates.

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the pyridine halide (1.0 equiv), imidazole boronic acid or ester (1.2-1.5 equiv), and a finely ground anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[22]

Protocol 2: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. Collect the acidic aqueous layer. Repeat the extraction of the organic layer 1-2 more times.

  • Neutralization: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).[22]

  • Back-Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[22]

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified basic product.

References

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Yuan, Y., & Lei, A. (n.d.). Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate. [Link]

  • A TRANSITION METAL-FREE SYSTEM FOR C3-H NITROSATION OF IMIDAZO[1,2-a]PYRIDINE USING SODIUM. (2022). HETEROCYCLES. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). National Institutes of Health. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Angewandte Chemie. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (n.d.). PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]

  • Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. (2022). National Institutes of Health. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • C-H Functionalization of Pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (2019). PubMed. [Link]

  • Enhanced coupling through π-stacking in imidazole-based molecular junctions. (n.d.). National Institutes of Health. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). National Institutes of Health. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. [Link]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. (n.d.). ACS Publications. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? (n.d.). ResearchGate. [Link]

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Technical Support Center: Optimization of N-Arylation of Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-arylation of imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yielding, selective, and reproducible N-arylation reactions.

The N-arylation of imidazoles is a cornerstone transformation in medicinal chemistry, yielding scaffolds with significant pharmacological potential.[1][2] However, the optimization of this reaction can be intricate. This guide will navigate the complexities of both copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) systems, offering insights grounded in mechanistic principles and extensive laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the N-arylation of imidazole. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction shows low to no conversion. What are the primary factors to investigate?

Low or no product yield is a common hurdle that can often be traced back to several key factors related to catalyst activity, reagent integrity, or the reaction environment.

  • Inactive Catalyst: The metal catalyst is the heart of the reaction, and its activity is paramount.

    • Palladium Systems: Imidazole itself can act as a ligand, binding to the palladium center and inhibiting the formation of the catalytically active Pd(0)-ligand complex.[3][4][5][6]

      • Solution: Pre-form the active catalyst. Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a few minutes before adding the imidazole substrate.[3][4][5][6] This ensures the formation of the active catalytic species without interference.

    • Copper Systems: Copper(I) is the active catalytic species in Ullmann couplings.[7] Exposure to air can oxidize Cu(I) to the less active Cu(II).

      • Solution: Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr).[7] If using older reagents, consider using "activated" copper powder or ensuring your reaction conditions can reduce a Cu(II) precursor in situ.[7]

  • Atmosphere and Solvent Purity:

    • Issue: Both palladium and copper catalysts, particularly in their active states, can be sensitive to oxygen.[8] The presence of water can also quench the base and interfere with the catalytic cycle.[7][8]

    • Solution: Conduct the reaction under a rigorously inert atmosphere (nitrogen or argon).[8] Use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[7][8] Degassing the solvent prior to use is highly recommended.

  • Inappropriate Base or Ligand:

    • Issue: The choice of base and ligand is critical and highly interdependent. The base must be strong enough to deprotonate the imidazole but not so strong as to cause substrate or product degradation. The ligand must stabilize the metal center and facilitate the catalytic cycle.

    • Solution: Systematically screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu) and ligands. For copper-catalyzed reactions, phenanthroline and diamine-based ligands are common choices.[8] For palladium-catalyzed reactions, bulky biaryl phosphine ligands are often effective.[3][4]

Q2: I am observing significant side product formation, such as debromination of my aryl halide. What is the cause and how can I prevent it?

The formation of side products, particularly the reduction of the aryl halide (dehalogenation), often points to issues with protic impurities or an inefficient catalytic system.

  • Cause: The presence of water or other protic species in the reaction mixture can lead to the protonolysis of key intermediates in the catalytic cycle, resulting in the formation of the corresponding arene as a byproduct.[7]

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.[7][8]

    • Optimize Ligand and Base: A well-chosen ligand can accelerate the desired C-N bond formation, outcompeting the undesired reduction pathway. The base can also play a role; sometimes, a weaker base can minimize side reactions.

    • Temperature Control: Excessively high temperatures can promote decomposition and side reactions. If you observe significant byproduct formation, try lowering the reaction temperature.[7]

Q3: The N-arylation of my unsymmetrically substituted imidazole (e.g., 4-methylimidazole) is not regioselective. How can I control the position of arylation?

Due to the tautomeric nature of unsymmetrically substituted imidazoles, achieving regioselectivity can be challenging, often yielding a mixture of N1- and N3-arylated products.[3]

  • Challenge: Copper-catalyzed systems, in particular, often provide poor to moderate regioselectivity.[3]

  • Solution:

    • Palladium-Catalyzed Systems: Palladium catalysts, especially with bulky biaryl phosphine ligands, have demonstrated excellent N1-selectivity.[3][4][6] The steric bulk of the ligand environment can effectively block the more hindered nitrogen, directing the arylation to the less sterically encumbered N1 position.

    • Steric Hindrance: The regioselectivity can also be influenced by the steric properties of the substrates. A bulkier aryl halide may favor reaction at the less hindered nitrogen of the imidazole.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better: copper or palladium?

Both systems have their merits, and the optimal choice depends on the specific substrates, desired functional group tolerance, and cost considerations.

  • Copper-Catalyzed (Ullmann-type):

    • Pros: Cost-effective, readily available catalysts.[8]

    • Cons: Often requires higher temperatures, can have limited functional group tolerance, and may show poor regioselectivity with unsymmetrical imidazoles.[3][9] However, modern protocols with specific ligands have enabled milder reaction conditions.[5]

  • Palladium-Catalyzed (Buchwald-Hartwig):

    • Pros: Generally operates under milder conditions, exhibits broad substrate scope (including aryl chlorides and triflates), and offers high N1-regioselectivity for unsymmetrical imidazoles.[3][4][5][6]

    • Cons: Palladium catalysts and specialized phosphine ligands can be more expensive.

Q2: What is the typical reactivity order for aryl halides?

For both copper and palladium-catalyzed systems, the reactivity of the aryl halide generally follows the order: I > Br > OTf > Cl .[8] Aryl halides bearing electron-withdrawing groups are typically more reactive than those with electron-donating groups.[8]

Q3: How do I choose the right ligand?

Ligand selection is crucial for a successful reaction and often requires empirical screening.

  • For Copper-Catalyzed Reactions: Phenanthroline-based ligands (e.g., 4,7-dimethoxy-1,10-phenanthroline) and diamine ligands are widely used and have shown broad applicability.[8][9][10][11] N-hydroxyimides have also been reported as effective ligands.[12]

  • For Palladium-Catalyzed Reactions: Bulky, electron-rich biaryl monophosphine ligands are often the ligands of choice for achieving high catalytic activity and selectivity.[3][4]

Q4: What is the role of the base in the reaction?

The base plays multiple critical roles in the catalytic cycle:

  • Deprotonation of Imidazole: It deprotonates the N-H of the imidazole, making it a more potent nucleophile.

  • Catalyst Turnover: It facilitates the regeneration of the active catalyst by reacting with the proton and halide generated during the reductive elimination step.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), as well as alkoxides (NaOt-Bu).[7][8] The optimal base depends on the specific catalyst system and substrates.[8]

Q5: Which solvent should I use?

Polar aprotic solvents are generally preferred for N-arylation reactions.

  • Common Choices: Dioxane, toluene, DMF, DMSO, and NMP are frequently used.[8][9]

  • Considerations: The choice of solvent can impact the solubility of the reagents and the stability of the catalyst. For instance, in some cases, NMP has been shown to lead to faster reactions compared to other solvents.[9] Anhydrous solvent is highly recommended.[8]

Data Summary: Reaction Parameter Comparison

The following tables summarize typical reaction conditions to serve as a starting point for optimization.

Table 1: Comparison of Typical Conditions for Copper-Catalyzed N-Arylation

ParameterCondition 1Condition 2Reference
Copper Source CuI (5-10 mol%)Cu₂O (2.5-5 mol%)[8],[9]
Ligand 4,7-dimethoxy-1,10-phenanthroline (10-20 mol%)1,10-phenanthroline (20 mol%)[8],[9]
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)[8],[9]
Solvent Dioxane or TolueneDMSO or NMP[8],[9]
Temperature 100-120 °C110 °C[8],[9]
Additive NonePoly(ethylene glycol) (PEG)[9]

Table 2: Optimized Conditions for Palladium-Catalyzed N1-Selective Arylation of 4-Substituted Imidazoles

ParameterConditionReference
Palladium Source Pd₂(dba)₃ (0.5-2.5 mol% Pd)[3]
Ligand Bulky Biaryl Phosphine (e.g., L1)[3]
Base K₃PO₄[3]
Solvent Toluene or Dioxane[3]
Temperature 100-120 °C[3]
Key Procedure Pre-heating of Pd source and ligand[3]

Experimental Protocols & Workflows

General Protocol for Copper-Catalyzed N-Arylation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[8]

  • Vessel Preparation: To an oven-dried reaction vessel, add the imidazole (1.0 mmol), aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.

Optimization Workflow

A systematic approach is key to optimizing any new transformation. The following workflow provides a logical sequence for refining your reaction conditions.

Optimization_Workflow cluster_start Initial Screening cluster_optimization Parameter Optimization cluster_final Finalization Start Select Initial Conditions (Catalyst, Ligand, Base, Solvent) Base_Screen Screen Bases (K2CO3, Cs2CO3, K3PO4) Start->Base_Screen Vary Base Ligand_Screen Screen Ligands (Phenanthrolines, Diamines, etc.) Base_Screen->Ligand_Screen Fix Best Base Solvent_Screen Screen Solvents (Toluene, Dioxane, DMF) Ligand_Screen->Solvent_Screen Fix Best Ligand Temp_Screen Optimize Temperature (80-140 °C) Solvent_Screen->Temp_Screen Fix Best Solvent Optimized Optimized Protocol Temp_Screen->Optimized Final Conditions

Caption: A systematic workflow for the optimization of N-arylation reaction conditions.

Catalytic Cycle Visualization

Understanding the mechanism can aid in troubleshooting. Below is a simplified representation of the catalytic cycle for a copper-catalyzed N-arylation (Ullmann Condensation).

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of imidazole.

References

  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57, 5235-5249. Available at: [Link]

  • Request PDF. (n.d.). Recent developments in selective N-arylation of azoles. ResearchGate. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191-6199. Available at: [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Available at: [Link]

  • Wang, Z., et al. (2009). N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. The Journal of Organic Chemistry, 74(19), 7654-7657. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

  • Ma, D., & Cai, Q. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(18), 7414–7417. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene. ResearchGate. Available at: [Link]

  • PubMed. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for N-arylation of imidazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazole with arylboronic acid in various solvents and bases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(44), 10412-10415. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • SciELO México. (2017). N-arylation of the imidazole via Cul: A tutorial for optimization of a catalytic system through of experimental design. SciELO México. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of copper-catalyzed N-arylation. ResearchGate. Available at: [Link]

  • PubMed. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-chloropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these crucial intermediates in their work. Substituted 2-chloropyridines are foundational building blocks in the pharmaceutical and agrochemical industries, prized for their ability to undergo subsequent functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions.

However, their synthesis is not always straightforward. The electron-deficient nature of the pyridine ring presents unique challenges in selectivity and reactivity. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted 2-chloropyridines?

There are three main strategies, each with distinct advantages and disadvantages:

  • The Sandmeyer Reaction: This classic method involves the diazotization of a 2-aminopyridine precursor followed by a copper(I) chloride-mediated substitution. It is a powerful method for introducing a chloro-substituent, as amino groups can direct ortho-lithiation or other functionalizations before their conversion.[1]

  • Chlorination of Pyridine N-Oxides: This is arguably the most common and often highest-yielding method. Pyridine is first oxidized to the corresponding N-oxide, which activates the C2 and C6 positions for electrophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) installs the chlorine at the 2-position and removes the N-oxide.[2][3]

  • Direct C-H Chlorination: Direct chlorination of the pyridine ring is the most atom-economical but least selective method. It often requires high temperatures or photochemical activation, which can lead to a mixture of mono- and di-chlorinated products, making it less suitable for complex or sensitive substrates.[2][4]

Q2: Why is the direct chlorination of a substituted pyridine often difficult and unselective?

The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom. This deactivation makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. Forcing conditions, such as high heat (often >300°C), are typically required for direct chlorination with Cl₂ gas.[2] These conditions can lead to several problems:

  • Poor Regioselectivity: The reaction often yields a mixture of isomers, including 2-chloro-, 2,6-dichloro-, and other polychlorinated pyridines, which are difficult to separate.[5]

  • Substrate Decomposition: Many functional groups cannot withstand the harsh reaction conditions.

  • Reaction Control: Gas-phase high-temperature reactions are difficult to control on a laboratory scale.[2][6]

Using a pyridine N-oxide is the standard approach to circumvent these issues by activating the ring under milder conditions.[2][3]

Q3: My Sandmeyer reaction is failing or giving very low yields. What are the most common causes?

Failure in a Sandmeyer reaction on a 2-aminopyridine substrate typically stems from one of two key steps:

  • Incomplete Diazotization: The formation of the pyridine diazonium salt is the most critical step. Common failures include the temperature being too high (diazonium salts are unstable), using an inappropriate acid or nitrosating agent, or the presence of water when using organic nitrites.[7]

  • Inefficient Halogen Displacement: The copper(I)-catalyzed displacement of N₂ can be sluggish or prone to side reactions, such as the formation of phenol byproducts if excess water is present.[1][8]

A detailed troubleshooting guide for this reaction is provided below.

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting the Sandmeyer Reaction for 2-Chloropyridine Synthesis

The conversion of 2-aminopyridines to 2-chloropyridines via the Sandmeyer reaction is a robust but sensitive transformation. Low yields are a frequent complaint.

Problem: My reaction yields are below 40%, and I see a complex mixture of byproducts on my TLC plate.

This common issue can be systematically addressed by examining the diazotization and substitution steps separately.

cluster_diazo Diazotization Phase cluster_sub Substitution Phase start Low Yield in Sandmeyer Reaction check_diazotization Step 1: Verify Diazotization Is the diazonium salt forming? start->check_diazotization check_temp Is temperature strictly maintained at 0-5°C? check_diazotization->check_temp check_reagents Are reagents (NaNO₂ or tBuONO) fresh and pure? check_diazotization->check_reagents check_acid Is a sufficient excess of strong acid (e.g., HCl, H₂SO₄) used? check_diazotization->check_acid diazotization_ok Diazotization Confirmed solution_temp Solution: Use a reliable cryostat. Avoid temperature spikes. check_temp->solution_temp solution_reagents Solution: Use a freshly opened bottle of nitrite or titrate it. check_reagents->solution_reagents solution_acid Solution: Use at least 3 equivalents of acid. Ensure the amine is fully protonated. check_acid->solution_acid check_substitution Step 2: Troubleshoot Substitution Why is the displacement failing? diazotization_ok->check_substitution check_copper Is the Cu(I)Cl catalyst active? (Should be colorless/off-white) check_substitution->check_copper check_addition Is the diazonium solution added slowly to the hot CuCl solution? check_substitution->check_addition side_reactions Are there competing side reactions? (e.g., phenol formation) check_substitution->side_reactions solution_copper Solution: Prepare CuCl fresh or wash with HCl/SO₂ to remove green Cu(II). check_copper->solution_copper end Optimized Protocol solution_addition Solution: Slow, controlled addition prevents N₂ buildup and side reactions. check_addition->solution_addition solution_side Solution: Minimize water in the final step. Use aprotic diazotization if possible. side_reactions->solution_side cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Single Electron Transfer (SET) cluster_step3 Step 3: Halogen Transfer 2-Aminopyridine 2-Aminopyridine Pyridyl Diazonium Salt Pyridyl Diazonium Salt 2-Aminopyridine->Pyridyl Diazonium Salt NaNO₂, HCl 0-5°C Aryl Radical + N₂ Aryl Radical + N₂ Pyridyl Diazonium Salt->Aryl Radical + N₂ Cu(I)Cl 2-Chloropyridine 2-Chloropyridine Aryl Radical + N₂->2-Chloropyridine from Cu(II)Cl₂ Cu(I)Cl Cu(I)Cl Cu(II)Cl₂ Cu(II)Cl₂ Cu(I)Cl->Cu(II)Cl₂ e⁻ transfer Cu(II)Cl₂->Cu(I)Cl regenerates catalyst

Caption: Mechanism of the Sandmeyer reaction.

Guide 2: Optimizing Chlorination via the Pyridine N-Oxide Route

This is often the most reliable method, but it is a two-step process where issues can arise in either step.

Problem: After reacting my N-oxide with POCl₃, I recover only starting material or a tar-like residue.

This outcome points to either a failure in the activation of the N-oxide by POCl₃ or subsequent decomposition pathways.

Causality and Solutions:

  • Cause: Insufficiently Reactive Chlorinating Agent. While POCl₃ is the workhorse, for highly deactivated pyridine rings (e.g., those bearing electron-withdrawing groups), it may not be potent enough.

    • Solution: The Vilsmeier reagent, prepared in situ from DMF and POCl₃, is a more powerful activating agent and can facilitate chlorination under milder conditions. [9]Alternatively, using SO₂Cl₂ can be effective.

  • Cause: Incorrect Stoichiometry or Temperature. The reaction of pyridine N-oxide with POCl₃ is highly exothermic. A stoichiometric amount of a base like triethylamine is sometimes used to control the reaction and scavenge the HCl produced, leading to higher yields and selectivity. [3]Uncontrolled temperature can lead to polymerization or decomposition.

    • Solution: Add the POCl₃ slowly to the N-oxide solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux to drive the reaction to completion. Monitor carefully by TLC.

  • Cause: Competing Rearrangement Pathways. Pyridine N-oxides can undergo photochemical or thermal rearrangements to species like 1,2-oxazepines, especially with certain substitution patterns. [10] * Solution: Ensure the reaction is run in the dark and that temperature is carefully controlled. The primary goal is to favor the nucleophilic attack of chloride over rearrangement pathways.

  • N-Oxide Formation: Dissolve the substituted pyridine in glacial acetic acid. Add 1.1 equivalents of 35% hydrogen peroxide. Heat to 70-80 °C for 3-4 hours or until TLC indicates consumption of the starting material. Cool the mixture and carefully neutralize with a saturated solution of sodium carbonate. Extract the N-oxide with dichloromethane.

  • Chlorination: Dissolve the crude N-oxide in a minimal amount of dichloromethane or use neat if it is a liquid. Cool to 0 °C in an ice bath. Add 1.5-2.0 equivalents of POCl₃ dropwise with vigorous stirring. After addition, allow the mixture to warm to room temperature, then heat to reflux (or ~110 °C if neat) for 2-4 hours.

  • Work-up: Cool the reaction mixture completely. Very carefully, pour the mixture onto crushed ice to quench the excess POCl₃. Basify the aqueous solution with NaOH pellets or a concentrated solution until pH > 9. Extract the product with ethyl acetate or dichloromethane. The organic layers are then dried and concentrated.

Guide 3: Challenges in Product Purification

Substituted 2-chloropyridines can be challenging to purify due to their polarity and sometimes similar properties to starting materials or byproducts.

Problem: My crude product is an oil that won't crystallize, and it co-elutes with an impurity on silica gel.

This is a common frustration. Here are several strategies to achieve high purity.

  • Strategy 1: Optimize Column Chromatography.

    • Cause: Poor solvent system choice. A standard ethyl acetate/hexane gradient may not be sufficient.

    • Solution: If your compound is basic, adding 0.5-1% triethylamine to your eluent can deactivate the acidic silica gel, preventing peak tailing and often improving separation. For very polar compounds, a dichloromethane/methanol gradient may be more effective.

  • Strategy 2: Acid/Base Extraction.

    • Cause: The basicity of the pyridine nitrogen can be exploited.

    • Solution: Dissolve the crude material in a solvent like ethyl acetate. Extract with 1M HCl. The 2-chloropyridine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.

  • Strategy 3: Recrystallization from a Mixed-Solvent System.

    • Cause: A single solvent may not provide the ideal solubility curve for crystallization. [11] * Solution: Dissolve your crude oil in a minimum amount of a "good" hot solvent (e.g., toluene, ethyl acetate, or isopropanol). While hot, slowly add a "poor" solvent (e.g., hexanes, pentane) dropwise until the solution just becomes cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly. This technique can often induce crystallization where single solvents fail.

IssuePrimary TechniqueSecondary TechniqueKey Considerations
Streaky spot on TLC Column ChromatographyAcid/Base ExtractionAdd 1% Et₃N to the eluent to suppress tailing on silica gel.
Co-eluting impurity Column ChromatographyRecrystallizationTry a different solvent system (e.g., CH₂Cl₂/MeOH instead of Hex/EtOAc).
Product is an oil RecrystallizationKugelrohr DistillationScreen mixed-solvent systems (e.g., Toluene/Hexanes). Distillation is only suitable for thermally stable compounds.
Water-soluble impurities Aqueous Work-upAcid/Base ExtractionPerform a thorough wash with brine to remove residual water-soluble species like DMF or salts.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Process for the preparation of 2-chloropyridines.
  • Sandmeyer type reaction troubleshoot.Reddit r/Chempros.
  • 2-chloropyridine synthetic method.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Process for the preparation of 2-chloropyridine.
  • Troubleshooting a Sandmeyer reaction.Reddit r/chemistry.
  • Preparation method of 2-chloropyridine.
  • A preparation of 2-chloropyridine.
  • PREPARATION OF 2-CHLOROPYRIDINE.Semantic Scholar.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Sandmeyer reaction.Wikipedia.
  • (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Deriv
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Deriv

Sources

preventing byproduct formation in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyridine Synthesis. As Senior Application Scientists, we understand that while the synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry, achieving high purity can be a significant challenge. This guide is designed to provide you with in-depth, practical solutions to common issues related to byproduct formation in various pyridine synthesis methodologies. We will delve into the causality behind these issues and provide actionable, field-proven troubleshooting strategies.

General Troubleshooting Principles

Before diving into method-specific issues, here are some universal principles to minimize byproduct formation in your pyridine synthesis:

  • Purity of Starting Materials: Always use high-purity starting materials. Impurities in your aldehydes, ketones, or ammonia sources can lead to a host of side reactions.

  • Stoichiometry: Precise control of reactant stoichiometry is critical. An excess of any one reactant can favor alternative reaction pathways.

  • Temperature Control: Monitor and control the reaction temperature diligently. Many side reactions are highly temperature-dependent.

  • Solvent Choice: The polarity and boiling point of your solvent can significantly influence reaction kinetics and selectivity.

  • Atmosphere: For reactions sensitive to oxidation, such as those involving dihydropyridine intermediates, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Method-Specific Troubleshooting Guides (Q&A)

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for generating dihydropyridines, which are then oxidized to pyridines.[1][2] However, this two-step nature can be a source of byproducts.

Question: My Hantzsch synthesis results in a mixture of the desired pyridine and the dihydropyridine intermediate. How can I drive the reaction to completion?

Answer: This is a common issue arising from incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate.[2] The stability of the 1,4-DHP can vary depending on its substituents. Here’s how to troubleshoot:

  • Choice of Oxidizing Agent: The strength of your oxidizing agent is crucial. While milder reagents are often preferred, a more robust oxidant may be necessary. Consider switching from weaker oxidants to stronger ones like ferric chloride, manganese dioxide, or potassium permanganate.[2]

  • Reaction Time and Temperature: Increasing the reaction time or temperature during the oxidation step can facilitate complete conversion. Monitor the reaction by TLC or HPLC to determine the optimal duration.

  • One-Pot Synthesis: To streamline the process and potentially improve yields, consider a one-pot synthesis where the aromatization occurs in situ. This can be achieved by including the oxidizing agent from the start of the reaction.[2]

Question: I am observing significant amounts of side products from the self-condensation of my aldehyde starting material. How can I prevent this?

Answer: Aldehyde self-condensation is a competing reaction, especially with aliphatic aldehydes. To minimize this:

  • Slow Addition: Add the aldehyde slowly to the reaction mixture. This maintains a low concentration of the aldehyde at any given time, disfavoring self-condensation.[3]

  • Pre-formation of the Enamine: A highly effective strategy is to pre-form the enamine by reacting the β-keto ester with your ammonia source (e.g., ammonium acetate) before introducing the aldehyde. This ensures the enamine is readily available to react with the aldehyde as it is added.[3]

Experimental Protocol: Stepwise Hantzsch Synthesis to Minimize Aldehyde Self-Condensation
  • In a round-bottom flask, dissolve the β-keto ester (2 equivalents) and ammonium acetate (1 equivalent) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Slowly add the aldehyde (1 equivalent) dropwise to the reaction mixture over 15-20 minutes.

  • Once the addition is complete, heat the reaction to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture and proceed with the oxidation step as planned.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][5]

Question: My Kröhnke synthesis is giving a low yield. What are the likely causes and solutions?

Answer: Low yields in a Kröhnke synthesis can often be traced back to two key steps: the formation of the α-pyridinium methyl ketone salt and the subsequent Michael addition.

  • Incomplete Salt Formation: Ensure that the initial reaction between the methyl ketone and pyridine with iodine (the Ortoleva-King reaction) goes to completion. It is often beneficial to isolate and purify this salt before proceeding to the next step.[3]

  • Inefficient Michael Addition: The Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl is a critical step. If this is sluggish, consider the following:

    • Basicity: The reaction is typically carried out with ammonium acetate, which acts as both the nitrogen source and a mild base. If ylide formation is inefficient, a slightly stronger, non-nucleophilic base could be trialed, though this may complicate the reaction mixture.

    • Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. While alcohols are common, exploring other polar aprotic solvents may be beneficial.

Diagram: Troubleshooting Workflow for Low Yield in Kröhnke Synthesis

kröhnke_troubleshooting start Low Yield in Kröhnke Synthesis check_salt Check Purity of α-Pyridinium Methyl Ketone Salt start->check_salt purify_salt Isolate and Purify the Salt check_salt->purify_salt Impure michael_addition Optimize Michael Addition check_salt->michael_addition Pure purify_salt->michael_addition change_base Trial Alternative Mild Base michael_addition->change_base change_solvent Screen Different Solvents michael_addition->change_solvent end_point Improved Yield change_base->end_point change_solvent->end_point

Caption: A logical workflow for troubleshooting low yields in the Kröhnke pyridine synthesis.

Bönnemann Cyclization

The Bönnemann cyclization is a powerful method for constructing pyridines via a [2+2+2] cycloaddition of a nitrile and two equivalents of an alkyne, typically catalyzed by a cobalt complex.[6][7]

Question: I am struggling with the regioselectivity of my Bönnemann cyclization, leading to a mixture of pyridine isomers. How can I control this?

Answer: Regioselectivity is a known challenge in the Bönnemann cyclization when using unsymmetrical alkynes. The "controlling" ligand on the cobalt catalyst plays a crucial role in directing the regioselectivity.

  • Ligand Modification: The anionic ligand attached to the cobalt center can be varied to optimize the reaction. A comprehensive study by Bönnemann demonstrated that modifying this ligand can significantly influence the ratio of the resulting pyridine isomers.[7] Experimenting with different ligands is a key strategy for improving regioselectivity.

  • Catalyst Precursor: Both pre-formed organocobalt complexes and in situ generated catalysts can be used. The choice of catalyst precursor can also impact the outcome.

Guareschi-Thorpe Pyridine Synthesis

This method synthesizes 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[8]

Question: My Guareschi-Thorpe synthesis is messy, with several side products. How can I achieve a cleaner reaction?

Answer: Recent advancements in the Guareschi-Thorpe synthesis have focused on improving its efficiency and "greenness."

  • Ammonium Carbonate as a Dual-Role Reagent: Using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a promoter for the reaction. This often leads to high yields of the desired product with no observable side products.[9][10] The product often precipitates from the reaction medium, simplifying purification.[9]

  • Green Buffer Systems: Employing a green buffer system can also lead to a cleaner reaction profile and is an environmentally friendly approach.[9]

Table: Comparison of Conditions for Guareschi-Thorpe Synthesis
ConditionTraditional MethodImproved Method
Nitrogen Source Ammonia or Ammonium AcetateAmmonium Carbonate[9]
Solvent Organic Solvents (e.g., Ethanol)Aqueous Medium[9]
Byproducts Often a mixture of productsMinimal to no side products observed[9]
Work-up Typically requires chromatographySimple filtration of precipitated product[9]

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying my final pyridine product?

A1: The purification strategy depends on the physical properties of your pyridine derivative and the nature of the impurities.

  • Distillation: For liquid pyridines, fractional distillation is effective, especially after an initial treatment with a base like sodium hydroxide to remove acidic impurities.[11][12]

  • Recrystallization: Solid pyridine derivatives can often be purified by recrystallization from a suitable solvent.

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the pyridine into the aqueous phase, leaving non-basic impurities behind. The pyridine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13]

  • Chromatography: Column chromatography is a versatile technique for separating the desired pyridine from closely related byproducts.

Q2: How can I reliably identify and quantify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is generally employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of your reaction mixture.[14][15] A well-developed HPLC method can provide accurate information on the purity of your product and the relative amounts of any byproducts.[14]

  • Gas Chromatography (GC): For volatile pyridine derivatives, GC, often coupled with a mass spectrometer (GC-MS), is an excellent method for separation and identification of components.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any isolated byproducts.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your mixture, aiding in their identification.

Diagram: General Workflow for Pyridine Synthesis and Purification

pyridine_synthesis_workflow Start Pyridine Synthesis Reaction Reaction_Workup Reaction Work-up Start->Reaction_Workup Crude_Product Crude Product Analysis (TLC, HPLC, GC-MS) Reaction_Workup->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_Product Final Product Characterization->Final_Product

Sources

Technical Support Center: Scale-Up Synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide detailed protocols, and explain the underlying chemical principles to ensure a safe, efficient, and robust process.

Synthesis Overview and Strategy

The synthesis of this compound is conceptually a two-stage process. First, a suitable electrophilic precursor, 2-chloro-5-(chloromethyl)pyridine, is prepared. Second, this intermediate is used to alkylate the nitrogen of imidazole. While several routes exist for the precursor, we will focus on a reliable method starting from 2-chloro-5-(hydroxymethyl)pyridine. For the crucial N-alkylation step, we will depart from common lab-scale procedures that use hazardous reagents like sodium hydride and detail a more scalable and safer alternative.

Overall Reaction Pathway

The synthesis proceeds via two key transformations: chlorination of the benzylic alcohol followed by nucleophilic substitution by imidazole.

Reaction_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Alkylation A 2-chloro-5-(hydroxymethyl)pyridine B 2-chloro-5-(chloromethyl)pyridine A->B SOCl₂ D This compound B->D C Imidazole C->D Base (e.g., K₂CO₃) Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: N-Alkylation S1_Start Charge Reactor: 2-chloro-5-(hydroxymethyl)pyridine + Toluene S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_Add Add SOCl₂ (T < 10 °C) S1_Cool->S1_Add S1_React Warm to RT Stir 2-4h S1_Add->S1_React S1_IPC IPC Check: Reaction Complete? S1_React->S1_IPC S1_IPC->S1_React No S1_Quench Quench: H₂O & NaHCO₃ S1_IPC->S1_Quench Yes S1_Sep Separate Layers S1_Quench->S1_Sep S1_Conc Concentrate Organic Layer S1_Sep->S1_Conc S1_End Isolate Intermediate: 2-chloro-5-(chloromethyl)pyridine S1_Conc->S1_End S2_Add Add Intermediate Solution (T = 40-45 °C) S1_End->S2_Add Use Intermediate S2_Start Charge Reactor: Imidazole, K₂CO₃ + Acetonitrile S2_Heat Heat to 40-45 °C S2_Start->S2_Heat S2_Heat->S2_Add S2_React Stir 4-8h S2_Add->S2_React S2_IPC IPC Check: Reaction Complete? S2_React->S2_IPC S2_IPC->S2_React No S2_Filter Cool & Filter Salts S2_IPC->S2_Filter Yes S2_Conc Concentrate Filtrate S2_Filter->S2_Conc S2_Precip Precipitate with Water S2_Conc->S2_Precip S2_Isolate Filter & Dry Product S2_Precip->S2_Isolate Troubleshooting Start Problem: Low Final Yield CheckIPC Review IPC Data: Was the reaction complete? Start->CheckIPC No Reaction Incomplete CheckIPC->No No Yes Reaction Was Complete CheckIPC->Yes Yes Cause1 Potential Cause: Ineffective Base No->Cause1 Cause2 Potential Cause: Poor Quality Intermediate No->Cause2 Cause3 Potential Cause: Workup/Isolation Losses Yes->Cause3 Solution1 Solution: - Use finer K₂CO₃ - Ensure anhydrous conditions - Increase temperature slightly Cause1->Solution1 Solution2 Solution: - Re-analyze intermediate purity - Ensure it was fully dry Cause2->Solution2 Solution3 Solution: - Analyze mother liquor for product - Optimize anti-solvent ratio - Check for product in salt cake Cause3->Solution3

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative

In the landscape of pharmaceutical research and drug development, 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine stands as a significant heterocyclic scaffold. Its constituent parts—a substituted pyridine ring and an imidazole moiety—are prevalent in a vast array of biologically active molecules. The precise structural elucidation of this compound is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, mechanism of action, and potential as a therapeutic agent or synthetic intermediate.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for the unambiguous structural characterization of such organic molecules in solution.[3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral data, explain the rationale behind the chemical shifts and coupling patterns based on first principles, and compare the utility of NMR with other common analytical techniques. This document is designed to serve as a practical, field-proven reference for researchers engaged in the synthesis and characterization of related heterocyclic systems.

Part 1: ¹H NMR Spectral Analysis – A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters—chemical shift (δ), integration, and multiplicity (splitting pattern)—are dictated by the electronic environment and the proximity of neighboring protons.

Causality of Expected Chemical Shifts & Multiplicities

The structure of this compound presents several distinct spin systems: the protons on the pyridine ring, the protons on the imidazole ring, and the methylene bridge protons.

  • Pyridine Ring Protons (H-3, H-4, H-6): These protons reside in an electron-deficient (π-deficient) aromatic system, causing them to appear at relatively high chemical shifts (downfield). The chlorine atom at the C-2 position is strongly electron-withdrawing, further deshielding the adjacent protons.

    • H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. It has no adjacent protons, so it is expected to appear as a singlet (or a narrow doublet due to long-range coupling).

    • H-4: This proton is coupled to H-3, and is expected to appear as a doublet.

    • H-3: This proton is coupled to H-4, appearing as a doublet.

  • Methylene Bridge Protons (-CH₂-): These protons are adjacent to two aromatic systems, the pyridine and imidazole rings. Their chemical shift will be in the range typical for benzylic protons. As they are chemically equivalent and have no adjacent protons, they will appear as a sharp singlet.

  • Imidazole Ring Protons (H-2', H-4', H-5'): The imidazole ring is an electron-rich (π-excessive) aromatic system.

    • H-2': This proton is situated between two nitrogen atoms, resulting in a significantly deshielded signal that appears as a singlet.[4]

    • H-4' and H-5': These protons are coupled to each other and will appear as distinct signals, likely triplets or doublets of doublets depending on the coupling constants, though often they appear as sharp singlets or triplets if their coupling is minimal.[5]

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyridine)8.30 - 8.45s (singlet)1H
H-4 (Pyridine)7.60 - 7.75d (doublet)1H
H-3 (Pyridine)7.25 - 7.40d (doublet)1H
H-2' (Imidazole)7.55 - 7.70s (singlet)1H
H-5' (Imidazole)7.05 - 7.20t (triplet)1H
H-4' (Imidazole)6.85 - 7.00t (triplet)1H
-CH₂- (Methylene)5.10 - 5.25s (singlet)2H

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H4 [label="H-4", pos="-2.1,0.8!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
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CH2 [label="-CH₂-", pos="-0.1,-2.2!", pin=true, shape=point, style=filled, fillcolor="#34A853"];
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H5_prime [label="H-5'", pos="2.1,-1.5!", pin=true, shape=point, style=filled, fillcolor="#4285F4"];
H4_prime [label="H-4'", pos="3.7,-0.5!", pin=true, shape=point, style=filled, fillcolor="#4285F4"];

// Invisible edges to position labels relative to the molecule
mol -- H6;
mol -- H4;
mol -- H3;
mol -- CH2;
mol -- H2_prime;
mol -- H5_prime;
mol -- H4_prime;

}

Caption: Molecular structure with key proton assignments.

Part 2: ¹³C NMR and DEPT Spectral Analysis – The Carbon Backbone

While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with broadband proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Causality of Expected Chemical Shifts
  • Pyridine Carbons: Aromatic carbons in the pyridine ring typically resonate between 120-150 ppm. The carbon atom bonded to the electronegative chlorine (C-2) will be significantly deshielded. The carbon attached to the nitrogen (C-6) will also be downfield.

  • Methylene Carbon (-CH₂-): This sp³-hybridized carbon, situated between two aromatic rings, is expected in the 45-55 ppm range.[6]

  • Imidazole Carbons: These aromatic carbons resonate in a range similar to other five-membered heterocycles. The C-2' carbon, positioned between two nitrogen atoms, will be the most downfield of the imidazole carbons.[3][5]

  • Quaternary Carbons: The carbons at C-2, C-5, and the imidazole carbons C-2', C-4', and C-5' are all part of the aromatic systems. C-2 and C-5 are quaternary within the pyridine ring system.

Enhancing Analysis with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial set of experiments for differentiating carbon types (CH, CH₂, CH₃, and quaternary carbons).[7][8]

  • DEPT-90: This experiment shows signals only for CH carbons.

  • DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks, and CH₂ carbons as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT-90 or DEPT-135 spectra.[9][10]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign each carbon signal.

Predicted ¹³C NMR and DEPT Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-90 SignalDEPT-135 SignalCarbon Type
C-2 (Pyridine)150 - 152AbsentAbsentQuaternary (C)
C-6 (Pyridine)148 - 150PositivePositiveCH
C-4 (Pyridine)137 - 139PositivePositiveCH
C-3 (Pyridine)120 - 122PositivePositiveCH
C-5 (Pyridine)132 - 134AbsentAbsentQuaternary (C)
-CH₂- (Methylene)50 - 52AbsentNegativeCH₂
C-2' (Imidazole)137 - 139PositivePositiveCH
C-5' (Imidazole)128 - 130PositivePositiveCH
C-4' (Imidazole)119 - 121PositivePositiveCH

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// Labels for carbons
C2 [label="C-2", pos="-0.9,1.7!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
C3 [label="C-3", pos="-2.1,-0.8!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
C4 [label="C-4", pos="-2.1,0.8!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
C5 [label="C-5", pos="-0.9,-1.7!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
C6 [label="C-6", pos="0.6,2.2!", pin=true, shape=point, style=filled, fillcolor="#EA4335"];
CH2 [label="-CH₂-", pos="-0.1,-2.2!", pin=true, shape=point, style=filled, fillcolor="#34A853"];
C2_prime [label="C-2'", pos="2.9,0.9!", pin=true, shape=point, style=filled, fillcolor="#4285F4"];
C4_prime [label="C-4'", pos="3.7,-0.5!", pin=true, shape=point, style=filled, fillcolor="#4285F4"];
C5_prime [label="C-5'", pos="2.1,-1.5!", pin=true, shape=point, style=filled, fillcolor="#4285F4"];

// Invisible edges to position labels
mol -- C2;
mol -- C3;
mol -- C4;
mol -- C5;
mol -- C6;
mol -- CH2;
mol -- C2_prime;
mol -- C4_prime;
mol -- C5_prime;

}

Caption: Molecular structure with key carbon assignments.

Part 3: Advanced 2D NMR for Unambiguous Confirmation

For complex molecules, 2D NMR experiments are indispensable for confirming assignments made from 1D spectra.[11][12][13] They reveal correlations between nuclei, providing a definitive connectivity map.

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-3 bonds).[14] A cross-peak between two proton signals in a COSY spectrum confirms they are spin-coupled. For our target molecule, a key correlation would be observed between H-3 and H-4 of the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[15] It is exceptionally powerful for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~5.15 ppm would show a cross-peak to the carbon signal at ~51 ppm, definitively assigning the methylene group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together molecular fragments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Confirmation H1_NMR ¹H NMR Acquisition Assign_H Assign Proton Signals (Chemical Shift, Multiplicity) H1_NMR->Assign_H C13_NMR ¹³C NMR Acquisition Assign_C_Type Determine Carbon Type (CH, CH₂, Cq) C13_NMR->Assign_C_Type DEPT DEPT-135 & DEPT-90 DEPT->Assign_C_Type COSY ¹H-¹H COSY Confirm Confirm Connectivity (COSY Correlations) COSY->Confirm HSQC ¹H-¹³C HSQC Assign_C Assign Carbon Signals (HSQC Correlation) HSQC->Assign_C Assign_H->COSY Assign_H->HSQC Assign_C_Type->Assign_C Assign_C->Confirm Structure Final Structure Elucidation Confirm->Structure

Caption: A typical NMR workflow for structural elucidation.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is paramount for detailed structural analysis in solution, other techniques provide complementary information. A multi-technique approach is a hallmark of rigorous scientific validation.

TechniqueInformation ProvidedAdvantages for This MoleculeLimitations for This Molecule
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure in solution.Unambiguously determines the precise isomer and conformation. Provides a complete structural map.Lower sensitivity compared to MS. Can be complex to interpret without expertise. Tautomerization can sometimes broaden signals.[16]
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS). Fragmentation patterns give structural clues.High sensitivity, requires very little sample. Confirms the elemental composition C₁₀H₉ClN₄.Cannot distinguish between isomers. Provides no information on atomic connectivity.
FTIR Spectroscopy Presence of functional groups (e.g., C=N, C-Cl, aromatic C-H).Quick and simple to perform. Confirms the presence of the aromatic rings and C-Cl bond.[17]Provides only functional group information, not a complete structure. Spectrum can be complex in the fingerprint region.

Part 5: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol 1: Sample Preparation
  • Purity Check: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

  • Massing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ can be used, but be aware that solvent peaks will shift.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved. A clear, homogenous solution is required.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Protocol 2: ¹H and ¹³C NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS or residual solvent peak.

  • ¹³C {¹H} NMR Acquisition (Broadband Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

  • DEPT-135 and DEPT-90 Acquisition:

    • Run the standard DEPT-135 and DEPT-90 pulse programs available in the spectrometer's software library.

    • The number of scans will be comparable to the standard ¹³C experiment. These experiments provide the final layer of data needed for complete assignment.

Conclusion

The comprehensive analysis of this compound using a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques provides an unambiguous and detailed portrait of its molecular structure. By understanding the electronic effects of the chloro, pyridine, and imidazole moieties, one can confidently predict and interpret the resulting spectra. This guide serves as a foundational workflow, demonstrating how the logical application of modern NMR spectroscopy, supported by complementary techniques like MS and FTIR, forms the bedrock of chemical characterization in contemporary research.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.[Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Institutes of Health (NIH).[Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.[Link]

  • Preparation of 2-chloro-5-methylpyridine.
  • 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • 2-Chloro-5-(chloro-meth-yl)pyridine. PubMed.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.[Link]

  • 2-Chloro-5-(chloromethyl)pyridine. ResearchGate.[Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.[Link]

  • Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Institutes of Health (NIH).[Link]

  • Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. ResearchGate.[Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.[Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.[Link]

  • DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie.[Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate.[Link]

  • 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry | OpenStax.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Oriental Journal of Chemistry.[Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps.[Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments Magnetic Resonance.[Link]

  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health (NIH).[Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH.[Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI.[Link]

  • 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.[Link]

  • 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. National Institutes of Health (NIH).[Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)- 4,5-dimethyl-1H-imidazole. MJM.[Link]

  • 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib.[Link]

  • Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. JOCPR.[Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a heterocyclic compound featuring both a chlorinated pyridine and an imidazole moiety, represents a common structural motif in medicinal chemistry. Its characterization is essential for ensuring purity, identifying metabolites, and understanding potential degradation pathways. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only accurate mass measurement but also rich structural information through fragmentation analysis.

This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of this compound. We will explore its fragmentation patterns under two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). By comparing a soft ionization method (ESI) with a technique that imparts slightly more energy (APCI), and by employing collision-induced dissociation (CID), we can construct a comprehensive fragmentation map. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification of complex small molecules.

Part 1: Theoretical Fragmentation Analysis & Predicted Pathways

Understanding the fragmentation of a molecule begins with a theoretical assessment of its structure to identify the most labile bonds. The structure of this compound (Molecular Formula: C₉H₈ClN₃, Monoisotopic Mass: 193.04 Da) contains several key features that will dictate its fragmentation cascade.

  • The Methylene Bridge: The -CH₂- linker between the pyridine and imidazole rings is the most probable site of initial fragmentation. This is a form of benzylic cleavage, which is favored due to the resonance stabilization of the resulting carbocation on the pyridine ring.[1][2] Cleavage at this position can result in two primary fragment ions.

  • The Chloropyridine Moiety: The bond between the pyridine ring and the chlorine atom is another potential cleavage site. The loss of a chlorine radical (Cl•) or a neutral hydrochloric acid (HCl) molecule are common fragmentation pathways for chlorinated aromatic compounds.[3]

  • The Imidazole Ring: The imidazole ring itself is relatively stable and is not expected to undergo ring-opening as a primary fragmentation event.[4] However, after the initial fragmentation, it is known to lose neutral molecules like hydrogen cyanide (HCN).[5]

Based on these principles, we can predict a primary fragmentation pathway initiated by the cleavage of the methylene bridge. This cleavage is the lowest energy pathway and is expected to be the dominant process in tandem MS (MS/MS) experiments.

G cluster_main Predicted Fragmentation Pathway of Protonated this compound parent [M+H]⁺ This compound m/z 194.05 frag1 Chloropyridinylmethyl Cation [C₆H₆ClN]⁺ m/z 127.02 parent->frag1 Benzylic Cleavage (Major Pathway) frag2 Imidazolium Cation [C₃H₅N₂]⁺ m/z 69.05 parent->frag2 Benzylic Cleavage (Minor Pathway) frag3 Fragment from HCl Loss [C₆H₅N]⁺ m/z 91.04 frag1->frag3 - HCl

Caption: Predicted major fragmentation pathways for protonated this compound.

Part 2: Comparative Experimental Design

To empirically validate our theoretical predictions and build a comprehensive fragmentation guide, we propose a dual-pronged analytical approach using LC-MS/MS. This involves subjecting the analyte to two different ionization sources, ESI and APCI, to modulate the initial energy transfer during ionization and observe any resulting differences in in-source fragmentation. Subsequent tandem MS analysis (MS/MS) using collision-induced dissociation (CID) will be used to systematically fragment the protonated molecular ion.

The choice of ionization source is critical. ESI is a very "soft" ionization technique, ideal for preserving the molecular ion and minimizing premature fragmentation, making it the gold standard for accurate mass determination of the parent molecule.[6] In contrast, APCI involves gas-phase chemical ionization, which typically imparts more internal energy to the analyte.[7][8][9] This can sometimes lead to in-source fragmentation, providing clues about the most labile bonds even without CID. Comparing the two provides a more robust analytical dataset.

G cluster_workflow General LC-MS/MS Workflow cluster_ion Ionization Source Comparison prep Sample Preparation (10 µg/mL in 50:50 ACN:H₂O) lc Liquid Chromatography (C18 Column, Gradient Elution) prep->lc esi Source A: ESI (Soft Ionization) lc->esi apci Source B: APCI (Moderate Ionization) lc->apci ms1 MS1: Full Scan Analysis (Precursor Ion Selection, m/z 194.05) esi->ms1 apci->ms1 cid Collision Cell (CID) (Variable Collision Energy) ms1->cid ms2 MS2: Product Ion Scan (Fragment Ion Detection) cid->ms2 data Data Analysis & Comparison ms2->data

Caption: Comparative experimental workflow for fragmentation analysis.

Experimental Protocol A: ESI-MS/MS Analysis

Objective: To characterize the fragmentation pattern starting from a stable, isolated protonated molecular ion.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Nebulizer Pressure: 40 psi.

    • MS1 Analysis: Acquire full scan spectra from m/z 50-400 to confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 194.05.

    • MS2 Analysis (CID): Select m/z 194.05 as the precursor ion. Apply a stepped collision energy profile (e.g., 10, 20, and 40 eV) to observe the onset and evolution of fragment ions.

Experimental Protocol B: APCI-MS/MS Analysis

Objective: To investigate potential in-source fragmentation and compare CID fragments with those from ESI.

  • Sample Preparation: Same as Protocol A.

  • Liquid Chromatography (LC): Same as Protocol A.

  • Mass Spectrometry (APCI):

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 350 °C.

    • Gas Temperature: 300 °C.

    • Nebulizer Pressure: 50 psi.

    • MS1 Analysis: Acquire full scan spectra from m/z 50-400. Compare the relative intensity of the [M+H]⁺ ion at m/z 194.05 to any observed in-source fragments.

    • MS2 Analysis (CID): Select m/z 194.05 as the precursor ion. Apply the same stepped collision energy profile (10, 20, and 40 eV) for direct comparison with ESI data.

Part 3: Expected Data & Comparative Interpretation

By executing the described protocols, we can populate a table of expected results. The comparison between ionization techniques and collision energies provides a multi-faceted view of the molecule's gas-phase chemistry.

Ionization ModeCollision EnergyExpected Key Ions (m/z)Interpretation & Rationale
ESI Low (MS1 Scan)194.05 [M+H]⁺: The protonated molecular ion. ESI is a soft technique, so this ion should be the base peak with minimal to no fragmentation.[6]
ESI Moderate (CID ~20 eV)127.02 , 194.05[C₆H₆ClN]⁺: The chloropyridinylmethyl cation. This is the primary fragment from the most facile cleavage at the methylene bridge. The parent ion is still present.
ESI High (CID ~40 eV)127.02 , 91.04[C₆H₅N]⁺: Loss of HCl from the m/z 127 fragment. At high energy, this secondary fragmentation becomes significant. The parent ion is depleted.
APCI Low (MS1 Scan)194.05 , (127.02)[M+H]⁺ & In-source Fragment: The protonated molecular ion will be dominant, but a small peak at m/z 127.02 may be observed due to the higher energy of the APCI process causing some in-source fragmentation.[7][8]
APCI Moderate (CID ~20 eV)127.02 , 194.05[C₆H₆ClN]⁺: Similar to ESI, this primary fragment will be dominant. The onset of this fragmentation may occur at slightly lower lab-frame collision energies compared to ESI.
APCI High (CID ~40 eV)127.02 , 91.04[C₆H₅N]⁺: The fragmentation pattern at high collision energy is expected to be qualitatively identical to that observed with ESI, confirming the fragmentation pathway.

Trustworthiness of the Protocol: This comparative approach is self-validating. The consistency of the major fragment ions (m/z 127.02 and 91.04) across both ESI and APCI platforms under CID conditions provides high confidence in the proposed fragmentation pathway. The minor differences observed in the MS1 scans (i.e., potential in-source fragmentation in APCI) offer additional insight into the molecule's relative stability.

Conclusion

The mass spectrometric fragmentation of this compound is dominated by a predictable and structurally informative pathway. Under both ESI and APCI conditions with collision-induced dissociation, the primary fragmentation event is a benzylic cleavage at the methylene bridge, yielding a stable chloropyridinylmethyl cation at m/z 127.02. At higher collision energies, this fragment undergoes a subsequent neutral loss of HCl to produce an ion at m/z 91.04.

By employing a comparative approach using both soft (ESI) and slightly more energetic (APCI) ionization techniques, researchers can gain a comprehensive and confident understanding of a molecule's gas-phase behavior. This guide provides the theoretical framework and practical protocols necessary to perform this analysis, serving as a reliable reference for the structural confirmation of this compound and other structurally related molecules in a research and development setting.

References

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A Comparative Guide to Pyyridine-Based Synthetic Intermediates for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The strategic functionalization of the pyridine ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth comparative analysis of key synthetic routes to pivotal pyridine-based intermediates, offering researchers, scientists, and drug development professionals a robust resource for selecting the optimal synthetic strategy. We will delve into classical cyclization reactions and modern catalytic methods, presenting quantitative data, detailed experimental protocols, and the underlying chemical principles that govern these transformations.

Section 1: Classical Cyclization Strategies: Building the Pyridine Core

Time-tested methods for constructing the pyridine ring from acyclic precursors remain indispensable in the synthetic chemist's toolkit. These reactions are valued for their reliability, scalability, and use of readily available starting materials.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a robust multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines and is the foundational route for calcium channel blockers like Nifedipine.[4][5]

Causality Behind Experimental Choices: The reaction is often carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the intermediate enamine formation. The use of a mild acid or base catalyst can accelerate the condensation steps. The final oxidation step is crucial for aromatization and can be achieved with a variety of oxidizing agents, with the choice often dictated by the sensitivity of the substituents on the dihydropyridine ring.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis.

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

    • Heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the solid by filtration and wash with cold ethanol to yield the 1,4-dihydropyridine.

  • Step 2: Oxidation.

    • Dissolve the 1,4-dihydropyridine (1.0 mmol) in acetonitrile (10-20 mL).

    • Add an oxidizing agent such as manganese dioxide (5-10 equivalents).

    • Stir the mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, filter the reaction mixture through celite to remove the solid oxidant.

    • Remove the solvent under reduced pressure and purify the resulting pyridine derivative by column chromatography or recrystallization.

Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation BetaKetoester 2x β-Ketoester BetaKetoester->Condensation Ammonia Ammonia Source Ammonia->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Formation Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Final Product Dihydropyridine->Oxidation Aromatization

Caption: A schematic overview of the Hantzsch pyridine synthesis workflow.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[6] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[6] This method offers broad substrate scope, tolerating a variety of functional groups on both reacting partners.[7]

Causality Behind Experimental Choices: The initial step involves the formation of a pyridinium salt from an α-bromo ketone and pyridine. This salt serves as a stable and easily handleable precursor. The subsequent Michael addition to an α,β-unsaturated carbonyl is facilitated by a base, and the use of ammonium acetate provides the nitrogen atom for the final cyclization and aromatization sequence. The reaction temperature is often elevated to drive the condensation and elimination steps to completion.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Step 1: Synthesis of N-Phenacylpyridinium Bromide.

    • Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in acetone.

    • Add pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature.

    • Stir for 1-2 hours to allow for complete precipitation of the pyridinium salt.

    • Collect the solid by vacuum filtration and wash with cold acetone.

  • Step 2: Kröhnke Reaction.

    • In a flask, mix N-phenacylpyridinium bromide (2.78 g, 10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (20 mL).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2,4,6-triphenylpyridine.

Mechanism of the Kröhnke Pyridine Synthesis

Krohnke_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product PyridiniumSalt α-Pyridinium Methyl Ketone MichaelAdduct Michael Adduct (1,5-Dicarbonyl) PyridiniumSalt->MichaelAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct AmmoniumAcetate Ammonium Acetate Imine Imine Intermediate AmmoniumAcetate->Imine Condensation MichaelAdduct->Imine CyclizedProduct Cyclized Intermediate Imine->CyclizedProduct Cyclization PyridineProduct 2,4,6-Trisubstituted Pyridine CyclizedProduct->PyridineProduct Aromatization (Elimination)

Caption: The mechanistic pathway of the Kröhnke pyridine synthesis.

Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridone derivatives. A modern, greener approach involves a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium.[8] This method is advantageous due to its use of inexpensive and environmentally benign reagents and often results in high yields of the desired products.[8]

Causality Behind Experimental Choices: The use of ammonium carbonate serves a dual purpose: it acts as both the nitrogen source for the pyridine ring and as a mild base to promote the condensation reactions.[8] Performing the reaction in an aqueous medium is a key feature of the green chemistry approach, avoiding the use of volatile organic solvents. The reaction temperature is typically elevated to facilitate the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • In a round-bottom flask, combine ethyl cyanoacetate (1.13 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in water (20 mL).

  • Heat the reaction mixture to 80°C with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired 2-pyridone derivative.

Section 2: Modern Catalytic Approaches: Precision and Efficiency

Transition-metal catalysis has revolutionized the synthesis of functionalized pyridines, offering high levels of regioselectivity and functional group tolerance that are often difficult to achieve with classical methods.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation of pyridines represents a highly atom-economical approach to introduce aryl groups onto the pyridine ring. Palladium catalysis is a prominent method for this transformation. The reaction typically involves the coupling of a pyridine derivative with an aryl halide or triflate.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high efficiency and regioselectivity. The reaction often requires a base to facilitate the C-H activation step. The solvent and temperature are optimized to ensure the stability of the catalytic species and to promote the desired reactivity. For instance, the use of a phosphine ligand can improve the yield of intramolecular C-H arylation reactions.[9]

Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation

  • In a reaction vessel, combine the N-(2-bromophenyl)picolinamide substrate (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as PPh₃ (0.04 mmol, 4 mol%) and a base (e.g., K₂CO₃, 2 mmol).

  • Add a high-boiling aprotic solvent such as DMA (dimethylacetamide).

  • Heat the mixture at 110-140°C for 24-48 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Conceptual Workflow for Pd-Catalyzed C-H Arylation

Pd_CH_Arylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Pyridine Pyridine Substrate CH_Activation C-H Activation Pyridine->CH_Activation ArylHalide Aryl Halide/Triflate OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition OxidativeAddition->CH_Activation Pd(II) Intermediate ReductiveElimination Reductive Elimination CH_Activation->ReductiveElimination ReductiveElimination->Pd_Catalyst Regeneration ArylatedPyridine Arylated Pyridine ReductiveElimination->ArylatedPyridine

Caption: A simplified representation of a palladium-catalyzed C-H arylation cycle.

Section 3: Key Pyridine-Based Synthetic Intermediates

Certain pyridine derivatives serve as crucial building blocks for the synthesis of a wide range of pharmaceuticals.

2-Chloropyridine

2-Chloropyridine is a versatile intermediate used in the synthesis of numerous active pharmaceutical ingredients. It can be prepared through various methods, including the direct chlorination of pyridine at high temperatures or from pyridine N-oxide.[10][11]

Industrial Synthesis: A common industrial method involves the vapor-phase chlorination of pyridine at temperatures above 300°C.[11] Another approach involves the reaction of pyridine N-oxide with a chlorinating agent like oxalyl chloride.[12]

Pyridine N-Oxide

Pyridine N-oxide is a key intermediate that activates the pyridine ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to pyridine itself. It is typically prepared by the oxidation of pyridine using a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).[13][14][15]

Experimental Protocol: Synthesis of Pyridine N-Oxide

  • In a flask, dissolve pyridine in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent, such as 30% hydrogen peroxide, while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize any excess acid and oxidant, then extract the pyridine N-oxide. Purification is typically achieved by distillation or crystallization.

Section 4: Comparative Performance of Synthetic Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, substrate scope, reaction conditions, and overall efficiency.

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Hantzsch Synthesis Multi-component reaction for 1,4-dihydropyridines and pyridines.Good to excellent (often >80-90% for the initial condensation).[16]High convergence, operational simplicity, readily available starting materials.Limited to symmetrically substituted pyridines in its classical form; requires a separate oxidation step.
Kröhnke Synthesis Convergent synthesis of 2,4,6-trisubstituted pyridines.Good to high.[6][7]Broad substrate scope, tolerates various functional groups.Can require multi-step preparation of the pyridinium salt precursor.
Guareschi-Thorpe Synthesis Synthesis of 2-pyridone derivatives.High to excellent, especially with modern green protocols.[8]Uses inexpensive and environmentally friendly reagents; often simple work-up.Primarily yields 2-pyridone structures.
Pd-Catalyzed C-H Arylation Direct introduction of aryl groups onto the pyridine ring.Moderate to excellent, highly dependent on substrate and conditions.[9][17]High atom economy, allows for late-stage functionalization.Requires expensive transition metal catalysts; can have regioselectivity challenges.

Section 5: Application in Drug Synthesis

The intermediates and methods discussed are instrumental in the synthesis of numerous marketed drugs.

  • Nifedipine: This calcium channel blocker is synthesized using the Hantzsch reaction, where 2-nitrobenzaldehyde is condensed with two equivalents of methyl acetoacetate and ammonia.[5][18]

  • Isoniazid: A key anti-tuberculosis drug, isoniazid can be synthesized from 4-methylpyridine, which is first oxidized to isonicotinic acid, followed by reaction with hydrazine.[19][20] Another route starts from 4-cyanopyridine.[19]

  • Atorvastatin (Lipitor®): A crucial intermediate for the synthesis of this blockbuster cholesterol-lowering drug is a functionalized pyrrole, which is formed via a Paal-Knorr condensation.[21][22] While not a direct pyridine synthesis, the core chemistry of ring formation from acyclic precursors is conceptually related, and pyridine derivatives are used in other parts of the synthesis of statins.[23][24]

Conclusion

The synthesis of pyridine-based intermediates is a dynamic field, with both classical and modern methods offering distinct advantages. For researchers in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and strategic construction of novel therapeutic agents. The choice of method should be guided by the specific target molecule, desired substitution pattern, and considerations of scalability and environmental impact. This guide provides a foundational understanding to aid in these critical decisions, empowering chemists to navigate the rich landscape of pyridine chemistry.

References

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A Comparative Spectroscopic Guide to the Structural Validation of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Synthesis of novel compounds, such as the promising scaffold 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, necessitates a robust validation process to ensure that the intended molecular architecture has been achieved. This guide provides an in-depth, comparative analysis of the expected spectroscopic signatures of this compound, offering a roadmap for its structural elucidation using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The causality behind employing a multi-technique approach lies in the complementary nature of these spectroscopic methods. While one technique may provide information about the proton environment, another reveals the carbon backbone, and others elucidate functional groups and overall molecular mass. It is the synergy of these data points that builds a self-validating system, leaving little room for structural ambiguity. This guide will delve into the predicted data for our target molecule and compare it with plausible alternative structures, demonstrating how a confluence of evidence leads to confident structural assignment.

The Molecular Structure: A Hybrid of Two Key Heterocycles

The target molecule, this compound, with a molecular formula of C₉H₈ClN₃ and a molecular weight of 193.64 g/mol , brings together a substituted pyridine ring and an imidazole ring, linked by a methylene bridge. This unique combination of heterocycles is of interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and imidazole scaffolds.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of structurally similar compounds, such as 2-chloro-5-methylpyridine and N-benzylimidazole, we can predict the following ¹H NMR spectrum.[1][2] The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6' (Pyridine)~8.3Doublet~2.51H
H-4' (Pyridine)~7.6Doublet of Doublets~8.0, 2.51H
H-3' (Pyridine)~7.4Doublet~8.01H
H-2 (Imidazole)~7.7Singlet-1H
H-4 (Imidazole)~7.1Singlet-1H
H-5 (Imidazole)~6.9Singlet-1H
-CH₂-~5.3Singlet-2H

Causality of Predictions:

  • Pyridine Ring Protons (H-6', H-4', H-3'): The signals for the pyridine ring are predicted based on data for 2-chloropyridine derivatives. The proton at the 6-position (H-6') is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling pattern arises from the ortho and meta relationships between the protons.

  • Imidazole Ring Protons (H-2, H-4, H-5): The chemical shifts for the imidazole protons are predicted from data on N-substituted imidazoles. The proton at the 2-position (H-2) is typically the most deshielded.

  • Methylene Linker (-CH₂-): The singlet at approximately 5.3 ppm is characteristic of a methylene group situated between two aromatic rings.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction.

Comparative Analysis: Distinguishing from Isomers

Consider a potential isomer, such as 2-chloro-3-(1H-imidazol-1-ylmethyl)pyridine. In this case, the coupling patterns of the pyridine protons would be significantly different, allowing for clear differentiation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically gives rise to a single sharp peak.

Predicted ¹³C NMR Spectrum of this compound

Drawing on data from 2-chloropyridine and N-benzylimidazole, the predicted ¹³C NMR spectrum is as follows.[3]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)~151
C-6' (Pyridine)~150
C-4' (Pyridine)~139
C-5' (Pyridine)~135
C-3' (Pyridine)~124
C-2 (Imidazole)~137
C-4 (Imidazole)~129
C-5 (Imidazole)~120
-CH₂-~50

Causality of Predictions:

  • Pyridine Ring Carbons: The carbon attached to the chlorine atom (C-2') and the carbon adjacent to the nitrogen (C-6') are expected to be the most downfield.

  • Imidazole Ring Carbons: The chemical shifts are typical for an N-substituted imidazole ring.

  • Methylene Linker Carbon: The methylene carbon signal is expected to appear in the range of 45-55 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

  • Instrumentation: A 100 MHz or higher spectrometer is recommended.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum of this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic (Pyridine and Imidazole)
2950-2850C-H stretchAliphatic (-CH₂-)
1600-1450C=C and C=N stretchingAromatic Rings
~1100C-Cl stretchChloroalkane

Causality of Predictions:

  • Aromatic C-H Stretch: The presence of both pyridine and imidazole rings will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methylene linker will show C-H stretching absorptions below 3000 cm⁻¹.

  • Aromatic Ring Stretching: The C=C and C=N bonds within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A band corresponding to the C-Cl stretch of the chloropyridine moiety is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Analysis: The positions and intensities of the absorption bands are analyzed.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): A prominent peak is expected at m/z 193, corresponding to the molecular weight of the compound. An isotope peak at m/z 195 with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of the imidazole ring to give a fragment at m/z 126.

    • Cleavage of the methylene bridge to produce an imidazolylmethyl cation at m/z 81.

    • Fragmentation of the pyridine ring.

Causality of Predictions:

The fragmentation pattern is predicted based on the known fragmentation behaviors of pyridine and imidazole derivatives. The bonds benzylic to the pyridine and imidazole rings are likely to be the most labile.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The mass-to-charge ratios of the resulting ions are measured.

Visualizing the Validation Workflow

To provide a clear overview of the structural validation process, the following workflow diagram is presented.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_validation Structural Validation synthesis Synthesized Compound (Presumed Structure) nmr_h ¹H NMR synthesis->nmr_h Acquire Experimental Data nmr_c ¹³C NMR synthesis->nmr_c Acquire Experimental Data ir IR Spectroscopy synthesis->ir Acquire Experimental Data ms Mass Spectrometry synthesis->ms Acquire Experimental Data compare Compare Experimental vs. Predicted Data nmr_h->compare nmr_c->compare ir->compare ms->compare predict Predicted Spectroscopic Data (Based on Analogs) predict->compare valid Structure Confirmed compare->valid Match invalid Structure Incorrect (Re-evaluate Synthesis/Purification) compare->invalid Mismatch G cluster_mol Molecular Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals cluster_ir IR Absorptions cluster_ms MS Fragments mol Pyridine Ring Methylene Bridge Imidazole Ring h_nmr Aromatic Protons (Pyridine) ~7.4-8.3 ppm Methylene Protons ~5.3 ppm Aromatic Protons (Imidazole) ~6.9-7.7 ppm mol:p->h_nmr mol:m->h_nmr mol:i->h_nmr c_nmr Aromatic Carbons (Pyridine) ~124-151 ppm Methylene Carbon ~50 ppm Aromatic Carbons (Imidazole) ~120-137 ppm mol:p->c_nmr mol:m->c_nmr mol:i->c_nmr ir ir mol:p->ir mol:m->ir mol:i->ir ms M⁺ at m/z 193/195 Pyridinylmethyl Cation m/z 126 Imidazolylmethyl Cation m/z 81 mol->ms

Caption: Logical connections between molecular fragments and their predicted spectroscopic signals.

Conclusion

The structural validation of this compound is a critical step in its chemical research and development. By systematically applying ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing the acquired experimental data with the predicted values outlined in this guide, researchers can achieve a high degree of confidence in the structure of their synthesized material. This multi-faceted approach not only confirms the identity of the target molecule but also provides a comprehensive characterization that is essential for publication, patenting, and further investigation in drug discovery programs.

References

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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 2-Chloro- vs. 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] The functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions is therefore a critical transformation in the synthetic chemist's toolbox. A frequent and pivotal decision in planning these syntheses is the choice of the halide on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyridines and 2-bromopyridines in key coupling reactions, supported by experimental data, to inform logical substrate selection and protocol optimization.

The Mechanistic Divide: Understanding the Root of Reactivity Differences

The disparate behavior of 2-chloro- and 2-bromopyridines in coupling reactions is not arbitrary; it is governed by fundamental principles of organometallic chemistry. The primary determinant is the strength of the carbon-halogen (C-X) bond, which directly impacts the rate-determining step of most cross-coupling cycles: oxidative addition .[1][2]

  • Carbon-Halogen Bond Dissociation Energy (BDE):

    • C-Cl Bond: ~339 kJ/mol[1]

    • C-Br Bond: ~276 kJ/mol[1]

The significantly stronger C-Cl bond requires a higher activation energy to break. In the context of a palladium-catalyzed cycle, this means the initial insertion of the Pd(0) catalyst into the C-X bond is much more challenging for a chloropyridine than for its bromo counterpart.[1][3]

  • The Oxidative Addition Step: This crucial step, where the palladium catalyst transitions from Pd(0) to a Pd(II) species, is where the halopyridine enters the catalytic cycle. The facility of this step often dictates the overall reaction rate and the conditions required for an efficient transformation.[2][4] The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, making it more susceptible to oxidative addition compared to other positions on the ring.[3] However, this electronic activation is often not enough to overcome the high C-Cl bond strength without specialized catalytic systems.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Key Coupling Reactions: A Data-Driven Comparison

While 2-bromopyridines are generally more reactive, significant advancements in catalyst technology have narrowed the performance gap, making the more economical 2-chloropyridines highly attractive substrates.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery. The choice of halide has a profound impact on catalyst selection and reaction conditions.

SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C) / TimeYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Ligand IK₂CO₃DMF/H₂O120 / 10 min (MW)~85-90[5]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Ligand IK₂CO₃DMF/H₂O120 / 10 min (MW)~70-75[5]
2-Chloropyridine4-Tolylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 18 h95[6]
2-Chloropyridine4-MeO-Ph-B(OH)₂Pd(OAc)₂ / XPhosK₃PO₄Dioxane100 / 12 h98[6]

Field Insights & Causality:

  • For 2-Bromopyridines: Simpler phosphine ligands like PPh₃ or even ligandless systems can be effective under the right conditions. The oxidative addition is facile, and the reaction often proceeds smoothly.

  • For 2-Chloropyridines: Success hinges on the use of sophisticated, bulky, and electron-rich ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are exemplary.[6] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to cleave the strong C-Cl bond.[6] N-heterocyclic carbenes (NHCs) also serve as powerful ligands for this purpose.[6]

Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of C-N bonds is critical for synthesizing a vast number of bioactive molecules. Here too, the C-Br bond's lability gives 2-bromopyridines a reactivity advantage.

SubstrateAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene8095[7]
2-BromopyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11092[8]
2-ChloropyridineAnilinePd(OAc)₂ / XPhost-BuONaToluene100High[9]
2,4-DichloropyridineAnilinePd₂(dba)₃ / DavePhosNaOt-BuToluene8091 (at C2)[10]

Field Insights & Causality: The Buchwald-Hartwig amination is an established and powerful method.[11][12] For 2-chloropyridines, the challenge of oxidative addition is compounded by potential catalyst inhibition by the amine coupling partner or the pyridine product itself. The use of sterically hindered, electron-rich phosphine ligands is crucial. These ligands create a coordinatively unsaturated and highly reactive palladium center that can overcome the high activation barrier of C-Cl bond cleavage while accelerating the final reductive elimination step to release the product.[11] In cases like 2,4-dichloropyridine, the reaction shows high regioselectivity for the more electronically activated C2 position, even with a C-Cl bond.[10]

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction provides a direct route to alkynylpyridines, important intermediates in synthesis. The reactivity trend I > Br >> Cl is particularly pronounced here.[13]

SubstrateAlkyneCatalyst System (Pd / Cu / Ligand)BaseSolventTemp (°C) / TimeYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF100 / 3 h96[14]
2-ChloropyridineTMS-acetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF120 / 5-25 min (MW)Excellent[15]
3-Bromo-2-chloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65 / 12 h98 (at C3-Br)[16]

Field Insights & Causality: Traditional Sonogashira couplings are often sluggish with chloro-substrates. However, the use of microwave heating can dramatically accelerate the reaction, allowing for the efficient coupling of 2-chloropyridines.[15] In di-halogenated systems like 3-bromo-2-chloropyridine, the reaction demonstrates excellent chemoselectivity, with the coupling occurring exclusively at the weaker C-Br bond under standard conditions, leaving the C-Cl bond intact for subsequent functionalization.[3][16]

A Practical Workflow: Protocol and Decision-Making

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for comparing the two substrates. Note the typical adjustments for the less reactive 2-chloropyridine (more active catalyst/ligand, stronger base).

Objective: To synthesize 2-(4-methoxyphenyl)pyridine from either 2-bromo- or 2-chloropyridine.

Materials:

  • Halopyridine: 2-Bromopyridine OR 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Source: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand:

    • For 2-Bromopyridine: PPh₃ (0.04 mmol, 4 mol%)

    • For 2-Chloropyridine: SPhos (0.04 mmol, 4 mol%)

  • Base:

    • For 2-Bromopyridine: K₂CO₃ (2.0 mmol, 2.0 equiv)

    • For 2-Chloropyridine: K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halopyridine, boronic acid, palladium source, ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with 2-bromopyridine are typically complete within 2-6 hours, while those with 2-chloropyridine may require 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)pyridine.[1][6]

Decision-Making Workflow

Choosing the right starting material is a balance of reactivity, cost, and availability. This workflow can guide your decision.

Halopyridine_Decision_Tree Start Start: Plan Pyridine Coupling Cost Is cost/availability a primary constraint? Start->Cost Reactivity Are mild conditions or rapid reaction essential? Cost->Reactivity No UseChloro Consider 2-Chloropyridine. Plan for more forcing conditions and specialized catalysts. Cost->UseChloro Yes Catalyst Do you have access to advanced ligands (e.g., Buchwald's)? Reactivity->Catalyst No UseBromo Consider 2-Bromopyridine. Milder conditions and simpler catalysts are often sufficient. Reactivity->UseBromo Yes Catalyst->UseChloro Yes Catalyst->UseBromo No (Or acquire necessary catalysts)

Caption: A decision workflow for selecting between 2-chloro- and 2-bromopyridines.

Conclusion and Outlook

The choice between 2-chloropyridines and 2-bromopyridines is a nuanced one, guided by a trade-off between inherent reactivity and substrate cost.

  • 2-Bromopyridines remain the substrate of choice when high reactivity, mild conditions, and rapid development are paramount. Their lower C-Br bond dissociation energy ensures a more facile oxidative addition, often allowing for the use of simpler, less expensive catalysts and shorter reaction times.

  • 2-Chloropyridines , while inherently less reactive, represent a more economical and often more readily available starting material. The initial challenges posed by the strong C-Cl bond have been largely surmounted by remarkable progress in catalyst development. The advent of bulky, electron-rich biarylphosphine and NHC ligands has rendered the coupling of 2-chloropyridines a routine and high-yielding transformation in modern synthetic labs.[1][6]

For drug development professionals and researchers, understanding the underlying mechanistic principles and the specific catalyst systems required for each substrate is key. While bromopyridines offer a path of lower activation energy, the cost-effectiveness of chloropyridines, enabled by modern catalysis, makes them an indispensable tool for large-scale synthesis and process chemistry.

References

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. DOI: 10.1039/D2SC00174H.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Yaka, V. et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Various Authors. (2016). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
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  • Leitch, D. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
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  • Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. PubMed.
  • BenchChem. (2025). 2-Bromopyrazine vs. 2-Chloropyrazine: A Comparative Guide to Suzuki Coupling Reactivity.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
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  • Kumar, S., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
  • Wikipedia. (n.d.). Sonogashira coupling.
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  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ChemicalBook. (n.d.). 2-Chloropyridine.
  • BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine.
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  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
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A Comparative Guide to the Biological Activity of 2-Chloro-5-(1H-imidazol-1-ylmethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for discovering novel therapeutic agents with enhanced potency and unique activity profiles. The imidazole ring is a cornerstone of many successful drugs, particularly antifungal agents, due to its ability to coordinate with metallic ions in enzyme active sites.[1][2] Similarly, the pyridine scaffold is a privileged structure, found in numerous FDA-approved drugs, and is known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

This guide focuses on the biological potential of the hybrid scaffold, 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine . While this specific molecule (CAS 230617-61-5) serves as a foundational structure, comprehensive biological data on it is sparse in public literature.[4][5] Therefore, this document provides a comparative analysis of its closely related analogs, for which significant experimental data exists. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential of the parent scaffold and guide future drug discovery efforts. We will delve into the primary mechanisms of action, compare antifungal and anticancer activities supported by experimental data, and provide detailed protocols for key biological assays.

Primary Mechanism of Action: Antifungal Activity

The most well-documented mechanism of action for imidazole-containing compounds is the inhibition of fungal ergosterol biosynthesis.[6] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Imidazole antifungals act by targeting and inhibiting the enzyme lanosterol 14α-demethylase , a fungal cytochrome P450 enzyme (CYP51).[6] The basic nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting its substrate, lanosterol, into the precursors of ergosterol. This inhibition leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular contents.

  • Accumulation of Toxic Sterols: The blockage of the pathway causes a buildup of methylated sterol precursors (like lanosterol), which are toxic to the fungal cell and further disrupt membrane function.[6]

This dual-pronged assault ultimately leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol cyclase Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (CYP51) Lanosterol->Inhibition Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Imidazole Imidazole Scaffold (e.g., 2-chloro-5-(imidazolylmethyl)pyridine) label_inhibit INHIBITION Inhibition->label_inhibit

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole-based compounds.

Comparative Analysis of Biological Activity

The following sections compare the experimentally determined biological activities of various analogs, categorized by their therapeutic potential.

Antifungal Activity

While direct data for the parent compound is unavailable, studies on related benzimidazole structures provide valuable SAR insights. A study on 2-chloromethyl-1H-benzimidazole derivatives demonstrated that substitutions on an attached phenyl ring significantly influence antifungal potency against various phytopathogenic fungi.[7]

Key SAR Insights from Benzimidazole Analogs:

  • Halogenation: The introduction of a chlorine atom at the para-position of a terminal benzene ring was shown to increase antifungal activity.[7] This suggests that the chloro-substituent on the pyridine ring of our core scaffold is likely a favorable feature for potency.

  • Sulfonyl Groups: The presence of a sulfonyl group was found to be critical for the inhibition of certain fungal species, such as C. gloeosporioides.[7]

Compound/AnalogFungal SpeciesIC50 (µg/mL)Reference
Analog 5b (with sulfonyl group)C. gloeosporioides11.38[7]
Analog 7f (para-chloro substitution)B. cinerea13.36[7]
Analog 4m (unsubstituted benzene)F. solani18.60[7]
Hymexazol (Commercial Fungicide)B. cinerea8.92[7]
(Data synthesized from a study on 2-chloromethyl-1H-benzimidazole derivatives)

These findings underscore that modifications to the pyridine ring or the addition of functional groups to a terminal aromatic moiety could be effective strategies for optimizing the antifungal activity of the this compound scaffold.

Anticancer and Kinase Inhibitory Activity

The imidazole-pyridine core is a versatile scaffold for developing potent anticancer agents, often by targeting specific protein kinases that are dysregulated in cancer.

A study focused on 3-(diaryl-1H-imidazol-2-yl)pyridine analogs revealed significant cytotoxic activity against several breast cancer cell lines.[8] The core structure is closely related to our compound of interest, differing mainly in the linker and the substitutions on the imidazole ring.

CompoundSubstitution on Imidazole (N-1)Cell LineIC50 (µM)Reference
5a -HBT47426.15[8]
5c -ethylBT47414.12[8]
5d -propylBT47411.14[8]
5e -butylBT4748.14[8]
Doxorubicin (Control)N/ABT4741.12[8]
(Data shows activity against the BT474 breast cancer cell line)

The clear trend indicates that increasing the length of the N-1 alkyl chain on the imidazole ring enhances cytotoxic activity.[8] This provides a clear path for optimizing the this compound scaffold for anticancer applications.

Analogs with a fused imidazo[4,5-b]pyridine core have been developed as potent dual inhibitors of FLT3 and Aurora kinases, which are key targets in acute myeloid leukemia (AML).[9]

CompoundR² SubstituentAurora-A IC50 (µM)hERG Inhibition (@10µM)Reference
21a 1-methyl-1H-imidazol-5-yl0.01394%[9]
21i 1-methyl-1H-pyrazol-4-yl0.02167%[9]
22d 1,3-dimethyl-1H-pyrazol-4-yl0.00748%[9]
(Data synthesized from a study on imidazo[4,5-b]pyridine-based kinase inhibitors)

This research highlights a critical aspect of drug design: the trade-off between target potency and off-target effects like hERG inhibition, which can cause cardiotoxicity. While the 1-methyl-imidazolyl analog (21a ) was a potent Aurora-A inhibitor, its high hERG activity was undesirable.[9] Replacing the imidazole with a pyrazole (21i , 22d ) maintained high potency while reducing hERG liability, demonstrating how subtle changes to the heterocyclic system can fine-tune the pharmacological profile.[9]

A series of fused imidazo[1,2-a]pyridine derivatives were investigated as inhibitors of Nek2 kinase, a target in gastric cancer.[10]

CompoundKey SubstituentMGC-803 Cell IC50 (µM)Reference
28a 4-fluorophenyl0.11[10]
28d 4-methoxyphenyl0.057[10]
28e 3-methoxy-4-hydroxyphenyl0.038[10]
(Data shows proliferation inhibitory activity against the MGC-803 gastric cancer cell line)

The results show that electron-donating groups (methoxy, hydroxy) on the terminal phenyl ring significantly enhance the antiproliferative activity, with compound 28e showing a potent IC50 of just 38 nM.[10]

Summary of Structure-Activity Relationships (SAR)

Based on the comparative data from related analogs, we can establish a preliminary SAR map for the this compound scaffold. This map provides a logical framework for designing next-generation compounds with optimized biological activity.

Caption: Structure-Activity Relationship (SAR) summary for the (imidazolylmethyl)pyridine scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for two key assays discussed in this guide.

Protocol 1: Ergosterol Biosynthesis Inhibition Assay

This protocol is designed to quantify the amount of ergosterol in fungal cells, allowing for the direct measurement of inhibition by test compounds.

Rationale: This is a target-based assay that directly validates the primary mechanism of action for imidazole antifungals. By measuring the end-product of the pathway, we can quantify the upstream inhibitory effect of the compounds.

Step-by-Step Methodology: [1][11]

  • Fungal Culture Preparation:

    • Grow the selected fungal strain (e.g., Aspergillus fumigatus, Candida albicans) in a suitable liquid medium (e.g., MM, Sabouraud Dextrose Broth) to mid-log phase.

    • Prepare a series of cultures, including a no-treatment control, a vehicle control (e.g., DMSO), and several concentrations of the test compound (e.g., this compound analog).

    • Incubate the cultures for a defined period (e.g., 18-24 hours) under appropriate conditions.

  • Harvesting and Saponification:

    • Harvest the mycelia/cells by filtration or centrifugation. Wash thoroughly with sterile distilled water.

    • Dry the biomass completely (e.g., lyophilize or oven dry at 60°C) and record the dry weight.

    • To the dried biomass, add 3 mL of a 25% alcoholic potassium hydroxide solution (KOH in 3:2 methanol:ethanol). Vortex vigorously for 1 minute.

    • Incubate the mixture in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • Allow the samples to cool to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-pentane to each sample.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the pentane (upper) layer.

    • Centrifuge briefly to separate the phases and carefully transfer the upper pentane layer to a clean glass tube.

    • Repeat the pentane extraction two more times, pooling the extracts.

  • Analysis by HPLC:

    • Evaporate the pooled pentane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried sterols in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the sample via High-Performance Liquid Chromatography (HPLC) using a C18 column.

    • Use a mobile phase such as methanol at a flow rate of 1 mL/min.

    • Detect ergosterol by its absorbance at 282 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of pure ergosterol.

    • Calculate the ergosterol concentration in the samples based on the standard curve.

    • Express the final result as µg of ergosterol per mg of fungal dry weight. The percentage of inhibition is calculated relative to the vehicle control.

Protocol 2: MTT Cell Viability and Cytotoxicity Assay

This protocol measures the metabolic activity of mammalian cells, which serves as an indicator of cell viability and proliferation. It is essential for evaluating the anticancer potential and general cytotoxicity of compounds.

Rationale: This is a robust, colorimetric assay that provides quantitative data on a compound's effect on cell viability. The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases of metabolically active cells, making the amount of formazan produced directly proportional to the number of living cells.[12][13]

MTT_Workflow Start Start Step1 Seed cells in 96-well plate (e.g., 10,000 cells/well) Start->Step1 Step2 Incubate for 24h to allow cell adhesion Step1->Step2 Step3 Treat cells with various concentrations of test compound Step2->Step3 Step4 Incubate for desired exposure time (24-72h) Step3->Step4 Step5 Add MTT reagent (0.5 mg/mL final concentration) Step4->Step5 Step6 Incubate for 2-4h at 37°C (purple formazan crystals form) Step5->Step6 Step7 Solubilize crystals (e.g., add 100 µL DMSO) Step6->Step7 Step8 Measure absorbance at ~570 nm Step7->Step8 End Calculate % Viability and IC50 Value Step8->End

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology: [12][13][14]

  • Cell Plating:

    • Harvest logarithmically growing cells (e.g., MCF-7, A549) using trypsin.

    • Perform a cell count and prepare a suspension at the desired density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'medium only' blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm if possible).

  • Data Analysis:

    • Subtract the average absorbance of the 'medium only' blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this parent compound is limited, a comparative analysis of its analogs provides a clear and compelling rationale for its potential in both antifungal and anticancer applications.

The structure-activity relationship data strongly suggests that the core scaffold can be strategically modified to enhance potency and fine-tune pharmacological properties. For antifungal development, exploring substitutions on the pyridine ring, guided by the positive effects of halogenation seen in related systems, is a logical next step. For anticancer applications, derivatization at the N-1 position of the imidazole and the exploration of fused heterocyclic systems (imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines) have proven to be highly effective strategies for generating potent kinase inhibitors.

Future research should focus on the synthesis and systematic evaluation of a focused library of analogs based on the SAR insights presented here. This should be coupled with early-stage ADME/Tox profiling, including assessments of metabolic stability and hERG liability, to identify lead candidates with both high potency and a favorable safety profile for further preclinical development.

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Sources

comparative analysis of pyridine and imidazole basicity in derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Basicity of Pyridine and Imidazole Derivatives for Researchers and Drug Developers

Introduction: The Central Role of Nitrogen Heterocycles

Pyridine and imidazole are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. Their nitrogen atoms provide a locus of basicity that is critical for a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to crucial drug-receptor binding interactions. While both are aromatic nitrogen heterocycles, their electronic structures are fundamentally different, leading to significant and often nuanced variations in basicity, especially when considering their substituted derivatives.

This guide offers a comparative analysis of the basicity of pyridine and imidazole derivatives. Moving beyond a simple recitation of pKₐ values, we will explore the underlying electronic principles—aromaticity, resonance, and inductive effects—that govern their behavior. We will provide a framework for predicting how substituents modulate basicity, supported by experimental data, and conclude with a robust, field-proven protocol for pKₐ determination to empower your own research.

The Fundamentals of Basicity: A Tale of Two Rings

The basicity of these heterocycles is determined by the availability of the lone pair of electrons on a nitrogen atom to accept a proton. The key distinction lies in the electronic environment of this lone pair.

Pyridine: In pyridine, a six-membered ring, the nitrogen atom is sp² hybridized. Its lone pair resides in an sp² orbital, orthogonal to the aromatic π-system.[1][2] This means the lone pair is not involved in maintaining aromaticity and is available for protonation. The pKₐ of its conjugate acid, the pyridinium ion, is approximately 5.23.[1][3]

Imidazole: Imidazole is a five-membered ring containing two nitrogen atoms.[4] One nitrogen (N-1) is "pyrrole-like," and its lone pair is integral to the 6π electron aromatic system, making it non-basic.[2][5] The other nitrogen (N-3) is "pyridine-like," with its lone pair residing in an sp² orbital outside the aromatic system, making it the basic center.[6]

Imidazole is substantially more basic than pyridine, with the pKₐ of its conjugate acid (the imidazolium ion) being approximately 7.0.[4][7] This sixty-fold increase in basicity is a direct consequence of the stability of its conjugate acid.[4][8] Upon protonation of the N-3 nitrogen, the resulting positive charge is delocalized across both nitrogen atoms through resonance. This charge delocalization, which is not possible in the pyridinium ion, provides significant stabilization, making the parent imidazole a stronger base.[9][10]

Figure 1. Protonation equilibrium of pyridine and imidazole.

Comparative Analysis: The Influence of Substituents

The introduction of substituents dramatically alters the basicity of both rings. The effect is dictated by the interplay of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), amino (-NH₂), and methoxy (-OCH₃) increase electron density on the ring. This enhances the basicity of the nitrogen by stabilizing the positive charge of the conjugate acid.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease electron density on the ring. This destabilizes the conjugate acid, thereby decreasing basicity.

The position of the substituent is also critical, as it determines whether inductive or resonance effects dominate.

SubstituentPositionPyridine Derivative pKₐImidazole Derivative pKₐPredominant Effect & Rationale
None -5.23 [1][3]7.00 [7]Baseline comparison.
-CH₃ 2-6.20[11]7.55 (2-Methyl)+I (Inductive) effect of the methyl group increases electron density.
3-5.52[11]-+I effect is weaker at the meta position.
4-6.08[11]7.52 (4-Methyl)Strong +I effect increases electron density directly on the nitrogen.
-NH₂ 2-6.869.0 (2-Amino)Strong +R (Resonance) effect significantly increases electron density.
4-9.179.6 (4-Amino)+R effect is maximized at the para position, leading to a large increase in basicity.
-Cl 2-0.72[12]5.9 (2-Chloro)Strong -I effect from the electronegative chlorine atom drastically reduces basicity.
3-2.84[12]--I effect is still strong, but less impactful than at the ortho position.
4-3.835.7 (4-Chloro)-I effect dominates, reducing basicity.
-NO₂ 3-0.815.7 (4(5)-Nitro)Strong -I and -R effects make the ring very electron-deficient, greatly reducing basicity.
4-1.61-The combined -I and -R effects are maximized, resulting in a very weak base.

Note: pKₐ values are for the conjugate acid of the listed compound and can vary slightly between sources. Data compiled from multiple sources.[11][12][13][14][15]

Key Insights from the Data:

  • Consistent Superiority of Imidazole: Across all comparable derivatives, the imidazole scaffold remains significantly more basic than its pyridine counterpart. The inherent resonance stabilization of the imidazolium cation provides a higher baseline basicity that is modulated, but not overcome, by substituents.

  • Sensitivity to Substituents: Both rings are highly sensitive to the electronic nature of substituents. Strong EDGs like -NH₂ can increase basicity by several orders of magnitude, while strong EWGs like -NO₂ can render the compounds nearly non-basic.

  • Positional Effects in Pyridine: The basicity of substituted pyridines is acutely dependent on the substituent's position. For instance, the basicity-enhancing effect of a methyl group is much stronger at the 2- and 4-positions than at the 3-position due to the direct influence on the nitrogen atom.[16] Conversely, the basicity-decreasing effect of a chloro group is most pronounced at the 2-position.[16]

  • Tautomerism in Imidazole: For asymmetrically substituted imidazoles (e.g., 4-nitroimidazole), it's important to consider the existence of tautomers (e.g., 4-nitro and 5-nitro). The measured pKₐ reflects the equilibrium mixture.[17]

Experimental Protocol: Potentiometric Titration for pKₐ Determination

Accurate pKₐ determination is essential for quantitative structure-activity relationship (QSAR) studies. Potentiometric titration is a reliable and widely used method.[18]

Principle: This method involves monitoring the pH of a solution of the base as a strong acid titrant is incrementally added. The pKₐ is the pH at which the base is exactly half-protonated, corresponding to the midpoint of the steepest portion of the titration curve.[18]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (e.g., 0.01 M of your derivative in water or co-solvent) D Add Initial pH Reading (Before adding any titrant) A->D B Standardize Titrant (e.g., 0.1 M HCl) E Add Incremental Volumes of Titrant (e.g., 0.1 mL aliquots) B->E C Calibrate pH Meter (Use at least two standard buffers, e.g., pH 4.00 and 7.00) C->D D->E F Record pH After Each Addition (Allow reading to stabilize) E->F Stir constantly F->E Repeat until past equivalence point G Plot pH vs. Volume of Titrant F->G H Determine Equivalence Point (V_eq) (Maximum of the first derivative plot, ΔpH/ΔV) G->H I Find pH at Half-Equivalence Point (V_eq / 2) H->I J Result: pKa = pH at V_eq / 2 I->J

Figure 2. Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation and Calibration (The Self-Validating System):

    • Analyte Solution: Prepare an aqueous solution of the heterocyclic base at a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent like methanol or DMSO can be used, but this will yield an apparent pKₐ (pKₐ') specific to that solvent system.

    • Titrant: Prepare and standardize a solution of a strong acid (e.g., 0.1 M HCl). Standardization against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) is crucial for accuracy.

    • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKₐ. This step is non-negotiable and ensures the trustworthiness of your pH measurements.

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Record the initial pH.

    • Add the standardized acid titrant in small, precise increments (e.g., 0.05-0.20 mL) using a burette.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue adding titrant until the pH change becomes minimal well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This generates the characteristic sigmoidal titration curve.[18]

    • Identify the equivalence point (Vₑ), which is the point of maximum slope. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • The pKₐ of the conjugate acid of your base is equal to the pH value at the half-equivalence point (Vₑ/2).[18]

Conclusion

The basicity of pyridine and imidazole derivatives is a nuanced yet predictable property governed by fundamental electronic principles. While imidazole and its derivatives are consistently stronger bases due to the superior resonance stabilization of their conjugate acids, the basicity of both scaffolds can be precisely tuned through the strategic placement of electron-donating or electron-withdrawing substituents. For drug development professionals and researchers, a firm grasp of these principles is not merely academic; it is a critical tool for designing molecules with optimized properties for biological activity, solubility, and delivery. The provided experimental framework further empowers researchers to validate these principles and accurately characterize novel compounds in their own laboratories.

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A Spectroscopic Guide to Substituted Imidazo[1,2-a]pyridines: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, lauded for its wide-ranging biological activities and intriguing photophysical properties.[1][2][3] For researchers engaged in the synthesis and development of novel derivatives, a comprehensive understanding of their spectroscopic characteristics is paramount for unambiguous structure elucidation and the rational design of molecules with desired properties. This guide provides a comparative analysis of substituted imidazo[1,2-a]pyridines using essential spectroscopic techniques, supported by experimental data and protocols.

The Influence of Substitution: A Spectroscopic Overview

The electronic and steric nature of substituents appended to the imidazo[1,2-a]pyridine core profoundly influences its spectroscopic signature. Understanding these structure-property relationships is critical for interpreting spectral data. Generally, electron-donating groups (EDGs) such as amino (-NH2) and methoxy (-OCH3) groups tend to increase the electron density of the heterocyclic system, leading to bathochromic (red) shifts in UV-Vis and fluorescence spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN) groups decrease electron density, often resulting in hypsochromic (blue) shifts or, in some cases, quenching of fluorescence.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of imidazo[1,2-a]pyridines. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, providing valuable insights into the substitution pattern.

¹H NMR Spectroscopy

The protons on the imidazo[1,2-a]pyridine ring system typically resonate in the aromatic region (δ 6.5-9.5 ppm). The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents. For instance, the H-5 proton is often the most deshielded due to its proximity to the bridgehead nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information about the carbon framework. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine core are also modulated by substituent effects. The signals for carbons bearing electron-donating groups will shift upfield, while those attached to electron-withdrawing groups will shift downfield.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)C-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-8 (ppm)
8-Amino-imidazo[1,2-a]pyridine derivative (12)[5]CDCl₃--6.6 (d)6.8 (t)-9.2 (d)------
N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a)[1]CDCl₃--7.97 (dd)7.02 (dd)6.69 (t)7.41 (dd)140.3129.5125.4120.8111.7120.2
6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5b)[1]CDCl₃--7.88 (d)-6.99 (dd)7.43 (d)141.9129.5126.0-117.8120.2

Note: This table presents a selection of data from the literature. Chemical shifts are reported in ppm relative to TMS. Coupling constants (J) are not included for brevity but are crucial for complete analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of synthesized compounds and gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

The fragmentation patterns of imidazo[1,2-a]pyridines are influenced by the nature and position of substituents. Common fragmentation pathways involve the cleavage of substituent groups and the rupture of the heterocyclic rings. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the proposed structure.[1]

UV-Visible Absorption and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of imidazo[1,2-a]pyridines. These compounds typically exhibit absorption bands in the UV region corresponding to π-π* transitions.[6] The position and intensity of these bands are sensitive to the substitution pattern.

UV-Visible Absorption Spectroscopy

The absorption spectra of imidazo[1,2-a]pyridines generally show two main bands. One is a high-energy band attributed to π-π* transitions within the aromatic system, and a lower-energy band that can have contributions from intramolecular charge-transfer (ICT) transitions, especially in the presence of donor-acceptor substituents.[6]

Fluorescence Spectroscopy

Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, making them suitable for applications in bioimaging and as chemical sensors.[1][4] The fluorescence properties, including the emission wavelength and quantum yield, are strongly dependent on the substituents. For example, the introduction of an amino or dimethylamino group at the 4'-position of a 2-phenyl imidazo[1,2-a]pyridine can shift the fluorescence to the visible region in polar solvents.[4] Conversely, nitro groups are known to quench fluorescence.[4]

Table 2: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
10bAcetonitrile~350~450-[7][8]
10iAcetonitrile~370~850-[7][8]
12bAcetonitrile~360~470-[7][8]
12iAcetonitrile~360~500-[7][8]
4bCH₂Cl₂~260, ~320~3600.45[6]
5bCH₂Cl₂~260, ~320~3600.51[6]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The absence of a quantum yield value is denoted by "-".

Experimental Protocols

General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified imidazo[1,2-a]pyridine derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).

General Procedure for UV-Vis and Fluorescence Measurements
  • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., acetonitrile, ethanol) at a known concentration (e.g., 1 mM).[7]

  • For UV-Vis absorption measurements, dilute the stock solution to a concentration that gives an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • For fluorescence measurements, prepare a dilute solution (typically in the micromolar range) from the stock solution.

  • Excite the sample at or near its λ_max and record the emission spectrum using a fluorescence spectrophotometer.[7]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of substituted imidazo[1,2-a]pyridines.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Catalyst Purification Purification Reaction->Purification Crude Product NMR NMR Purification->NMR Purified Compound MS MS Purification->MS UV_Vis UV_Vis Purification->UV_Vis Fluorescence Fluorescence Purification->Fluorescence Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation Property Evaluation Property Evaluation UV_Vis->Property Evaluation Fluorescence->Property Evaluation Structure Elucidation->Property Evaluation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of substituted imidazo[1,2-a]pyridines is a multifaceted process that provides a wealth of information about their structure and electronic properties. By systematically applying NMR, mass spectrometry, UV-Vis, and fluorescence spectroscopy, researchers can confidently characterize novel derivatives and establish crucial structure-property relationships. This guide serves as a foundational resource for professionals in drug development and materials science, enabling a more informed and efficient approach to the design and synthesis of next-generation imidazo[1,2-a]pyridine-based compounds.

References

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  • Pacheco, Y., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Journal of Fluorescence, 24(4), 1173-1180. Available at: [Link]

  • Unknown Author. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

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  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37085-37096. Available at: [Link]

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  • Reddy, T. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]

  • Triggiani, D., et al. (2021). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 27(32), 8343-8351. Available at: [Link]

  • Büyüktimkin, B., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(5), 346-353. Available at: [Link]

  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(10), 2322. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the realm of drug discovery and development, the chemical purity of a synthesized intermediate is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine, a versatile building block in medicinal chemistry, stringent purity assessment is paramount. The presence of residual starting materials, by-products, or isomers can significantly impact the compound's reactivity, pharmacological profile, and safety.

This guide offers a comprehensive comparison of analytical techniques for the robust purity determination of this compound. We will delve into the rationale behind selecting a multi-technique approach, providing detailed, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their synthesized materials.

The Target Molecule: Understanding this compound

This compound is a key intermediate used in the synthesis of various pharmaceutical agents. Its preparation commonly involves the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with imidazole. Potential impurities can include unreacted starting materials, the formation of regioisomers, and residual solvents. A comprehensive purity analysis must be capable of resolving and quantifying these potential contaminants.

An Orthogonal Approach to Purity Verification

A single analytical method is often insufficient to provide a complete purity profile. Therefore, an orthogonal, multi-modal approach is recommended, leveraging the strengths of different analytical techniques. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment Workflow cluster_results Comprehensive Purity Profile Synthesis Synthesis of 2-chloro-5- (1H-imidazol-1-ylmethyl)pyridine Purification Primary Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC-UV (Primary Quantitative Purity) Purification->HPLC Initial Purity Check Elemental Elemental Analysis (Confirmation of Elemental Composition) Purification->Elemental Bulk Analysis GCMS GC-MS (Volatile Impurities & Confirmation) HPLC->GCMS Orthogonal Separation NMR NMR Spectroscopy (Structural Confirmation & Isomeric Purity) HPLC->NMR Structural Verification Purity Final Purity Report (>99.5% for advanced applications) HPLC->Purity GCMS->Purity NMR->Purity Elemental->Purity

Figure 1: A comprehensive workflow for the synthesis and rigorous purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Primary Tool for Quantitative Purity

HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds.[1][] Its high resolving power is essential for separating the main compound from closely related impurities.

Rationale for Reverse-Phase HPLC:

Given the polar nature of the imidazole and pyridine moieties, a reverse-phase HPLC method is highly effective. A C18 stationary phase provides a non-polar surface, and elution with a polar mobile phase, such as a water/acetonitrile gradient, allows for excellent separation.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier improves peak shape for the basic nitrogen-containing rings.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C for enhanced reproducibility.

    • Detection Wavelength: 260 nm, determined from the UV spectrum of the analyte. A PDA detector is recommended for peak purity analysis.

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      25 95
      30 95
      30.1 5

      | 35 | 5 |

  • Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Comparative Data: HPLC Purity of Synthesized Batches
Batch IDRetention Time (min)Peak Area (%)Impurity 1 (Starting Material) (%)Impurity 2 (Isomer) (%)
Batch 115.299.70.2< 0.1
Batch 215.398.11.50.4
Batch 315.296.50.53.0

Interpretation: Batch 1 exhibits high purity suitable for sensitive applications. Batch 2 shows significant contamination with starting material, suggesting an incomplete reaction. Batch 3 has a notable isomeric impurity, indicating a need to refine the synthetic conditions to improve regioselectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is an essential orthogonal technique for identifying volatile and semi-volatile impurities, such as residual solvents or volatile by-products, that may not be detected by HPLC.[][3]

The Value of GC-MS as a Confirmatory Method:

GC-MS separates compounds based on their volatility and provides mass spectral data for structural elucidation.[3] This dual capability makes it invaluable for both identification and confirmation.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole). A general-purpose capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Comparative Data: GC-MS Impurity Profile
CompoundRetention Time (min)Identification
This compound12.8Main Product
Dichloromethane2.1Residual Solvent
Imidazole6.5Unreacted Starting Material

Interpretation: The GC-MS analysis confirms the identity of the target compound and reveals the presence of residual solvent and unreacted starting material, providing a more complete impurity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the gold standard for unambiguous structural confirmation and the identification of structurally related impurities.[4] Both ¹H and ¹³C NMR are crucial for a complete characterization.

Why NMR is Critical for Trustworthiness:

NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.[4] This allows for definitive structural assignment and the detection of isomers that may co-elute in chromatographic methods. Quantitative NMR (qNMR) can also be used for highly accurate purity determination.[5][6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing an internal standard like tetramethylsilane (TMS).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If the spectra are complex, 2D NMR techniques such as COSY and HSQC can be employed for full structural assignment.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values to those expected for the target structure. Any unassigned signals may indicate the presence of impurities.

Comparative Analysis: NMR Spectra

A pure sample will show the expected signals for the pyridine and imidazole ring protons and carbons, as well as the methylene linker. The presence of an isomeric impurity, for example, 2-chloro-3-(1H-imidazol-1-ylmethyl)pyridine, would be readily apparent from a distinct set of aromatic signals.

G cluster_workflow NMR Data Analysis for Purity Assessment AcquireSpectra Acquire High-Resolution 1H & 13C NMR Spectra ProcessData Data Processing (FT, Phasing, Baseline Correction) AcquireSpectra->ProcessData AssignSignals Assign Signals to Target Compound Structure ProcessData->AssignSignals IdentifyAnomalies Identify Unassigned Signals as Potential Impurities AssignSignals->IdentifyAnomalies QuantifyImpurities Quantify Impurities via Integration (qNMR) IdentifyAnomalies->QuantifyImpurities FinalConfirmation Confirm Structure and Report Purity QuantifyImpurities->FinalConfirmation

Figure 2: A logical workflow for the interpretation of NMR data to confirm structure and assess purity.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis (CHNS) provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values.[8][9][10][11] It serves as a final, independent confirmation of the compound's identity and purity.[10]

The Role of Elemental Analysis in Quality Control:

This technique is particularly useful for detecting inorganic impurities or confirming the absence of unexpected elements.[8] For publication in many chemistry journals, elemental analysis data that agrees with the calculated values to within ±0.4% is often required.[12]

Experimental Protocol: CHN Analysis
  • Instrumentation: A modern CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dry, homogeneous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the calculated theoretical values.

Comparative Data: Elemental Analysis
ElementTheoretical (%)Batch 1 Found (%)Deviation (%)
Carbon (C)49.6249.55-0.07
Hydrogen (H)4.164.19+0.03
Nitrogen (N)21.7021.65-0.05

Interpretation: The elemental analysis of Batch 1 is in excellent agreement with the theoretical values, providing strong evidence for the compound's high purity and correct elemental composition.

Conclusion: A Triad of Techniques for Unimpeachable Purity

The rigorous assessment of purity for a crucial synthetic intermediate like this compound is non-negotiable. A combination of HPLC for quantitative analysis, GC-MS for volatile impurity profiling, NMR for definitive structural confirmation, and elemental analysis for compositional verification provides a comprehensive and trustworthy purity profile. By employing this orthogonal approach, researchers can proceed with confidence, knowing that their starting materials meet the highest standards of quality and integrity, thereby ensuring the reliability of their subsequent scientific endeavors.

References

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  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

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  • Google Patents. (1994).
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A Senior Application Scientist's Comparative Review of Synthetic Routes to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a wide array of chemical transformations have made it an indispensable building block in drug discovery and materials science. The demand for structurally diverse and functionally complex pyridine derivatives has driven the development of a vast arsenal of synthetic methodologies. This guide provides a comparative analysis of the most prominent classical and modern synthetic routes to substituted pyridines, offering insights into their mechanisms, scope, and practical applications.

Classical Approaches: The Bedrock of Pyridine Synthesis

The foundational methods for constructing the pyridine ring have stood the test of time, offering robust and reliable pathways to a diverse range of substituted pyridines from simple, readily available starting materials. These multicomponent reactions are prized for their efficiency and ability to rapidly assemble the heterocyclic core.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is arguably the most well-known method for pyridine synthesis.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2]

Reaction Mechanism:

The Hantzsch synthesis proceeds through a cascade of reactions, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition, followed by cyclization and dehydration, affords the 1,4-dihydropyridine intermediate.[3] A final oxidation step, driven by aromatization, yields the stable pyridine ring.[1]

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Michael Addition Enamine->Michael DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Caption: Reaction mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]

  • Step 1: 1,4-Dihydropyridine Synthesis:

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

    • Add ethanol (20 mL) as the solvent.

    • Stir the mixture at reflux for 4 hours.

    • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.

  • Step 2: Aromatization:

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the mixture into water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.

The Bohlmann-Rahtz Pyridine Synthesis

This synthesis provides a route to 2,3,6-trisubstituted pyridines in a two-step process. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[5] A key advantage over the Hantzsch synthesis is that the aromatic pyridine is formed directly, obviating a separate oxidation step.[5]

Reaction Mechanism:

The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to furnish the substituted pyridine.[5]

Bohlmann_Rahtz_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Enamine Enamine Michael_Adduct Michael Adduct (Aminodiene) Enamine->Michael_Adduct Michael Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Adduct Isomerized_Adduct Isomerized Adduct Michael_Adduct->Isomerized_Adduct Heat-induced E/Z Isomerization Pyridine Substituted Pyridine Isomerized_Adduct->Pyridine Cyclodehydration

Caption: Reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [4]

  • Prepare a solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL).

  • Heat the solution at 50°C for 26 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target pyridine.

Recent modifications have shown that acid catalysis can promote a one-pot reaction at lower temperatures.[6]

The Guareschi-Thorpe Condensation

This method provides a straightforward route to 2-pyridones, which are valuable intermediates for further functionalization. The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[7]

Reaction Mechanism:

The Guareschi-Thorpe synthesis is initiated by the Knoevenagel condensation of the 1,3-dicarbonyl compound with cyanoacetamide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization to yield the stable 2-pyridone.

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [4]

  • In a suitable flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL).[4]

  • Heat the mixture at 80°C for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration.

  • Wash the product with cold water and dry to yield the desired 2-pyridone.

Recent advancements have demonstrated the use of ammonium carbonate in aqueous media as a greener alternative.[7][8]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[9] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[10] This method is known for its broad substrate scope and generally good yields.[9]

Reaction Mechanism:

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of pyridine to afford the substituted pyridine product.[9]

Krohnke_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Pyridinium_Salt α-Pyridinium Methyl Ketone Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Deprotonation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct (1,5-Dicarbonyl) Unsaturated_Carbonyl->Michael_Adduct Ammonia_Source Ammonium Acetate Dihydropyridine Dihydropyridine Intermediate Ammonia_Source->Dihydropyridine Ylide->Michael_Adduct Michael Addition Michael_Adduct->Dihydropyridine Cyclization with Ammonia Pyridine Substituted Pyridine Dihydropyridine->Pyridine Dehydration & Elimination

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]

  • Synthesize the pyridinium salt by heating a solution of acetophenone (1.20 g, 10 mmol) and iodine (2.54 g, 10 mmol) in pyridine (10 mL) at 100°C for 2 hours. After cooling, filter the salt and wash with ether.

  • Add the pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods remain highly valuable, modern synthetic chemistry has introduced a plethora of new strategies for pyridine synthesis, often characterized by milder reaction conditions, greater functional group tolerance, and novel modes of bond formation.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds, and their application to pyridine synthesis is a powerful tool for creating complex derivatives.[11] These methods typically involve the coupling of a pyridyl halide or triflate with a boronic acid or its ester.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the pyridyl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11]

Experimental Protocol: Synthesis of 3,4-Diphenylpyridine via Suzuki Coupling [12]

  • To a reaction vessel, add 3-bromo-4-phenylpyridine (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a mixture of toluene (4 mL) and water (1 mL).

  • Heat the mixture at 100°C under an inert atmosphere for 12 hours.

  • After cooling, extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,4-diphenylpyridine. Expected yields are typically in the range of 70-90%.[12]

Domino and Multicomponent Reactions (MCRs)

Modern MCRs and domino reactions offer highly efficient and atom-economical routes to complex pyridines from simple starting materials in a single pot.[13] These reactions often involve a cascade of bond-forming events, minimizing the need for isolation of intermediates and reducing waste.[13] A notable example is the synthesis of fully substituted pyridines through a silver-catalyzed hetero-dimerization of vinyl isocyanides with isocyanoacetamides.[14] Gallium(III) iodide has also been shown to be an effective catalyst for the domino synthesis of functionalized pyridines from enaminones, 1,3-dicarbonyl compounds, and an ammonium salt.[15]

Reaction Mechanism:

The mechanisms of these reactions are often complex and tailored to the specific starting materials and catalyst. For instance, the gallium-catalyzed domino reaction proceeds through the formation of an enamine from the 1,3-dicarbonyl and ammonia, which then undergoes a Michael addition to the enaminone, followed by intramolecular cyclization and aromatization.[15]

C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[16] These methods, often catalyzed by transition metals, allow for the direct formation of C-C or C-heteroatom bonds at otherwise unreactive C-H positions on the pyridine ring. A palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been developed using a transient activator strategy.[16]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular substituted pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.

Synthetic RouteTypical Starting MaterialsKey AdvantagesKey LimitationsTypical Yields
Hantzsch Synthesis Aldehyde, β-ketoester, ammoniaSimple, one-pot, good for symmetrical pyridinesRequires an oxidation step, limited to specific substitution patterns60-90%[1]
Bohlmann-Rahtz Synthesis Enamine, ethynylketoneAromatic product formed directly, good for 2,3,6-trisubstitutionCan require high temperatures, two-step process65-95%[6]
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-dicarbonylDirect route to 2-pyridones, green chemistry optionsLimited to 2-pyridone productsHigh yields reported[7]
Kröhnke Synthesis α-Pyridinium methyl ketone, α,β-unsaturated carbonylBroad substrate scope, good for 2,4,6-trisubstitution, mild conditionsRequires preparation of the pyridinium salt60-90%[9]
Suzuki-Miyaura Coupling Pyridyl halide/triflate, boronic acidExcellent functional group tolerance, predictable regioselectivityRequires pre-functionalized pyridine, catalyst cost70-90%[12]
Domino Reactions Varies (e.g., enaminones, isocyanides)High atom economy, step efficiency, access to complex structuresCan have complex mechanisms, optimization may be requiredModerate to excellent[14][15]
C-H Functionalization Unfunctionalized pyridine, coupling partnerAvoids pre-functionalization, high atom economyRegioselectivity can be a challenge, catalyst development is ongoingVaries widely

Conclusion

The synthesis of substituted pyridines is a mature yet continually evolving field. Classical condensation reactions remain powerful and reliable tools for the construction of the pyridine core, particularly for large-scale synthesis. Modern methods, including transition-metal catalysis and domino reactions, offer unparalleled efficiency, functional group tolerance, and the ability to access novel chemical space. For the modern researcher, a thorough understanding of this diverse synthetic toolbox is essential for the rational design and efficient synthesis of the next generation of pyridine-containing molecules that will undoubtedly play a crucial role in advancing science and medicine.

References

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  • Reddy, T. J., Le, T., Ting, R., & Wuest, W. M. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(21), 5030–5033. [Link]

  • Pramanik, A., & Ali, M. A. (2022). Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. Chemistry, an Asian journal, 17(13), e202200304. [Link]

  • V.Nimc. (2026). Pyridine Synthesis: A Comprehensive Overview. [Link]

  • Reddy, T. J., Le, T., Ting, R., & Wuest, W. M. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 11(21), 5030–5033. [Link]

  • Sci-Hub. (n.d.). Domino Reactions Involving the Branched C–N and C C Cleavage of Enaminones Toward Pyridines Synthesis. [Link]

  • The Journal of Organic Chemistry - ACS Figshare. (2017). Domino Reactions Involving the Branched C–N and CC Cleavage of Enaminones Toward Pyridines Synthesis. [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2018). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. [Link]

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  • ResearchGate. (2018). Kröhnke reaction (pyridine synthesis). [Link]

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  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Beilstein Journals. (2023). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

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  • PubMed. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. [Link]

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  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (1993). A new domino synthesis of polyfunctionalized pentasubstituted pyridines. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine (CAS No. 230617-61-5), a halogenated pyridine derivative. The causality behind each procedural step is explained to empower laboratory personnel with the knowledge to handle this and similar chemical waste streams responsibly.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the data for analogous compounds, this compound should be treated as a hazardous substance.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Pyridine and its derivatives can be toxic.

  • Irritation: Likely to be a skin, eye, and respiratory tract irritant. Similar compounds can cause severe burns and eye damage[1][2].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require special disposal methods to prevent ecological damage.

Personal Protective Equipment (PPE): A non-negotiable first line of defense, the selection of appropriate PPE is critical.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of potentially harmful vapors.

II. Spill and Exposure Procedures

Accidents can happen, and a well-defined emergency plan is a hallmark of a safe laboratory.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For small spills, proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the absorbent material into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. The following workflow ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: Pure compound, solutions, contaminated labware B Segregate as 'Halogenated Organic Waste' A->B Categorize C Select Compatible Container (e.g., HDPE, glass) B->C Choose D Label Container with: 'Hazardous Waste' Contents & Hazards Accumulation Start Date C->D Affix E Store in a designated Satellite Accumulation Area (SAA) D->E Place F Keep Container Closed and in Secondary Containment E->F Maintain G Arrange Pickup with Licensed Hazardous Waste Contractor F->G Schedule H Complete Manifest for Transport G->H Document

Sources

A Comprehensive Guide to the Safe Handling of 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, the known hazards of its parent structures, chlorinated pyridines, necessitate a cautious and well-informed approach.[1] Similar compounds are known to be harmful if swallowed, cause severe skin burns and serious eye damage, and may cause skin sensitization.[2][3][4] Inhalation of vapors or dust can also lead to respiratory irritation.[2] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

The fundamental principle of laboratory safety is to minimize all chemical exposures.[5] This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any work with this compound begins, ensure that the primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any dust or vapors that may be generated. The fume hood should be regularly inspected to ensure proper airflow.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7][8]

  • Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible and located close to the workstation.[7][9][10] In the event of an accidental exposure, immediate irrigation is crucial.

Personal Protective Equipment (PPE): A Systematic Approach

The selection and use of appropriate PPE is non-negotiable. The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Standard
Eye and Face Protection Tightly fitting chemical splash goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[1][11]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-retardant and chemically impervious lab coat or coveralls.[1][6][12]EN 374 (EU) or equivalent.
Respiratory Protection A NIOSH-approved respirator with appropriate organic vapor cartridges may be required if a fume hood is not available or if there's a risk of exceeding exposure limits.[1][7][11]NIOSH (US) or EN 14387 (EU) approved.[1]
Footwear Closed-toe, chemical-resistant shoes.[1]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood enhanced_ppe Enhanced PPE: - Full-face Shield - Chemical-resistant Apron - Double Gloving - Respirator (as needed) fume_hood->enhanced_ppe No aerosol_risk Is there a risk of splashing or aerosol generation? fume_hood->aerosol_risk Yes standard_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes end Proceed with Task standard_ppe->end enhanced_ppe->end aerosol_risk->standard_ppe No aerosol_risk->enhanced_ppe Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

4.1. Preparation and Pre-Handling

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: Clearly demarcate the area where the chemical will be handled.

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

4.2. Handling and Use

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transferring:

    • Perform all weighing and transfers within the chemical fume hood.

    • Use a disposable weighing boat or paper.

    • Handle the solid with care to avoid generating dust.

    • If transferring a solution, do so slowly and carefully to avoid splashing.

  • Reactions and Manipulations:

    • Keep all containers tightly closed when not in use.[6]

    • Ensure that all reaction vessels are properly secured.

    • Maintain a clean and organized workspace within the fume hood.

4.3. Post-Handling and Decontamination

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with the chemical must be decontaminated. This can typically be done with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Clean the Work Area: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning solution.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weighing boats, gloves, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: All liquid waste, including reaction mixtures and cleaning solvents, must be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[2]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or deface the container to prevent reuse before disposal.[2]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13][14]

  • Spill:

    • Small Spill: If the spill is small and can be cleaned up safely, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.[12]

    • Large Spill: Evacuate the area and alert your laboratory supervisor and EHS office immediately.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Remember that a strong safety culture is built on a foundation of knowledge, preparation, and consistent adherence to best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.